Product packaging for 2-Phenyl-1h-imidazo[4,5-b]pyrazine(Cat. No.:CAS No. 88710-42-3)

2-Phenyl-1h-imidazo[4,5-b]pyrazine

Cat. No.: B3360289
CAS No.: 88710-42-3
M. Wt: 196.21 g/mol
InChI Key: BEOKYXOUIWZLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-1H-imidazo[4,5-b]pyrazine is a chemical compound with the molecular formula C18H12N4. As a member of the imidazopyrazine family, this heterocyclic scaffold is of significant interest in medicinal chemistry and scientific research . While specific biological data for this exact compound may be limited, structural analogs within the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine classes have demonstrated a broad spectrum of promising pharmacological activities, particularly as antimicrobial agents . For instance, closely related 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives have shown potent in vitro efficacy against pathogens such as Staphylococcus aureus (including methicillin-resistant strains) and Candida albicans , with minimum inhibitory concentration (MIC) values in the low µg/mL range . The imidazo[4,5-b]pyrazine core structure serves as a privileged scaffold for the development of new therapeutic agents, and researchers are exploring its mechanism of action, which may involve the inhibition of specific bacterial or fungal cellular targets . The synthesis of such compounds typically involves the condensation of diaminopyrazine derivatives with appropriate benzaldehyde precursors . Beyond antimicrobial applications, this chemotype is also investigated in other research areas, including oncology and virology. The drug-likeness and pharmacokinetic properties of similar compounds are often evaluated using computational tools like ADMET predictions to guide the development of viable lead molecules . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheets (SDS) of similar compounds, which often classify them as harmful if swallowed (H302) and recommend the use of personal protective equipment (PPE) and adequate ventilation during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B3360289 2-Phenyl-1h-imidazo[4,5-b]pyrazine CAS No. 88710-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-imidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-8(5-3-1)9-14-10-11(15-9)13-7-6-12-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOKYXOUIWZLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530586
Record name 2-Phenyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88710-42-3
Record name 2-Phenyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-1H-imidazo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of 2-Phenyl-1H-imidazo[4,5-b]pyrazine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic organic compound. Its core structure consists of a pyrazine ring fused with an imidazole ring, and a phenyl group substituted at the 2-position of the imidazo[4,5-b]pyrazine system.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1016-93-9
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(N2)N=C=CN=C3
InChI InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-14-10-7-13-6-8-11(10)15-12/h1-8H,(H,14,15)
InChIKey ZVHQWJGMJWWWBE-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 291-293 °CExperimental
Boiling Point 356.6±25.0 °CPredicted
pKa 11.26 (most acidic), 3.32 (most basic)Predicted
logP 2.30Predicted
Solubility Insoluble in waterPredicted

Table 3: Spectroscopic Data for this compound

SpectrumData
¹H NMR (DMSO-d₆, 600 MHz) δ/ppm = 13.47 (s, 1H, NH), 8.36 (dd, 1H, JAB = 4.71 Hz, JAC = 0.93 Hz, Hpyridine), 8.25 (d, 2H, JDE = 7.08 Hz, Harom), 8.03 (d, 1H, JCB = 7.68 Hz, Hpyridine), 7.60–7.55 (m, 3H, Harom), 7.26 (dd, 1H, JBC = 7.92 Hz, JBA = 4.74 Hz, Hpyridine)
¹³C NMR (DMSO-d₆, 151 MHz) δ/ppm = 153.21, 144.23, 131.03, 130.08 (2C), 129.50 (2C), 127.21 (2C), 118.57
Mass Spectrometry (ESI) m/z = 275.99/277.13 ([M+H]⁺) for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 2,3-diaminopyrazine with benzaldehyde. A general and adaptable experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Diaminopyrazine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2,3-diaminopyrazine (1.0 eq) and benzaldehyde (1.0 eq) in DMSO.

  • Addition of Oxidizing Agent: Add sodium metabisulfite (0.55 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and melting point analysis.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of various protein kinases, with a notable activity against the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Aberrant c-Met activation is implicated in numerous oncogenic processes, making it a crucial target in cancer therapy.

The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Inhibition of c-Met by compounds derived from the this compound scaffold can block these oncogenic signals.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Compound This compound Derivative Compound->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration mTOR->Proliferation STAT3->Migration

Caption: HGF/c-Met Signaling Pathway Inhibition.

Experimental Protocols for Biological Evaluation

To assess the efficacy of this compound derivatives as c-Met inhibitors, a robust in vitro kinase assay is essential. The following protocol outlines a typical procedure.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

Materials and Reagents:

  • Recombinant human c-Met kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound solution.

  • Enzyme Addition: Add the recombinant c-Met kinase to the wells containing the test compound and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. The inhibitory activity of the test compound is determined by comparing the signal from the wells with the compound to the control wells (with DMSO only). Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Screening_Workflow cluster_prep Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Lib Compound Library (Imidazo[4,5-b]pyrazines) PlatePrep Assay Plate Preparation (Serial Dilutions) Lib->PlatePrep Dispense Reagent Dispensing (Enzyme, Substrate, ATP) PlatePrep->Dispense Incubate Incubation Dispense->Incubate Detect Signal Detection (Luminescence) Incubate->Detect QC Data Quality Control Detect->QC HitID Hit Identification (% Inhibition) QC->HitID DoseResp Dose-Response & IC50 Determination HitID->DoseResp SAR Structure-Activity Relationship (SAR) DoseResp->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental Workflow for c-Met Inhibitor Screening.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its synthetic accessibility and the potent biological activity of its derivatives, such as the inhibition of the c-Met signaling pathway, underscore its importance for future drug discovery and development efforts in oncology and other therapeutic areas. The detailed structural information, along with the provided experimental protocols, serves as a critical resource for researchers aiming to explore and expand upon the therapeutic potential of this compound class.

Technical Guide: 2-Phenyl-1H-imidazo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenyl-1H-imidazo[4,5-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its chemical identity, synthesis, and biological activity, with a focus on its role as a scaffold for potent kinase inhibitors.

Chemical Identity

While a specific CAS number for this compound is not readily found in public databases, the parent compound, 1H-Imidazo[4,5-b]pyrazine , is registered under CAS Number 273-94-9 [1][2]. The phenyl-substituted derivative is a key structure in the development of therapeutic agents, particularly in oncology. It is crucial to distinguish this compound from its phenazine analogue, 2-Phenyl-1H-imidazo[4,5-b]phenazine (CAS Number: 114991-72-9), which is a larger, structurally different molecule[3][4].

Physicochemical Properties (Parent Compound: 1H-Imidazo[4,5-b]pyrazine)

PropertyValueSource
Molecular FormulaC₅H₄N₄[1][2]
Molecular Weight120.11 g/mol [1]
Physical FormSolid
StorageRoom Temperature, Sealed in Dry Conditions

Synthesis and Experimental Protocols

The synthesis of the this compound core is a critical step in the development of its derivatives. The following experimental protocol is a representative method adapted from the synthesis of related derivatives developed as c-Met inhibitors.

General Synthesis of 2-Aryl-Imidazo[4,5-b]pyrazine Derivatives

A common and effective method for synthesizing the imidazo[4,5-b]pyrazine scaffold involves the condensation and subsequent cyclization of a diaminopyrazine with an appropriate aldehyde.

Experimental Protocol:

A mixture of 2,3-diaminopyrazine (1.0 equivalent) and a substituted benzaldehyde (1.1 equivalents) is dissolved in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and dried under a vacuum to yield the desired 2-aryl-1H-imidazo[4,5-b]pyrazine derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Applications

The this compound scaffold is a cornerstone in the design of potent and selective kinase inhibitors. A notable application is in the development of inhibitors for the mesenchymal-epithelial transition factor (c-Met) protein kinase, a key target in cancer therapy due to its role in tumor growth and metastasis.

Inhibition of c-Met Kinase

Aberrant activation of the c-Met signaling pathway is implicated in various cancers. A series of this compound derivatives have been synthesized and evaluated for their ability to inhibit this kinase.

Quantitative Data: In Vitro c-Met Inhibitory Activity

The following table summarizes the enzymatic and cellular inhibitory activities of representative this compound derivatives.

Compound IDR Group (Substitution on Phenyl Ring)c-Met IC₅₀ (nM)Cellular IC₅₀ (nM, H1993 Cell Line)
1A-1 H10.5133
1A-2 4-F11.2165
1A-3 4-Cl8.9121
1D-2 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)oxy-1.4524.7

Data extracted from Yu et al., Bioorg. Med. Chem. 2016, 24 (18), 4281-4290.[5]

The structure-activity relationship (SAR) studies indicate that substitutions on the 2-phenyl ring significantly influence the inhibitory potency against c-Met.

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification diaminopyrazine 2,3-Diaminopyrazine condensation Condensation & Cyclization (Reflux in Solvent) diaminopyrazine->condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->condensation filtration Filtration & Washing condensation->filtration purification Purification (Recrystallization/Chromatography) filtration->purification final_product This compound Derivative purification->final_product

Caption: General synthesis workflow for this compound derivatives.

c-Met Signaling Pathway

This diagram provides a simplified overview of the c-Met signaling pathway, which is a primary target for this compound-based inhibitors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds to RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Inhibitor This compound (Inhibitor) Inhibitor->cMet Inhibits

References

The Imidazo[4,5-b]pyrazine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of imidazo[4,5-b]pyrazine compounds, a class of heterocyclic molecules that has garnered significant attention in medicinal chemistry. From their early synthesis to their contemporary role as potent kinase inhibitors, this document provides a comprehensive overview of the core scaffold, including key synthetic methodologies, structure-activity relationships, and the signaling pathways they modulate.

Discovery and Historical Perspective

The imidazo[4,5-b]pyrazine scaffold, an isostere of purine, has a rich history rooted in the exploration of nitrogen-containing heterocyclic compounds. While early reports on the parent 1H-imidazo[4,5-b]pyrazine are sparse, the synthesis of its derivatives dates back to at least the mid-20th century. A notable early example is the preparation of 1H-imidazo[4,5-b]pyrazin-2-ones, detailed in a 1969 patent. This foundational work laid the groundwork for future investigations into the chemical and biological properties of this versatile scaffold.

The initial academic interest in imidazo[4,5-b]pyrazines and related fused imidazole systems was largely driven by their structural similarity to endogenous purines, suggesting potential interactions with biological systems. However, it was the advent of high-throughput screening and a deeper understanding of cellular signaling pathways, particularly in oncology, that propelled this class of compounds to the forefront of modern drug discovery. Researchers identified imidazo[4,5-b]pyrazine derivatives as potent modulators of various key enzymes, leading to a surge in research and development efforts from the late 20th century to the present day.

Synthetic Methodologies

The construction of the imidazo[4,5-b]pyrazine core and its derivatives can be achieved through several synthetic strategies. A common and versatile approach involves the condensation of a substituted 2,3-diaminopyrazine with a suitable one-carbon electrophile.

General Synthesis of the Imidazo[4,5-b]pyrazine Core

A prevalent method for the synthesis of 2-substituted-imidazo[4,5-b]pyrazines involves a tandem reduction-cyclization sequence starting from[1][2][3]oxadiazolo[3,4-b]pyrazines. This process utilizes an in-situ reduction of the oxadiazole moiety to generate a reactive diaminopyrazine intermediate, which is then trapped and cyclized with an appropriate carbon electrophile.[4]

Experimental Protocol: Synthesis of 2-Substituted-Imidazo[4,5-b]pyrazines [4]

  • To a solution of the starting[1][2][3]oxadiazolo[3,4-b]pyrazine in a suitable solvent (e.g., acetic acid), add a reducing agent such as iron powder.

  • Add a catalytic amount of an acid, such as ytterbium triflate, to the mixture.

  • Introduce the desired carbon electrophile (e.g., an orthoester or acid chloride) to the reaction.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-substituted-imidazo[4,5-b]pyrazine.

Therapeutic Applications and Key Signaling Pathways

Imidazo[4,5-b]pyrazine derivatives have emerged as potent inhibitors of several key protein kinases and other enzymes implicated in various diseases, particularly cancer. The following sections detail their activity against prominent targets and the associated signaling pathways.

c-Met Kinase Inhibition

Aberrant activation of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase is a known driver of tumor growth, invasion, and metastasis in numerous cancers.[5][6] Several series of imidazo[4,5-b]pyrazine derivatives have been developed as highly potent and selective c-Met inhibitors.[7]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT MAPK_Cascade MAPK_Cascade RAS->MAPK_Cascade AKT AKT PI3K->AKT Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Proliferation Proliferation MAPK_Cascade->Proliferation Survival Survival AKT->Survival Imidazopyrazine Imidazopyrazine Imidazopyrazine->cMet Inhibits

Quantitative Data: Imidazo[4,5-b]pyrazine Derivatives as c-Met Inhibitors

Compound IDc-Met Enzymatic IC50 (nM)Cellular IC50 (nM) (Cell Line)Reference
1D-21.4524.7 (H1993)[7]
Note: Data is representative of potent compounds from the cited literature.

Experimental Protocol: c-Met Kinase Assay [8][9]

  • Prepare a reaction mixture containing c-Met kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound (imidazo[4,5-b]pyrazine derivative) in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

  • Terminate the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™ or Kinase-Glo® MAX.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Imidazo[4,5-b]pyridine derivatives, structurally similar to imidazo[4,5-b]pyrazines, have been identified as potent inhibitors of Aurora kinases.[10]

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora_A Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora_B Chromosome_Segregation Chromosome_Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Imidazopyridine Imidazopyridine Imidazopyridine->Aurora_A Imidazopyridine->Aurora_B

Quantitative Data: Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

Compound IDAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)Reference
310.0420.1980.227[10]
Note: Data is for a representative potent compound from the cited literature.

Experimental Protocol: Aurora Kinase Assay [1][11][12]

  • Prepare a reaction mixture containing the Aurora kinase (A or B), a substrate such as histone H3 or a peptide substrate (e.g., Kemptide), and the test compound in a kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection system like ADP-Glo™.

  • Determine the IC50 value by analyzing the dose-response curve of the inhibitor.

Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is a dual-substrate phosphodiesterase highly expressed in the brain, and its inhibition has been explored for the treatment of neuropsychiatric disorders. Imidazo[4,5-b]pyridine derivatives have been identified as potent PDE10A inhibitors.

PDE10A_Signaling_Pathway cAMP cAMP PDE10A PDE10A cAMP->PDE10A Hydrolyzes AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP cGMP cGMP cGMP->PDE10A Hydrolyzes Imidazopyridine Imidazopyridine Imidazopyridine->PDE10A Inhibits

Quantitative Data: Imidazo[4,5-b]pyridine Derivatives as PDE10A Inhibitors

CompoundPDE10A IC50 (nM)Reference Compound IC50 (nM)
IBMX12,000[13]
Note: IBMX is a non-selective PDE inhibitor shown for reference.

Experimental Protocol: PDE10A Inhibition Assay [14]

  • Incubate the purified PDE10A enzyme with the test compound for a short period.

  • Initiate the reaction by adding a fluorescently labeled substrate (e.g., FAM-cAMP).

  • Allow the reaction to proceed for a set time at room temperature.

  • Stop the reaction and add a binding agent that selectively binds to the hydrolyzed monophosphate product.

  • Measure the change in fluorescence polarization. An increase in polarization indicates enzyme activity, which is inhibited by the test compound.

  • Calculate the IC50 value from the dose-response curve.

p21-Activated Kinase 4 (PAK4) Inhibition

PAK4 is a serine/threonine kinase that plays a role in cytoskeletal dynamics, cell motility, and survival, and is implicated in cancer progression. Imidazo[4,5-b]pyridine derivatives have been discovered as PAK4 inhibitors.

PAK4_Signaling_Pathway cluster_upstream Upstream Activators Cdc42_Rac Cdc42/Rac PAK4 PAK4 Cdc42_Rac->PAK4 Activates Cytoskeletal_Remodeling Cytoskeletal_Remodeling PAK4->Cytoskeletal_Remodeling Cell_Motility Cell_Motility PAK4->Cell_Motility Gene_Expression Gene_Expression PAK4->Gene_Expression Imidazopyridine Imidazopyridine Imidazopyridine->PAK4 Inhibits

Experimental Protocol: PAK4 Kinase Assay [2][3][6][15]

  • Prepare a reaction mixture containing recombinant PAK4 enzyme, a specific substrate (e.g., PAKtide), and the imidazo[4,5-b]pyridine inhibitor in a kinase assay buffer.

  • Start the reaction by adding ATP.

  • Incubate the reaction at 30°C for 45 minutes.

  • Terminate the reaction and measure the generated ADP using a luminescent assay kit (e.g., ADP-Glo™).

  • The luminescent signal is proportional to PAK4 activity.

  • Determine the IC50 of the inhibitor from the concentration-inhibition curve.

Future Directions

The imidazo[4,5-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Current research is focused on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The exploration of new therapeutic areas beyond oncology, such as neurodegenerative and inflammatory diseases, is also an active area of investigation. The development of novel synthetic methodologies that allow for greater diversification of the core structure will undoubtedly lead to the discovery of new and improved imidazo[4,5-b]pyrazine-based drugs.

References

The Biological Frontier of 2-Phenyl-1h-imidazo[4,5-b]pyrazine: A Technical Review of Its Diverse Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature reveals the significant and diverse biological activities of the heterocyclic compound 2-Phenyl-1h-imidazo[4,5-b]pyrazine and its derivatives. This class of molecules has demonstrated notable potential in medicinal chemistry, exhibiting a range of effects including anticancer, antimicrobial, and kinase inhibition properties. This in-depth technical guide synthesizes the current understanding of these activities, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

The this compound scaffold, a fusion of imidazole and pyrazine rings with a phenyl substituent, has emerged as a privileged structure in drug discovery. Its derivatives have been the subject of numerous studies, revealing a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation. Notably, these compounds have been identified as potent inhibitors of c-Met, Aurora kinases, and Tropomyosin receptor kinases (NTRK).

c-Met Inhibition

The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor development and metastasis. Several imidazo[4,5-b]pyrazine derivatives have been designed and synthesized as c-Met inhibitors. For instance, one study reported a derivative, compound 1D-2, with a significant inhibitory effect on c-Met, demonstrating an enzymatic IC50 of 1.45 nM and a cellular IC50 of 24.7 nM in the H1993 cell line[1]. Further structural optimization of related imidazopyridine-based compounds has led to the discovery of potent c-Met kinase inhibitors with nanomolar enzyme inhibitory activity[2].

Aurora Kinase Inhibition

Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been explored as inhibitors of these kinases. One study identified a potent inhibitor of Aurora-A, -B, and -C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively[3]. Another research effort led to the identification of a dual FLT3/Aurora kinase inhibitor, with a Kd of 7.5 nM for Aurora-A and 48 nM for Aurora-B[4].

NTRK Inhibition

Fusions involving the NTRK genes are oncogenic drivers in a variety of tumors. Imidazo[4,5-b]pyrazines have been developed as potent NTRK inhibitors. A series of derivatives demonstrated IC50 values ranging from 0.22 nM to 7.68 nM against TRK isoforms A, B, and C[5].

The following table summarizes the anticancer activity of selected this compound derivatives.

Compound IDTargetAssay TypeIC50/K_d ValueCell LineReference
1D-2c-MetEnzymatic1.45 nM-[1]
1D-2c-MetCellular24.7 nMH1993[1]
31Aurora-AKinase Assay0.042 µM-[3]
31Aurora-BKinase Assay0.198 µM-[3]
31Aurora-CKinase Assay0.227 µM-[3]
27eAurora-AKinase Assay7.5 nM (K_d)-[4]
27eAurora-BKinase Assay48 nM (K_d)-[4]
Representative CompoundsTRKA, TRKB, TRKCBiochemical0.22 nM - 7.68 nM-[5]
Compound 12b-Cytotoxicity11 µMHep-2, MCF-7, A375[6][7]
Compound 12b-Cytotoxicity13 µMHepG2[6][7]

Antimicrobial Activity: A Defense Against Pathogens

In addition to their anticancer properties, derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated promising antimicrobial activities. Studies have evaluated their efficacy against a range of bacterial and fungal strains. For example, certain synthesized compounds showed promising activities with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans[8].

The table below presents the antimicrobial activity of selected imidazo[4,5-b]pyridine derivatives.

Compound IDMicrobial StrainMIC Value (µg/mL)Reference
2g, 2h, 4a, 4bEscherichia coli4-8[8]
2g, 2h, 4a, 4bPseudomonas aeruginosa4-8[8]
2g, 2h, 4a, 4bStaphylococcus aureus4-8[8]
2g, 2h, 4a, 4bMethicillin-resistant S. aureus4-8[8]
2g, 2h, 4a, 4bEnterococcus faecalis4-8[8]
2g, 2h, 4a, 4bCandida albicans4-8[8]
2g, 2h, 4a, 4bCandida parapsilosis4-8[8]

Experimental Protocols

The biological evaluation of this compound derivatives relies on a variety of standardized experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 1.5 hours) at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 492 nm) to determine the extent of cell viability.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds against specific kinase targets.

Methodology:

  • Assay Buffer Preparation: A kinase assay buffer is prepared containing necessary ions and cofactors.

  • Master Mix Preparation: A master mix is prepared containing the kinase assay buffer, ATP, and a suitable substrate.

  • Compound Dilution: The test inhibitors are prepared in serial dilutions.

  • Reaction Initiation: The kinase enzyme is diluted and added to the wells containing the master mix and the test inhibitor to initiate the reaction.

  • Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 45 minutes).

  • Detection: A kinase detection reagent is added to stop the reaction and generate a detectable signal (e.g., luminescence), which is then measured using a plate reader.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Antimicrobial Dilution: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are rooted in their ability to modulate specific cellular signaling pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met axis is implicated in various cancers. Imidazo[4,5-b]pyrazine inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.

cMet_Signaling_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Activates Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling PI3K/AKT Pathway PI3K/AKT Pathway Downstream Signaling->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway Downstream Signaling->RAS/MAPK Pathway Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility PI3K/AKT Pathway->Cell Proliferation, Survival, Motility RAS/MAPK Pathway->Cell Proliferation, Survival, Motility Imidazo[4,5-b]pyrazine Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Imidazo[4,5-b]pyrazine Inhibitor->Dimerization & Autophosphorylation Inhibits Aurora_Kinase_Pathway Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Substrate Phosphorylation Substrate Phosphorylation Aurora Kinases (A, B, C)->Substrate Phosphorylation ATP ATP ATP->Aurora Kinases (A, B, C) Mitotic Progression Mitotic Progression Substrate Phosphorylation->Mitotic Progression Spindle Assembly Spindle Assembly Mitotic Progression->Spindle Assembly Cytokinesis Cytokinesis Mitotic Progression->Cytokinesis Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Imidazo[4,5-b]pyrazine Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Imidazo[4,5-b]pyrazine Inhibitor->Aurora Kinases (A, B, C) Inhibits ATP binding Imidazo[4,5-b]pyrazine Inhibitor->Cell Cycle Arrest/Apoptosis NTRK_Signaling_Pathway Neurotrophin or Fusion Event Neurotrophin or Fusion Event TRK Receptor (A, B, C) TRK Receptor (A, B, C) Neurotrophin or Fusion Event->TRK Receptor (A, B, C) Activates Dimerization & Phosphorylation Dimerization & Phosphorylation TRK Receptor (A, B, C)->Dimerization & Phosphorylation Downstream Signaling Downstream Signaling Dimerization & Phosphorylation->Downstream Signaling MAPK Pathway MAPK Pathway Downstream Signaling->MAPK Pathway PI3K Pathway PI3K Pathway Downstream Signaling->PI3K Pathway Tumor Growth & Survival Tumor Growth & Survival MAPK Pathway->Tumor Growth & Survival PI3K Pathway->Tumor Growth & Survival Imidazo[4,5-b]pyrazine Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Imidazo[4,5-b]pyrazine Inhibitor->Dimerization & Phosphorylation Inhibits

References

The Cellular Odyssey of 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives: A Technical Deep Dive into Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 2-Phenyl-1H-imidazo[4,5-b]pyrazine derivatives, a promising class of compounds with significant potential in oncology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings, presenting detailed signaling pathways, comprehensive quantitative data, and explicit experimental protocols to facilitate further research and development in this area.

Executive Summary

This compound derivatives have emerged as potent and selective inhibitors of several key protein kinases implicated in cancer progression. Primarily, their mechanism of action revolves around the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of kinases such as c-Met (mesenchymal-epithelial transition factor), Aurora kinases, and Anaplastic Lymphoma Kinase (ALK). By disrupting the signaling cascades governed by these enzymes, these derivatives effectively impede cancer cell proliferation, survival, and migration. This guide will dissect these mechanisms, providing the foundational knowledge necessary to leverage these compounds in therapeutic design.

Core Cellular Targets and Signaling Pathways

The anticancer activity of this compound derivatives is attributed to their inhibitory effects on critical oncogenic kinases. The following sections detail the signaling pathways associated with their primary targets.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways crucial for cell growth and motility, including the RAS/MAPK and PI3K/AKT pathways.[1][2] Aberrant c-Met activation is a known driver in multiple cancers.[3] this compound derivatives have been shown to potently inhibit c-Met, thereby blocking these downstream signals.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Derivative 2-Phenyl-1H-imidazo [4,5-b]pyrazine Derivative Derivative->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aurora_pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Derivative 2-Phenyl-1H-imidazo [4,5-b]pyrazine Derivative Derivative->AuroraA Inhibits Derivative->AuroraB Inhibits Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis ALK_pathway ALK ALK Fusion Protein JAK JAK ALK->JAK PI3K PI3K ALK->PI3K Derivative 2-Phenyl-1H-imidazo [4,5-b]pyrazine Derivative Derivative->ALK Inhibits STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription kinase_assay_workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->reagents incubation Incubate at 37°C reagents->incubation detection Detect Phosphorylation (e.g., Luminescence) incubation->detection analysis Calculate IC50 detection->analysis end End analysis->end western_blot_workflow start Start treatment Treat Cells with Derivative start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

References

Spectroscopic Profile of 2-Phenyl-1H-imidazo[4,5-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Phenyl-1H-imidazo[4,5-b]pyrazine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed, estimated spectroscopic profile based on data from closely related analogs and established principles of spectroscopic interpretation. This guide also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and characterization of novel chemical entities.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from published data for structurally analogous compounds, including 2-phenyl-1H-imidazo[4,5-b]pyridine and other substituted imidazo[4,5-b]pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5 - 8.3m2HPyrazine ring protons
~8.2 - 8.0m2HPhenyl ring protons (ortho)
~7.6 - 7.4m3HPhenyl ring protons (meta, para)
~13.0 - 12.0br s1HImidazole N-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~155 - 150C=N (Imidazole)
~145 - 140Pyrazine ring carbons
~135 - 130Phenyl ring C-ipso
~130 - 128Phenyl ring C-ortho, C-para
~129 - 127Phenyl ring C-meta
~125 - 120Imidazole ring carbons

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200BroadN-H stretch (Imidazole)
~3100 - 3000MediumC-H stretch (Aromatic)
~1620 - 1580Medium-StrongC=N and C=C stretching
~1500 - 1400Medium-StrongAromatic ring skeletal vibrations
~770 - 730StrongC-H out-of-plane bending (monosubstituted phenyl)
~700 - 680StrongC-H out-of-plane bending

Sample State: Solid (e.g., KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
[M]+HighMolecular Ion
[M-HCN]+VariableLoss of hydrogen cyanide
[M-N₂]+VariableLoss of nitrogen molecule
Phenyl cationVariableC₆H₅⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for heterocyclic aromatic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a standard one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer capable of electron ionization (EI), coupled with a suitable inlet system (e.g., direct insertion probe or gas chromatography).

Sample Preparation:

  • For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

  • If using a GC-MS system, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a low concentration (e.g., 1 mg/mL).

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source.

  • The sample is vaporized by heating.

  • The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Imidazo[4,5-b]pyrazine Core: A Technical Guide to its Photophysical and Fluorescent Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyrazine core, a nitrogen-rich heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, leading to its exploration in various therapeutic areas, including as kinase inhibitors. Beyond its pharmacological potential, the inherent electronic structure of this moiety bestows it with intriguing photophysical and fluorescent properties. This technical guide provides an in-depth exploration of these characteristics, offering a valuable resource for the design and application of novel fluorescent probes and molecular sensors.

Photophysical and Fluorescent Characteristics

The fluorescence of imidazo[4,5-b]pyrazine derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents. These modifications can modulate the intramolecular charge transfer (ICT) character of the molecule, significantly influencing its absorption and emission profiles.

Quantitative Photophysical Data

Systematic studies detailing the photophysical properties of a wide range of imidazo[4,5-b]pyrazine derivatives are still emerging. However, data from closely related structures, such as the imidazo[4,5-b]phenazine series, provide valuable insights into the potential of this heterocyclic system. The following table summarizes the photophysical data for a series of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives in methanol, showcasing the influence of substitution on the phenolic ring.

Compound IDSubstituent (R)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [nm]
3a H404540136
3b 4-CH₃406542136
3c 4-Cl406544138
3d 4-Br406546140
3e 4-OCH₃404540136

Data extracted from "Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives" for compounds measured in methanol.[1]

These derivatives consistently exhibit a single fluorescence band with a significant Stokes shift, ranging from 136 to 140 nm.[1] This large separation between the absorption and emission maxima is a desirable characteristic for fluorescent probes, as it minimizes self-absorption and enhances detection sensitivity.

Solvatochromism

The sensitivity of a fluorophore's emission spectrum to the polarity of its solvent environment is known as solvatochromism. This property is particularly pronounced in molecules with a significant change in dipole moment upon excitation, a characteristic often found in donor-acceptor systems. While comprehensive solvatochromic studies on the imidazo[4,5-b]pyrazine core are limited, related structures like 4-(1H-imidazo[4,5-f][1][2]phenanthrolin-2-yl)benzaldehyde have demonstrated positive solvatochromism, indicating a more polar excited state.[3] This suggests that imidazo[4,5-b]pyrazine derivatives could be engineered to act as sensitive probes for monitoring changes in the polarity of their microenvironment, for instance, within biological membranes or at protein binding sites.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. The following sections detail the standard methodologies for key fluorescence experiments.

Steady-State Fluorescence Spectroscopy

This technique provides information on the absorption and emission spectra of a fluorescent molecule.

Objective: To determine the wavelengths of maximum absorption and emission.

Materials:

  • Fluorophore solution (typically 1-10 µM in a spectroscopic grade solvent)

  • Spectroscopic grade solvent (for blank measurements)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Absorption Spectrum:

    • Record a baseline using a cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the fluorophore solution to determine the absorption maximum (λ_abs).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step.

    • Record the emission spectrum over a wavelength range significantly longer than the excitation wavelength.

    • The peak of this spectrum corresponds to the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common and reliable approach.

Objective: To determine the fluorescence quantum yield of a sample relative to a standard of known quantum yield.

Materials:

  • Sample and standard fluorophore solutions of varying concentrations.

  • Spectroscopic grade solvent.

  • UV-Vis spectrophotometer.

  • Spectrofluorometer with a corrected emission spectrum function.

Procedure:

  • Prepare a series of five to six dilute solutions of both the sample and the standard fluorophore in the same solvent, with absorbances at the chosen excitation wavelength ranging from approximately 0.02 to 0.1.[1]

  • Choose an excitation wavelength where both the sample and the standard have significant absorbance.

  • For each solution, measure the absorbance at the excitation wavelength.

  • For each solution, record the corrected fluorescence emission spectrum under identical instrument conditions (e.g., excitation and emission slit widths).

  • Integrate the area under the corrected emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).[4]

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental and logical workflows.

Experimental Workflow for Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare 5-6 Dilutions of Sample (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_std Prepare 5-6 Dilutions of Standard (Abs < 0.1) prep_std->abs_measure em_measure Record Corrected Emission Spectra abs_measure->em_measure integrate Integrate Emission Spectra Area em_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate result result calculate->result Final Quantum Yield (Φ_F)

Caption: Workflow for relative fluorescence quantum yield determination.

Signaling Pathway: Monitoring Enzymatic Activity

Imidazo-fused heterocyclic systems can be designed as fluorescent probes to monitor enzymatic activity. The following diagram illustrates a generic "turn-on" sensing mechanism for detecting alkaline phosphatase (ALP) activity, based on the principles demonstrated with imidazo[4,5-f][1][2]phenanthroline-Zn(II) complexes.

G cluster_probe Probe System cluster_enzyme Enzymatic Reaction cluster_signal Signal Generation probe Imidazo[4,5-b]pyrazine-Zn(II) Complex (Low Fluorescence) probe_atp Probe-ATP Complex (Fluorescence Quenched) probe->probe_atp Binds ATP atp Adenosine Triphosphate (ATP) atp->probe_atp hydrolysis ATP Hydrolysis probe_atp->hydrolysis alp Alkaline Phosphatase (ALP) alp->hydrolysis Catalyzes adp Adenosine Diphosphate (ADP) hydrolysis->adp pi Inorganic Phosphate (Pi) hydrolysis->pi probe_free Free Probe (Fluorescence Restored - 'Turn-On') hydrolysis->probe_free

Caption: "Turn-on" fluorescence sensing of ALP activity.

In this conceptual pathway, a zinc complex of an imidazo[4,5-b]pyrazine derivative exhibits quenched fluorescence upon binding to ATP. The enzyme alkaline phosphatase hydrolyzes ATP to ADP and inorganic phosphate, releasing the probe from its quenched state and restoring fluorescence. The increase in fluorescence intensity can thus be correlated with the enzymatic activity of ALP. This principle highlights the potential of the imidazo[4,5-b]pyrazine core in the development of sophisticated biosensors for monitoring signaling pathways and enzymatic reactions.

This guide provides a foundational understanding of the photophysical and fluorescent properties of the imidazo[4,5-b]pyrazine core. Further research into the systematic functionalization of this scaffold will undoubtedly unlock its full potential for creating a new generation of advanced fluorescent probes for a wide range of applications in research and drug development.

References

Potential Therapeutic Targets of 2-Phenyl-1H-imidazo[4,5-b]pyrazine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1H-imidazo[4,5-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of this compound class, with a primary focus on their role as kinase inhibitors in oncology. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this versatile heterocyclic system.

Overview of Therapeutic Applications

Derivatives of the imidazo[4,5-b]pyrazine core have been extensively investigated for their potential to modulate the activity of various protein kinases implicated in cancer pathogenesis. These compounds typically function as ATP-competitive inhibitors, occupying the nucleotide-binding site of the kinase and thereby blocking downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. The following sections detail the most significant kinase targets identified to date.

Key Kinase Targets and Inhibitory Activities

The therapeutic potential of this compound derivatives is underscored by their potent inhibitory activity against a range of clinically relevant kinases. The following tables summarize the in vitro inhibitory concentrations (IC50) and dissociation constants (Kd) for representative compounds against their primary targets.

c-Met (Hepatocyte Growth Factor Receptor)

Aberrant activation of the c-Met signaling pathway is a key driver in numerous human cancers. Imidazo[4,5-b]pyrazine derivatives have been developed as potent inhibitors of this receptor tyrosine kinase.

Compound ClassTargetIC50 / KdCell LineReference
Triazolo[4,5-b]pyrazinesc-MET<10 nMNot specified[1]
PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) are central components of a signaling pathway that is frequently dysregulated in cancer. Dual inhibitors targeting both PI3K and mTOR have shown significant promise.

CompoundTargetIC50 / KiReference
Compound 42 (Imidazo[1,2-a]pyrazine derivative)PI3Kα0.06 nM (IC50)[2]
mTOR3.12 nM (IC50)[2]
Compound 31mTOR17 nM (Ki)[3]
PI3Kα5 nM (IC50)[3]
PI3Kβ27 nM (IC50)[3]
PI3Kδ7 nM (IC50)[3]
PI3Kγ14 nM (IC50)[3]
OSI-027mTORC122 nM (IC50)[4]
mTORC265 nM (IC50)[4]
AZD2014mTOR0.0028 µM (IC50)[4]
PI3Kα3.8 µM (IC50)[4]
PI3Kβ>30 µM (IC50)[4]
PI3Kγ>30 µM (IC50)[4]
PI3Kδ>29 µM (IC50)[4]
NVP-BEZ235mTOR20.7 nM (IC50)[]
PI3Kα4 nM (IC50)[]
PI3Kβ75 nM (IC50)[]
PI3Kδ7 nM (IC50)[]
PI3Kγ5 nM (IC50)[]
PKI-587mTOR1.6 nM (IC50)[]
PI3Kα0.4 nM (IC50)[]
Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

Compound Class/IDTargetIC50 / KdCell LineReference
Imidazo[1,2-a]-pyrazine (1)Aurora A & B250 nM (IC50, cell potency)Not specified[6]
SCH 1473759 (12k)Aurora A0.02 nM (Kd)Not specified[6]
Aurora B0.03 nM (Kd)Not specified[6]
phos-HH3 inhibition25 nM (IC50)Not specified[6]
Imidazo[4,5-b]pyridine (27e)Aurora-A7.5 nM (Kd)Not specified[7]
Aurora-B48 nM (Kd)Not specified[7]
Aurora-A (T288 autophosphorylation)0.030 μM (IC50)Hela[8]
Aurora-B (Histone H3 S10 phosphorylation)0.148 μM (IC50)Hela[8]
Imidazo[4,5-b]pyridine (28c)FLT30.162 μM (IC50)Not specified[9]
HCT116 cell growth2.30 μM (GI50)HCT116[9]
MV4-11 cell growth0.299 μM (GI50)MV4-11[9]
FLT3 and AXL

FMS-like tyrosine kinase 3 (FLT3) and AXL are receptor tyrosine kinases involved in the proliferation and survival of hematopoietic cells and are frequently mutated in acute myeloid leukemia (AML).

Compound Class/IDTargetIC50 / KdCell LineReference
Imidazo[4,5-b]pyridine (27e)FLT36.2 nM (Kd)Not specified[7]
FLT3-ITD38 nM (Kd)Not specified[7]
FLT3(D835Y)14 nM (Kd)Not specified[7]
Imidazo[1,2-b]pyridazine (34f)FLT3-ITD4 nM (IC50)Recombinant[10]
FLT3-D835Y1 nM (IC50)Recombinant[10]
MV4-11 cell growth7 nM (GI50)MV4-11[10]
MOLM-13 cell growth9 nM (GI50)MOLM-13[10]
MOLM-13 (FLT3-ITD-D835Y) cell growth4 nM (GI50)MOLM-13[10]
NTRK (Tropomyosin Receptor Kinase)

The NTRK gene family encodes for the Tropomyosin Receptor Kinases (TRK A, B, and C), which are drivers in a variety of adult and pediatric cancers.

Compound ClassTargetIC50Cell LineReference
Imidazo[4,5-b]pyrazines (17-21)TRK A, B, C0.22 - 7.68 nMNot specified[1]
Colon Cancer Cell ProliferationSingle-digit nMMK12[1]
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1)

ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune response to cancer. Inhibition of ENPP1 can enhance anti-tumor immunity.

Compound Class/IDTargetIC50Reference
Imidazo[1,2-a]pyrazine (7)ENPP15.70 or 9.68 nM[11][12]
Sulfonylurea derivative (1c)NPP10.80 ± 0.04 μM[13]
Sulfonylurea derivative (1l)NPP30.55 ± 0.01 μM[13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the inhibition of key signaling pathways that are fundamental to cancer cell biology.

The PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[4,5-b]pyrazine-based inhibitors can block the activity of PI3K and/or mTOR, leading to the dephosphorylation of downstream effectors such as Akt and S6 kinase, ultimately resulting in cell cycle arrest and apoptosis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, FLT3) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

The c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, motility, and invasion. Imidazo[4,5-b]pyrazine inhibitors block the initial kinase activity of c-Met, thereby abrogating these downstream signals.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Proliferation Proliferation & Survival PI3K_AKT->Proliferation Motility Motility & Invasion PI3K_AKT->Motility RAS_MAPK->Proliferation RAS_MAPK->Motility STAT->Proliferation Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.

Experimental Protocols

The following sections provide generalized methodologies for key in vitro assays used to characterize the activity of imidazo[4,5-b]pyrazine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from a kinase reaction, which is then converted to a luminescent signal.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Inhibitor Prepare serial dilutions of test inhibitor Add_Components Add inhibitor, kinase, and substrate/ATP to 96-well plate Prep_Inhibitor->Add_Components Prep_Kinase Prepare kinase solution in assay buffer Prep_Kinase->Add_Components Prep_Substrate Prepare substrate/ATP mix Prep_Substrate->Add_Components Incubate_Reaction Incubate at 30°C for 45-60 minutes Add_Components->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT for 40 minutes Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at RT for 30-45 minutes Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read luminescence on a plate reader Incubate_Detection->Read_Luminescence

References

Imidazo[4,5-b]pyrazines: A Technical Guide to Their Emergence as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology and inflammatory disease treatment is continually evolving, with a significant focus on the development of targeted therapies. Among these, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive disease progression. The imidazo[4,5-b]pyrazine scaffold, a heterocyclic aromatic compound, has garnered substantial interest as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to purine nucleosides allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their enzymatic activity. This technical guide provides an in-depth overview of the imidazo[4,5-b]pyrazine core, detailing its synthesis, structure-activity relationships (SAR), and its application as an inhibitor of key kinases implicated in cancer and other diseases. We will explore its activity against targets such as the Tropomyosin receptor kinase (TRK) family, Mesenchymal-Epithelial Transition factor (c-Met), and Aurora kinases, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Synthesis of the Imidazo[4,5-b]pyrazine Core

The synthetic route to the imidazo[4,5-b]pyrazine core is a critical aspect of developing a diverse library of derivatives for SAR studies. A common and effective method involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This approach offers a facile and efficient means to construct the core and introduce substitutions at various positions.

A general synthetic workflow is depicted below:

G A 2,3-Diaminopyrazine C Cyclization A->C B Substituted Aldehyde/Carboxylic Acid B->C D Imidazo[4,5-b]pyrazine Core C->D E Further Derivatization (e.g., at position 6) D->E F Final Kinase Inhibitor E->F

Caption: General synthesis workflow for imidazo[4,5-b]pyrazine derivatives.

Key Kinase Targets and Structure-Activity Relationships (SAR)

The versatility of the imidazo[4,5-b]pyrazine scaffold allows for its optimization against a range of kinase targets. The following sections detail the SAR for some of the most prominent targets.

Tropomyosin Receptor Kinase (TRK) Inhibitors

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are critical regulators of neuronal development and function. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of adult and pediatric tumors.

A series of imidazo[4,5-b]pyrazine derivatives have been developed as potent TRK inhibitors. The substitution at the 6-position of the imidazo[4,5-b]pyrazine core has been found to be a key determinant of potency and selectivity.

CompoundR Group (Position 6)TRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)KM12 IC50 (nM)
17 Benzyl0.460.910.582.37[1]
18 4-Fluorobenzyl0.220.450.311.89
20 2-Thienyl1.232.561.8715.4
21 3-Thienyl0.891.781.259.87
23 Isopropyl7.6815.311.2>100

Table 1: SAR of 6-substituted imidazo[4,5-b]pyrazines as TRK inhibitors. [1]

The data indicates that benzyl and aryl substitutions at the 6-position generally lead to potent pan-TRK inhibition, while smaller alkyl groups like isopropyl result in a significant loss of activity.

Caption: Simplified TRK signaling pathway.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.

A series of imidazo[4,5-b]pyrazine derivatives have been designed and synthesized as potent and selective c-Met inhibitors. The structure-activity relationship studies have highlighted the importance of specific substitutions on the core scaffold.

CompoundR1R2c-Met IC50 (nM)H1993 Cell IC50 (nM)
1D-2 H2,6-dichloro-4-(pyridin-4-yl)phenyl1.4524.7[2]
1D-1 H2,6-dichloro-4-(pyridin-3-yl)phenyl2.3145.6
1C-3 Me2,6-dichloro-4-(pyridin-4-yl)phenyl3.8967.3

Table 2: SAR of imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors. [2]

These results demonstrate that a hydrogen at the R1 position and a 2,6-dichloro-4-(pyridin-4-yl)phenyl group at the R2 position are optimal for potent enzymatic and cellular c-Met inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm HGF HGF cMet_Receptor c-Met Receptor HGF->cMet_Receptor Dimerization Dimerization & Autophosphorylation cMet_Receptor->Dimerization pcMet p-c-Met Dimerization->pcMet GAB1 GAB1 pcMet->GAB1 GRB2 GRB2 pcMet->GRB2 STAT3 STAT3 pcMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Invasion) ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription STAT3->Gene_Transcription

Caption: Simplified c-Met signaling pathway.

Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention. While much of the research has focused on the imidazo[4,5-b]pyridine core for Aurora kinase inhibition, the principles of targeting the ATP-binding pocket are transferable to the imidazo[4,5-b]pyrazine scaffold.

CompoundAurora A IC50 (µM)Aurora B IC50 (µM)HCT116 GI50 (µM)
28c (imidazo[4,5-b]pyridine) 0.06712.712.30[3]
40f (imidazo[4,5-b]pyridine) 0.036>501.80

Table 3: Activity of related imidazo[4,5-b]pyridine derivatives against Aurora kinases. [3]

The data for the related imidazo[4,5-b]pyridine scaffold suggests that high selectivity for Aurora A over Aurora B can be achieved through careful manipulation of substituents.

G G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Prophase Prophase Mitosis->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A (Centrosome Separation, Spindle Assembly) Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B (Chromosome Segregation, Cytokinesis) Metaphase->Aurora_B Telophase Telophase Anaphase->Telophase Anaphase->Aurora_B Cytokinesis Cytokinesis Telophase->Cytokinesis Telophase->Aurora_B G1_Phase G1 Phase Cytokinesis->G1_Phase

Caption: Role of Aurora kinases in the cell cycle.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful evaluation of kinase inhibitors. The following sections provide generalized yet detailed methodologies for key assays cited in the study of imidazo[4,5-b]pyrazine inhibitors.

Biochemical Kinase Inhibition Assay (e.g., TRK, c-Met, Aurora)

This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase.

G A Prepare Reagents: - Kinase Buffer - Purified Kinase - Peptide Substrate - ATP - Test Compound Dilutions B Dispense 2 µL of Test Compound (or DMSO control) into 384-well plate A->B C Add 4 µL of Kinase/Substrate Mix B->C D Initiate Reaction: Add 4 µL of ATP solution C->D E Incubate at Room Temperature (e.g., 60 minutes) D->E F Stop Reaction & Detect Signal: Add Detection Reagent (e.g., ADP-Glo™, Kinase-Glo™) E->F G Read Luminescence on Plate Reader F->G H Data Analysis: Calculate % Inhibition and IC50 values G->H

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the purified kinase (e.g., TRKA, c-Met, Aurora A) to the desired concentration in kinase buffer.

    • Prepare a solution of the peptide substrate in kinase buffer.

    • Prepare a solution of ATP at a concentration close to the Kₘ for the specific kinase.

    • Perform serial dilutions of the imidazo[4,5-b]pyrazine test compound in DMSO.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 4 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., Promega's ADP-Glo™ or Kinase-Glo™). This typically involves adding a reagent that converts ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Kinase Inhibition Assay (e.g., p-TRK, p-c-Met, p-Histone H3)

This protocol outlines a method to assess the ability of a compound to inhibit the activity of a target kinase within a cellular context.

G A Seed Cancer Cells (e.g., KM12, H1993, HeLa) in 96-well plates B Incubate overnight to allow attachment A->B C Treat cells with serial dilutions of imidazo[4,5-b]pyrazine B->C D Incubate for a defined period (e.g., 2-4 hours) C->D E Lyse cells and collect protein D->E F Quantify Phosphorylated Substrate (e.g., p-TRK, p-c-Met, p-HH3) using ELISA or Western Blot E->F G Normalize to total protein or housekeeping protein F->G H Data Analysis: Calculate % Inhibition and IC50 values G->H

Caption: Workflow for a cell-based kinase inhibition assay.

Detailed Steps:

  • Cell Culture:

    • Seed a cancer cell line known to have active signaling of the target kinase (e.g., KM12 for TRK, H1993 for c-Met, HeLa for Aurora kinases) in 96-well plates.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the imidazo[4,5-b]pyrazine inhibitor. Include a DMSO-treated control.

  • Incubation:

    • Incubate the cells for a period sufficient to observe changes in the phosphorylation of the target substrate (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate.

  • Detection of Phosphorylated Substrate:

    • Use an ELISA or Western blot to detect the levels of the phosphorylated form of the kinase's substrate (e.g., phospho-TRK, phospho-c-Met, or phospho-Histone H3 for Aurora B).

  • Normalization:

    • Normalize the phosphorylated substrate signal to the total amount of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin) to account for variations in cell number and protein loading.

  • Data Analysis:

    • Quantify the signal for each treatment condition.

    • Calculate the percent inhibition of phosphorylation relative to the DMSO control.

    • Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The imidazo[4,5-b]pyrazine scaffold has proven to be a highly versatile and promising core for the development of potent and selective kinase inhibitors. The ability to readily synthesize and derivatize this scaffold allows for extensive exploration of structure-activity relationships, leading to the identification of compounds with nanomolar potency against key cancer targets such as TRK and c-Met. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery. Further optimization of the imidazo[4,5-b]pyrazine core, focusing on improving pharmacokinetic properties and minimizing off-target effects, will undoubtedly lead to the development of novel and effective therapies for a range of human diseases.

References

The Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

The imidazo[4,5-b]pyrazine core, a heterocyclic scaffold isosteric to the natural purine framework, has garnered significant attention in medicinal chemistry. Its versatile structure has been identified as a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous analogs with diverse therapeutic potential, including roles as potent kinase inhibitors, anticancer agents, and antiviral compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[4,5-b]pyrazine analogs, with a particular focus on their activity as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising core.

The Imidazo[4,5-b]pyrazine Core: A Foundation for Diverse Biological Activity

The structural similarity of the imidazo[4,5-b]pyrazine ring system to endogenous purines allows it to mimic these essential biological molecules, enabling interactions with the ATP-binding sites of various kinases. This mimicry is a key factor in the broad spectrum of biological activities observed for this class of compounds. Researchers have successfully developed imidazo[4,5-b]pyrazine derivatives that exhibit potent inhibitory activity against several key kinases implicated in cancer and other diseases, including:

  • Cyclin-Dependent Kinase 9 (CDK9): A crucial regulator of transcription, CDK9 has emerged as a promising target in oncology.

  • c-Met (Mesenchymal-Epithelial Transition Factor): Aberrant c-Met signaling is a known driver of tumor growth, metastasis, and drug resistance.[1][2]

  • Aurora Kinases: These serine/threonine kinases play essential roles in mitosis, and their dysregulation is frequently observed in cancer.

  • mTOR (Mammalian Target of Rapamycin): A central regulator of cell growth, proliferation, and survival.

Beyond kinase inhibition, imidazo[4,5-b]pyrazine analogs have also demonstrated potential as mitochondrial uncouplers and have shown antiviral and antibacterial properties, highlighting the broad therapeutic applicability of this versatile scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[4,5-b]pyrazine analogs can be significantly modulated by the nature and position of substituents on the core ring system. The following sections summarize key SAR findings, with a focus on CDK9 inhibitory activity.

SAR of Imidazo[4,5-b]pyrazine Analogs as CDK9 Inhibitors

A recent study systematically explored the SAR of a series of novel imidazopyrazine derivatives as CDK9 inhibitors. The key findings are summarized in the table below.[3]

CompoundR1R2CDK9 IC50 (µM)
1a furan-3-ylt-butyl0.19 ± 0.003
1b furan-3-ylcyclohexyl1.78 ± 0.029
1c furan-3-ylbenzyl0.46 ± 0.008
1d furan-3-yl4-methoxyphenyl0.18 ± 0.003
2a phenyl-2,4-diolt-butyl0.45 ± 0.008
2b phenyl-2,4-diolcyclohexyl0.30 ± 0.006
2c phenyl-2,4-diolbenzyl0.65 ± 0.011
2d phenyl-2,4-diol4-methoxyphenyl0.89 ± 0.018
3a 4-(dimethylamino)pyridin-3-ylt-butyl0.30 ± 0.005
3b 4-(dimethylamino)pyridin-3-ylcyclohexyl0.23 ± 0.005
3c 4-(dimethylamino)pyridin-3-ylbenzyl0.33 ± 0.007
3d 4-(dimethylamino)pyridin-3-yl4-methoxyphenyl1.66 ± 0.034
4a 2-fluoropyridin-4-ylt-butyl0.24 ± 0.004
4b 2-fluoropyridin-4-ylcyclohexyl1.22 ± 0.011
4c 2-fluoropyridin-4-ylbenzyl1.11 ± 0.02
4d 2-fluoropyridin-4-yl4-methoxyphenyl0.57 ± 0.011
Dinaciclib (control) 0.08 ± 0.002

Key SAR Observations for CDK9 Inhibition: [3]

  • Substitution at the 2-position (R1): The nature of the substituent at the 2-position of the imidazopyrazine core significantly influences CDK9 inhibitory activity. Compounds bearing a furan-3-yl moiety at this position generally exhibited potent activity, with compound 1d being the most active in the series (IC50 = 0.18 µM).

  • Substitution at the 3-position (R2): The amine substituent at the 3-position also plays a critical role. The presence of a t-butylamine group (as in compounds 1a , 2a , 3a , and 4a ) consistently resulted in good CDK9 inhibition. The 4-methoxyphenyl amine in compound 1d also contributed to its high potency.

Experimental Protocols

This section provides an overview of the general synthetic procedures for the imidazo[4,5-b]pyrazine core and a detailed protocol for a representative kinase inhibition assay.

General Synthesis of the Imidazo[4,5-b]pyrazine Core

The synthesis of the imidazo[4,5-b]pyrazine scaffold can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted 2,3-diaminopyrazine with an appropriate aldehyde, followed by cyclization.[4] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[5]

Below is a generalized workflow for the synthesis of imidazo[4,5-b]pyrazine analogs.

G cluster_start Starting Materials 2,3-Diaminopyrazine 2,3-Diaminopyrazine Condensation Condensation 2,3-Diaminopyrazine->Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification Imidazo[4,5-b]pyrazine Analog Imidazo[4,5-b]pyrazine Analog Purification->Imidazo[4,5-b]pyrazine Analog

General synthetic workflow for imidazo[4,5-b]pyrazine analogs.

Step-by-Step Procedure:

  • Condensation: A mixture of a substituted 2,3-diaminopyrazine and an appropriate aldehyde is refluxed in a suitable solvent (e.g., ethanol).

  • Cyclization: The resulting intermediate undergoes cyclization, which can be promoted by heat or the addition of an oxidizing agent.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired imidazo[4,5-b]pyrazine analog.

CDK9 Kinase Inhibition Assay Protocol

The following is a detailed protocol for an in vitro kinase assay to determine the IC50 values of test compounds against CDK9, based on commercially available kits and published methodologies.[6][7][8]

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Add_Inhibitor Add Test Inhibitor (serial dilutions) Add_MasterMix Add Master Mix (Kinase Buffer, ATP, Substrate) Add_Inhibitor->Add_MasterMix Add_Controls Add Positive & Blank Controls Add_Controls->Add_MasterMix Add_Kinase Add Diluted CDK9/CyclinT Kinase Add_MasterMix->Add_Kinase Incubate_30C Incubate at 30°C for 45 min Add_Kinase->Incubate_30C Add_DetectionReagent Add Kinase-Glo™ Max Reagent Incubate_30C->Add_DetectionReagent Incubate_RT Incubate at RT for 15 min Add_DetectionReagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence

Workflow for a CDK9 kinase inhibition assay.

Materials:

  • CDK9/CyclinT Kinase Assay Kit (containing kinase, substrate, ATP, and buffer)

  • Test compounds (dissolved in DMSO)

  • 384-well white plates

  • Luminometer or microplate reader

Procedure:

  • Prepare Reagents: Thaw all kit components on ice. Prepare a 1x Kinase Assay Buffer.

  • Prepare Test Compounds: Create a serial dilution of the test compounds in 10% DMSO in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Set Up Plate:

    • Add 2.5 µL of the diluted test inhibitor to the designated wells.

    • Add 2.5 µL of 10% DMSO in 1x Kinase Assay Buffer to the "Positive Control" and "Blank" wells.

  • Prepare Master Mix: Prepare a master mix containing 5x Kinase Assay Buffer, 500 µM ATP, and 5x CDK Substrate Peptide in distilled water.

  • Add Master Mix: Add 12.5 µL of the master mix to all wells except the "Blank" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Initiate Reaction:

    • Dilute the CDK9/CyclinT kinase to the recommended concentration in 1x Kinase Assay Buffer.

    • Add 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Thaw the Kinase-Glo™ Max reagent.

    • Add 25 µL of the Kinase-Glo™ Max reagent to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read Plate: Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Signaling Pathways

Imidazo[4,5-b]pyrazine analogs exert their effects by modulating key signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

CDK9 Signaling Pathway

CDK9, in complex with its regulatory partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to the release of paused Pol II and the transition to productive elongation.[9][10][11] Inhibition of CDK9 by imidazo[4,5-b]pyrazine analogs blocks this process, leading to a decrease in the transcription of anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNA_Pol_II_paused Paused RNA Pol II PTEFb->RNA_Pol_II_paused Phosphorylates CTD RNA_Pol_II_elongating Elongating RNA Pol II RNA_Pol_II_paused->RNA_Pol_II_elongating Release Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNA_Pol_II_elongating->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Inhibitor Imidazo[4,5-b]pyrazine Analog Inhibitor->PTEFb Inhibits

Simplified CDK9 signaling pathway and the effect of imidazo[4,5-b]pyrazine inhibitors.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF). This activation triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and invasion.[12][13][14] Imidazo[4,5-b]pyrazine-based c-Met inhibitors block the kinase activity of the receptor, thereby inhibiting these oncogenic signaling cascades.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Outcomes Cell Proliferation, Survival, Migration ERK->Cell_Outcomes AKT AKT PI3K->AKT AKT->Cell_Outcomes Inhibitor Imidazo[4,5-b]pyrazine Analog Inhibitor->cMet Inhibits

Overview of the c-Met signaling pathway and its inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures proper chromosome segregation and cytokinesis.[15][16][17] Overexpression of Aurora kinases is common in cancer and is associated with genomic instability. Imidazo[4,5-b]pyrazine-based Aurora kinase inhibitors can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitosis Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to Inhibitor Imidazo[4,5-b]pyrazine Analog Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Role of Aurora kinases in mitosis and the effect of their inhibition.

Conclusion

The imidazo[4,5-b]pyrazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into the structure-activity relationships of its analogs has provided valuable insights for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic core. Future efforts in this area will likely focus on the development of even more selective and potent inhibitors with optimized pharmacokinetic and pharmacodynamic properties, ultimately leading to new and effective treatments for a range of human diseases.

References

A Technical Guide to Novel 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of novel 2-Phenyl-1H-imidazo[4,5-b]pyrazine derivatives. The content is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data presentation, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The imidazo[4,5-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as an isostere of the 9H-purine core.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and kinase inhibition.[1] The 2-phenyl substitution on this core structure is a key feature that has been explored for therapeutic potential, particularly in the development of targeted therapies. This guide focuses on the fundamental characteristics of these novel compounds, providing a basis for further research and development.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted diaminopyrazine with a benzaldehyde derivative.

General Experimental Protocol: Synthesis of this compound

A prevalent method for the synthesis of the this compound core involves the reaction of a diaminopyridine or diaminopyrazine with a benzaldehyde adduct.[2] One specific approach utilizes the Na₂S₂O₅ adduct of the corresponding benzaldehyde.[2]

Materials:

  • 2,3-Diaminopyridine or 3,4-Diaminopyridine

  • Substituted Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Formation of the Benzaldehyde Adduct: The corresponding benzaldehyde is reacted with sodium metabisulfite to form the Na₂S₂O₅ adduct.[2]

  • Condensation Reaction: The diaminopyridine is reacted with the benzaldehyde adduct in a suitable solvent such as DMF.[2]

  • Cyclization: The intermediate undergoes cyclization to form the imidazo[4,5-b]pyridine ring system.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Characterization Data

The structural elucidation of the synthesized compounds is performed using various spectroscopic techniques. Representative spectral data for a generic this compound derivative are presented below.

Table 1: Spectroscopic Data for a Representative this compound Derivative

Technique Observed Data
¹H NMR (CDCl₃, 300 MHz)δ (ppm) 9.1 (s, 1H, Ar-H), 8.2 (s, 1H, Ar-H), 8.1 (s, 1H, Ar-H), 7.5-7.5 (m, 5H, Ar-H).
¹³C NMR (CDCl₃+DMSO-d₆, 300 MHz)δ (ppm): 152.6, 141.7, 138.8, 131.5, 129.4, 128.4, 128.1, 127.4, 113.3, 108.4.
IR (KBr)νmax (cm⁻¹) 3414 (N-H), 3313, 2918 (Ar-H), 1417 (C=N), 821.
ESI-MS m/z: 210 [M+H]⁺.

Biological Activities

Novel this compound derivatives have been investigated for various biological activities, with promising results in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of this class of compounds. The mechanism of action for some derivatives involves the inhibition of key signaling pathways, such as the c-Met kinase pathway.

Table 2: In Vitro Anticancer Activity of Representative Imidazo[4,5-b]pyrazine Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
1D-2H1993 (c-Met)0.0247[3]
4eMCF-71 - 10[4]
4fSK-MEL-281 - 10[4]
12bHep-211[5][6]
12bHepG213[5][6]
12bMCF-711[5][6]
12bA37511[5][6]
Antimicrobial Activity

The antibacterial and antifungal potential of these derivatives has also been explored, with some compounds exhibiting significant activity against various pathogens.

Table 3: In Vitro Antimicrobial Activity of Representative Imidazo[4,5-b]pyridine Derivatives

Compound ID Microorganism MIC (µg/mL) Reference
2gS. aureus4 - 8[2]
2hE. faecalis4 - 8[2]
4aC. albicans4 - 8[2]
4bC. parapsilosis4 - 8[2]
5dXDR S. Typhi6.25 (mg/mL)[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Two notable mechanisms are the inhibition of the c-Met signaling pathway and the induction of mitochondrial uncoupling.

c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[8] These pathways are crucial for cell proliferation, survival, migration, and invasion.[8][9] Aberrant activation of the c-Met pathway is implicated in various cancers.[10][11][12] Certain imidazo[4,5-b]pyrazine derivatives have been identified as potent inhibitors of c-Met, blocking these oncogenic signals.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT->Invasion Inhibitor Imidazo[4,5-b]pyrazine Derivative Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by imidazo[4,5-b]pyrazine derivatives.

Mitochondrial Uncoupling

Mitochondrial uncoupling is a process that dissociates substrate oxidation in the electron transport chain from ATP synthesis.[13][14] This is achieved by dissipating the proton motive force across the inner mitochondrial membrane, often through the action of uncoupling agents.[15][16][17] Some imidazo[4,5-b]pyrazine derivatives have been identified as mitochondrial uncouplers, which can lead to increased cellular respiration and have therapeutic potential in various diseases.[1]

Mitochondrial_Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) H_ims ETC->H_ims Proton Pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ATP Synthesis Uncoupler Imidazo[4,5-b]pyrazine Derivative (Uncoupler) H_matrix Uncoupler->H_matrix Proton Leak ADP ADP + Pi ADP->ATPSynthase H_ims->ATPSynthase Proton Flow H_ims->Uncoupler

Caption: Mechanism of mitochondrial uncoupling by imidazo[4,5-b]pyrazine derivatives.

Experimental Workflow

The development and characterization of novel this compound derivatives follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antimicrobial) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, MIC determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for the characterization of novel derivatives.

References

Methodological & Application

Application Note: A Robust One-Pot Synthesis Protocol for 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a streamlined and efficient one-pot synthesis protocol for the preparation of 2-phenyl-1H-imidazo[4,5-b]pyrazine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities. The described methodology involves the direct condensation and oxidative cyclization of 2,3-diaminopyrazine with various substituted benzaldehydes. Two effective protocols are presented, one utilizing manganese(III) acetate as an oxidant at room temperature and an alternative solvent-free approach using iodine as a catalyst. These methods offer high yields, operational simplicity, and applicability to a diverse range of substrates, making them highly suitable for library synthesis in drug discovery and development.

Introduction

The imidazo[4,5-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including kinase inhibition, and antiviral, antifungal, and anticancer properties. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot methodologies provide a significant advantage by reducing reaction time, minimizing waste, and simplifying purification processes. The synthesis of this compound derivatives is typically achieved through the condensation of 2,3-diaminopyrazine with a substituted benzaldehyde, followed by an oxidative cyclization to form the imidazole ring. This document provides detailed protocols for two such one-pot procedures.

Experimental Protocols

Two primary protocols for the one-pot synthesis of this compound derivatives are outlined below. Protocol A employs manganese(III) acetate as an oxidant in methanol at room temperature, a method adapted from the synthesis of analogous phenazine derivatives.[1] Protocol B describes a solvent-free approach using iodine as a catalyst, which has been proven effective for similar heterocyclic systems.

Protocol A: Manganese(III) Acetate Mediated Oxidative Cyclization

This protocol describes the synthesis of 2-(substituted-phenyl)-1H-imidazo[4,5-b]pyrazines via a one-pot reaction of 2,3-diaminopyrazine and various aromatic aldehydes using manganese(III) acetate as an oxidizing agent.[1]

Materials:

  • 2,3-Diaminopyrazine

  • Substituted Benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Manganese(III) acetate dihydrate

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 mmol) in methanol (20 mL), add 2,3-diaminopyrazine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add manganese(III) acetate dihydrate (2.5 mmol) to the reaction mixture in one portion.

  • Continue stirring at room temperature for the specified time (see Table 1), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (30 mL).

  • Extract the product with CH₂Cl₂ (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Protocol B: Iodine-Catalyzed Solvent-Free Synthesis

This protocol outlines a solvent-free, one-pot, three-component condensation reaction analogous to the synthesis of 2-phenylimidazo[4,5-f][1][2]phenanthroline derivatives. Here, 2,3-diaminopyrazine can be considered as the diamine component.

Materials:

  • 2,3-Diaminopyrazine

  • Substituted Benzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Iodine (I₂)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Methanol (for recrystallization)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the substituted benzaldehyde (1.0 mmol), 2,3-diaminopyrazine (1.0 mmol), ammonium acetate (2.5 mmol), and iodine (10 mol%).

  • Grind the mixture using a pestle at room temperature for the appropriate time (see Table 2). Monitor the reaction by TLC.

  • After completion, treat the reaction mixture with an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from methanol to yield the pure this compound derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the protocols described above.

Table 1: Synthesis of this compound Derivatives using Protocol A (Manganese(III) Acetate)

EntryAldehyde Substituent (R)ProductTime (h)Yield (%)
1HThis compound385
24-OCH₃2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine3.582
34-Cl2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyrazine480
44-Br2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyrazine481
52-OH2-(2-Hydroxyphenyl)-1H-imidazo[4,5-b]pyrazine2.588

Yields are based on analogous reactions and may vary for the specific pyrazine substrate.[1]

Table 2: Synthesis of this compound Derivatives using Protocol B (Iodine Catalyst)

EntryAldehyde Substituent (R)ProductTime (min)Yield (%)
1HThis compound1592
24-CH₃2-(p-Tolyl)-1H-imidazo[4,5-b]pyrazine2090
34-OCH₃2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine2588
44-Cl2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyrazine1594
54-NO₂2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyrazine1095

Yields are based on a highly analogous solvent-free iodine-catalyzed synthesis of a similar heterocyclic system and are projected for the pyrazine-based synthesis.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_protocol_A Protocol A: Manganese(III) Acetate Method cluster_protocol_B Protocol B: Iodine-Catalyzed Method A_start Mix 2,3-Diaminopyrazine and Substituted Benzaldehyde in Methanol A_react Add Mn(OAc)₃·2H₂O Stir at Room Temperature A_start->A_react A_quench Quench with aq. NaHCO₃ A_react->A_quench A_extract Extract with CH₂Cl₂ A_quench->A_extract A_dry Dry, Filter, and Concentrate A_extract->A_dry A_purify Purify by Column Chromatography A_dry->A_purify A_product This compound Derivative A_purify->A_product B_start Grind 2,3-Diaminopyrazine, Substituted Benzaldehyde, NH₄OAc, and I₂ B_react Grind at Room Temperature (Solvent-Free) B_start->B_react B_quench Quench with aq. Na₂S₂O₃ B_react->B_quench B_filter Filter Crude Product B_quench->B_filter B_purify Recrystallize from Methanol B_filter->B_purify B_product This compound Derivative B_purify->B_product

Caption: Experimental workflows for the one-pot synthesis of this compound derivatives.

reaction_mechanism reactant1 2,3-Diaminopyrazine intermediate1 Schiff Base Intermediate reactant1->intermediate1 reactant2 Substituted Benzaldehyde reactant2->intermediate1 intermediate2 Dihydro-imidazo[4,5-b]pyrazine intermediate1->intermediate2 Intramolecular Cyclization product This compound Derivative intermediate2->product oxidant Oxidant [e.g., Mn(OAc)₃ or I₂/Air] oxidant->product Oxidation

Caption: Proposed reaction mechanism for the formation of this compound derivatives.

Conclusion

The one-pot synthesis protocols presented in this application note offer efficient and versatile methods for the preparation of this compound derivatives. Both the manganese(III) acetate mediated and the iodine-catalyzed solvent-free methods provide good to excellent yields and are amenable to a range of substituted benzaldehydes. These protocols are well-suited for the rapid generation of compound libraries for screening in drug discovery programs, facilitating the exploration of the structure-activity relationships of this important class of heterocyclic compounds.

References

Synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine Compounds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine compounds, a class of heterocyclic molecules with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established one-pot synthesis methodologies, offering efficient routes to these valuable compounds.

Introduction

2-aryl-1H-imidazo[4,5-b]phenazines are fused heterocyclic systems that have garnered considerable interest due to their diverse biological activities, including potential as anticancer and antiviral agents. Their planar aromatic structure also lends them to applications in organic electronics. The synthesis of these compounds typically involves the condensation of 2,3-diaminophenazine with either aromatic aldehydes or carboxylic acids, followed by cyclization. This document details three effective one-pot methods for their preparation.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aryl-1H-imidazo[4,5-b]phenazine derivatives.

Table 1: Synthesis via Condensation with Aromatic Aldehydes in Ethanol

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-phenyl-1H-imidazo[4,5-b]phenazineNot Specified
24-Chlorobenzaldehyde2-(4-chlorophenyl)-1H-imidazo[4,5-b]phenazineNot Specified
34-Nitrobenzaldehyde2-(4-nitrophenyl)-1H-imidazo[4,5-b]phenazineNot Specified
44-Methoxybenzaldehyde2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazineNot Specified
52,4-Dihydroxybenzaldehyde2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]phenazineNot Specified

Table 2: Synthesis using Manganese(III) Acetate with 2-Hydroxy Aromatic Aldehydes

Entry2-Hydroxy Aromatic AldehydeProductYield (%)
12-Hydroxybenzaldehyde2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]phenazine80-85
22-Hydroxy-5-methoxybenzaldehyde2-(2-hydroxy-5-methoxyphenyl)-1H-imidazo[4,5-b]phenazine80-85
32-Hydroxy-5-(hydroxymethyl)benzaldehyde2-(2-hydroxy-5-(hydroxymethyl)phenyl)-1H-imidazo[4,5-b]phenazine80-85
45-Chloro-2-hydroxybenzaldehyde2-(5-chloro-2-hydroxyphenyl)-1H-imidazo[4,5-b]phenazine80-85
55-Bromo-2-hydroxybenzaldehyde2-(5-bromo-2-hydroxyphenyl)-1H-imidazo[4,5-b]phenazine80-85

Table 3: Synthesis from Aromatic Acids using POCl₃

EntryAromatic AcidProductYield (%)
14-Methoxybenzoic acid2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazineNot Specified
24-Ethylbenzoic acid2-(4-ethylphenyl)-1H-imidazo[4,5-b]phenazineNot Specified
34-Isopropylbenzoic acid2-(4-isopropylphenyl)-1H-imidazo[4,5-b]phenazineNot Specified

Experimental Protocols

Protocol 1: Synthesis via Condensation with Aromatic Aldehydes in Ethanol

This protocol describes the synthesis of 2-aryl-1H-imidazo[4,5-b]phenazines through the condensation of 2,3-diaminophenazine with various aromatic aldehydes in ethanol under reflux.[1] This reaction proceeds via an initial condensation to form a Schiff base, which then undergoes oxidative cyclization.[1]

Materials:

  • 2,3-Diaminophenazine

  • Substituted aromatic aldehyde (2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2,3-diaminophenazine in ethanol.

  • Add 2 equivalents of the desired aromatic aldehyde to the solution.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted aldehyde.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Characterization: The synthesized compounds can be characterized by various spectroscopic methods, including:

  • FTIR: To identify functional groups such as N-H and C=N stretching.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HRMS: To determine the exact mass and molecular formula.

Protocol 2: High-Yield Synthesis using Manganese(III) Acetate

This method provides a convenient one-pot synthesis of 2-(2-hydroxyaryl)-1H-imidazo[4,5-b]phenazine derivatives in high yields (80-85%) at room temperature using manganese(III) acetate as an oxidizing agent.[2]

Materials:

  • Phenazine-2,3-diamine

  • Substituted 2-hydroxy aromatic aldehyde

  • Manganese(III) acetate

  • Methanol

Procedure:

  • To a solution of the 2-hydroxy aromatic aldehyde in methanol, add phenazine-2,3-diamine.

  • Add manganese(III) acetate to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography, to afford the pure product.

Protocol 3: Synthesis from Aromatic Acids using Phosphorus Oxychloride (POCl₃)

This protocol outlines the synthesis of 2-aryl-1H-imidazo[4,5-b]phenazines by reacting 2,3-diaminophenazine with aromatic acids in the presence of phosphorus oxychloride (POCl₃) under reflux conditions.[3]

Materials:

  • 2,3-Diaminophenazine

  • Substituted aromatic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 2,3-diaminophenazine and the aromatic acid is treated with phosphorus oxychloride.

  • The reaction mixture is heated under reflux for several hours.

  • After the reaction is complete, the mixture is cooled and carefully poured into ice water.

  • The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general one-pot synthesis workflow for 2-aryl-1H-imidazo[4,5-b]phenazine compounds.

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 2,3-Diaminophenazine E One-Pot Reaction A->E B Aromatic Aldehyde or Aromatic Acid B->E C Solvent (e.g., Ethanol, DMF) C->E D Catalyst/Reagent (e.g., Mn(OAc)₃, POCl₃, or Heat) D->E F Work-up & Purification E->F G 2-aryl-1H-imidazo[4,5-b]phenazine F->G

Caption: General workflow for the one-pot synthesis.

Proposed Reaction Mechanism

The synthesis of 2-aryl-1H-imidazo[4,5-b]phenazines from 2,3-diaminophenazine and an aromatic aldehyde is proposed to proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.

G A 2,3-Diaminophenazine C Schiff Base Intermediate A->C Condensation B Aromatic Aldehyde B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-aryl-1H-imidazo[4,5-b]phenazine D->E Oxidation

Caption: Proposed reaction mechanism pathway.

References

Application Notes and Protocols: 2-Phenyl-1H-imidazo[4,5-b]pyrazine as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1H-imidazo[4,5-b]pyrazine and its derivatives are emerging as a significant class of fluorescent chemosensors for the detection of various metal ions. The inherent fluorescence of the imidazo[4,5-b]pyrazine core can be modulated upon coordination with specific metal cations. This modulation, often observed as fluorescence quenching ("turn-off") or enhancement ("turn-on"), provides a sensitive and selective method for metal ion detection. The phenazine moiety within the structure contributes to the fluorophoric properties of these molecules.[1]

The mechanism of detection is typically based on the interaction between the lone pair of electrons on the nitrogen atoms of the imidazole ring and the vacant orbitals of the metal ion. This interaction can lead to the formation of a coordination complex, which alters the electronic properties of the fluorophore and, consequently, its fluorescence emission. Derivatives of 1H-imidazo[4,5-b]phenazine have demonstrated high selectivity for specific metal ions such as iron (Fe³⁺) and mercury (Hg²⁺).[2][3]

Synthesis of this compound

The synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine derivatives can be achieved through a one-pot reaction. A common method involves the condensation of 2,3-diaminophenazine with an appropriate aromatic aldehyde, in this case, benzaldehyde.[4]

Signaling Pathway

The interaction of this compound with a metal ion typically follows a chelation-based signaling pathway. The nitrogen atoms in the imidazole ring act as the binding sites for the metal ion. Upon binding, a coordination complex is formed. This complexation alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescent properties. In many cases, this results in fluorescence quenching, providing a "turn-off" signal for the presence of the metal ion.

Probe This compound (Fluorescent) Complex Probe-Metal Ion Complex (Quenched Fluorescence) Probe->Complex Chelation Metal Metal Ion (e.g., Fe³⁺) Metal->Complex cluster_prep Preparation cluster_exp Experiment A Prepare 1 mM Probe Stock in DMSO C Add Probe Solution to Cuvette (e.g., to final conc. of 10 µM) A->C B Prepare 10 mM Metal Ion Stocks B->C D Add Buffer (e.g., HEPES) C->D E Record Initial Fluorescence Spectrum D->E F Titrate with Metal Ion Solution E->F G Record Fluorescence Spectrum after each addition F->G H Analyze Data (e.g., Stern-Volmer Plot) G->H

References

Application of 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives in Live Cell Imaging: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyl-1H-imidazo[4,5-b]pyrazine scaffold is a promising heterocyclic structure in the development of fluorescent probes for live cell imaging. Its derivatives are being explored for their potential to visualize cellular structures and dynamic processes. While direct applications of this compound in live cell imaging are still an emerging area of research, the closely related 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivatives have demonstrated notable fluorescent properties, offering a strong basis for their application as cellular imaging agents. This document provides detailed application notes and protocols based on the properties of these analogous compounds, offering a comprehensive guide for researchers interested in utilizing this class of fluorophores.

These probes, characterized by a donor-π-acceptor (D-π-A) architecture, often exhibit environmentally sensitive fluorescence, making them suitable for imaging specific cellular components and tracking biological events. Their photophysical properties, including absorption and emission spectra, are key to their utility in fluorescence microscopy.

Quantitative Data Summary

The photophysical properties of 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol derivatives in methanol provide insight into their potential performance as fluorescent probes. The following table summarizes the key spectral data for a series of these compounds.[1]

CompoundSubstituent (X)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Stokes Shift [nm]
3a H404540136
3b 5-CH3O402542140
3c 5-CH2OH403543140
3d 5-Cl403540137
3e 5-Br404540136

Experimental Protocols

This section provides detailed protocols for the application of this compound-based probes in live cell imaging, adapted from established methodologies for similar fluorescent dyes.

Protocol 1: General Staining of Live Cells

This protocol outlines the basic steps for staining live adherent cells with a lipophilic this compound derivative.

Materials:

  • This compound derivative (e.g., a 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol analog)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Confocal laser scanning microscope

Procedure:

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the this compound derivative in DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Preparation:

    • Seed adherent cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-70% confluency on the day of imaging.

    • Incubate the cells under standard conditions (37°C, 5% CO2).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C and 5% CO2. The optimal incubation time will depend on the specific probe and cell type.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe and reduce background fluorescence.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Live Cell Imaging:

    • Place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Excite the probe at its absorption maximum (e.g., ~405 nm for the phenazine analogs) and collect the emission at its maximum (e.g., ~540 nm).

    • Acquire images using appropriate laser power and detector settings to minimize phototoxicity and photobleaching.

Protocol 2: Co-localization with Organelle-Specific Dyes

This protocol describes how to perform co-localization studies to determine the subcellular distribution of the this compound probe.

Materials:

  • All materials from Protocol 1

  • Commercially available organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, LysoTracker™ for lysosomes)

Procedure:

  • Probe Staining: Follow steps 1-3 of Protocol 1 to stain the cells with the this compound derivative.

  • Co-staining with Organelle Tracker:

    • During the last 15-30 minutes of incubation with the primary probe, add the organelle-specific dye at its recommended concentration to the staining medium.

    • Alternatively, after staining with the primary probe and washing, incubate the cells with the organelle-specific dye in a fresh medium.

  • Washing and Imaging:

    • Follow step 4 of Protocol 1.

  • Multi-channel Imaging:

    • On the confocal microscope, set up sequential scanning to acquire images for each fluorophore separately to avoid spectral bleed-through.

    • Use the appropriate excitation and emission wavelengths for both the this compound probe and the organelle-specific dye.

    • Merge the acquired images to visualize the co-localization.

Visualizations

Experimental Workflow for Live Cell Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Seed cells on glass-bottom dish culture Culture cells to 60-70% confluency start->culture wash_pbs Wash cells with PBS culture->wash_pbs prepare_probe Prepare probe working solution add_probe Incubate with probe solution prepare_probe->add_probe wash_pbs->add_probe wash_excess Wash to remove excess probe add_probe->wash_excess add_imaging_medium Add live-cell imaging medium wash_excess->add_imaging_medium acquire_images Acquire images on confocal microscope add_imaging_medium->acquire_images analyze Analyze image data acquire_images->analyze

Caption: Workflow for staining and imaging live cells with a fluorescent probe.

Putative Signaling Pathway Interaction

While specific signaling pathway interactions for this compound probes are yet to be fully elucidated, their application can be conceptualized in tracking pathways involving changes in the cellular microenvironment, such as pH or redox state, which can affect the probe's fluorescence.

G cluster_pathway Cellular Signaling Cascade cluster_probe Probe Interaction stimulus External Stimulus (e.g., Drug, Growth Factor) receptor Cell Surface Receptor stimulus->receptor second_messenger Second Messenger Production (e.g., ROS, Ca2+) receptor->second_messenger downstream Downstream Signaling (Kinase Cascade) second_messenger->downstream probe Imidazo[4,5-b]pyrazine Probe second_messenger->probe interacts with response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response fluorescence Fluorescence Change probe->fluorescence results in

References

Application Notes and Protocols: Evaluating the Anticancer Activity of Imidazo[4,5-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyrazine, a heterocyclic aromatic compound, forms the core structure of a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Notably, various derivatives of imidazo[4,5-b]pyrazine have demonstrated potent anticancer properties, acting on a range of cancer cell lines through the modulation of critical cellular signaling pathways. This document provides a detailed protocol for the comprehensive evaluation of the anticancer activity of novel imidazo[4,5-b]pyrazine compounds, intended to guide researchers in the systematic assessment of these promising therapeutic agents.

Data Presentation: In Vitro Anticancer Activity of Imidazo[4,5-b]pyrazine Derivatives

The following table summarizes the cytotoxic activity of selected imidazo[4,5-b]pyrazine and related imidazopyridine derivatives against various cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
Imidazo[4,5-b]pyridineI, II, IIIa, IIIb, IV, VI, VIIa, VIII, IXMCF-7 (Breast)0.63 - 1.32[1]
Imidazo[4,5-b]pyridineI, VIIc, VIIe, VIIf, VIII, IXHCT116 (Colon)Not specified[1]
Imidazo[4,5-b]pyrazine1D-2H1993 (Lung)0.0247[2]
Imidazo[1,2-a]pyrazine10b, 10iHep-2, HepG2, MCF-7, A375Not specified[3][4]
Imidazo[1,2-a]pyridine12bHep-2 (Laryngeal)11[3][4]
Imidazo[1,2-a]pyridine12bHepG2 (Hepatocellular)13[3][4]
Imidazo[1,2-a]pyridine12bMCF-7 (Breast)11[3][4]
Imidazo[1,2-a]pyridine12bA375 (Melanoma)11[3][4]
3H-imidazo[4,5-b]pyridine3h, 3jMCF-7, BT-474 (Breast)Not specified[5]
Imidazo[4,5-b]phenazine4fMOLT-4 (Leukemia)Not specified[6]
Imidazo[4,5-b]phenazine4eSK-OV-3 (Ovarian)Not specified[6]

Experimental Workflow

The overall workflow for evaluating the anticancer activity of imidazo[4,5-b]pyrazine compounds involves a multi-step process, from initial cytotoxicity screening to the elucidation of the mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Quantify cell viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Select potent compounds Cell_Cycle_Analysis Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Investigate apoptotic proteins Cell_Cycle_Analysis->Western_Blot Investigate cell cycle proteins Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis Identify modulated proteins Conclusion Conclusion on Anticancer Activity Pathway_Analysis->Conclusion

Caption: Experimental workflow for anticancer activity evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Imidazo[4,5-b]pyrazine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyrazine compounds in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptotic cells.[9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[10][11]

Materials:

  • Cancer cells treated with imidazo[4,5-b]pyrazine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed cells and treat them with the imidazo[4,5-b]pyrazine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[9]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[9]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]

Materials:

  • Cancer cells treated with imidazo[4,5-b]pyrazine compounds

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[15] Incubate the cells at -20°C for at least 2 hours (or overnight).[16]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them with cold PBS.[15]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.[13]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, where the fluorescence intensity of PI is proportional to the DNA content.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to investigate the effect of imidazo[4,5-b]pyrazine compounds on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[17][18]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, caspases, cyclins, CDKs)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[19] The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways Modulated by Imidazo-Fused Pyridines and Pyrazines

Imidazo[4,5-b]pyrazine and related compounds have been shown to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two notable targets are Cyclin-Dependent Kinase 9 (CDK9) and the c-Met receptor tyrosine kinase.

CDK9 Signaling Pathway

CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these survival proteins, thereby inducing apoptosis in cancer cells.[1]

G cluster_0 CDK9 Signaling CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Imidazo_compound Imidazo[4,5-b]pyridine Derivative Imidazo_compound->CDK9_CyclinT1 Inhibition

Caption: Inhibition of CDK9 signaling by Imidazo[4,5-b]pyridine derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways are pivotal in promoting cell proliferation, survival, migration, and invasion. Aberrant c-Met activation is implicated in various cancers. Imidazo[4,5-b]pyrazine derivatives have been designed as potent c-Met inhibitors, blocking these oncogenic signals.[2]

G cluster_0 c-Met Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Survival Survival PI3K_AKT->Survival Imidazo_compound Imidazo[4,5-b]pyrazine Derivative Imidazo_compound->cMet Inhibition

Caption: Inhibition of c-Met signaling by Imidazo[4,5-b]pyrazine derivatives.

References

Application Notes and Protocols: 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives as c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[2][3] A promising class of small molecule inhibitors targeting c-Met are derivatives of 2-Phenyl-1H-imidazo[4,5-b]pyrazine. This document provides detailed application notes and protocols for researchers utilizing these compounds in c-Met inhibition studies.

c-Met Signaling Pathway

The activation of c-Met by HGF initiates a cascade of downstream signaling events that promote tumorigenesis. Understanding this pathway is critical for elucidating the mechanism of action of c-Met inhibitors.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met c-Met_p p-c-Met c-Met->c-Met_p Dimerization & Autophosphorylation GAB1 GAB1 c-Met_p->GAB1 STAT3 STAT3 c-Met_p->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT3->Proliferation Inhibitor 2-Phenyl-1H-imidazo [4,5-b]pyrazine Derivative Inhibitor->c-Met_p

Caption: The c-Met signaling pathway and the inhibitory action of this compound derivatives.

Data Presentation: In Vitro c-Met Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a series of this compound derivatives against the c-Met kinase. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDc-Met Kinase IC50 (nM)[1]
1D-13.2
1D-21.45
1D-32.8
1D-45.6
1D-58.9
1D-612.3
1D-725.1
1D-848.7

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of this compound derivatives as c-Met inhibitors.

Experimental_Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Biochemical_Assay c-Met Kinase Inhibition Assay Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay Biochemical_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Tumor Model Cell_Based_Assay->In_Vivo_Study Data_Analysis Data Analysis & SAR In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for screening c-Met inhibitors.

Synthesis of this compound Derivatives

The synthesis of the this compound core is a multi-step process. A general synthetic route involves the condensation of a substituted phenylamidine with a diaminomaleonitrile (DAMN) derivative, followed by cyclization. Further modifications can be made to the phenyl ring and the imidazo[4,5-b]pyrazine core to generate a library of derivatives for structure-activity relationship (SAR) studies.[1]

Materials:

  • Substituted benzonitriles

  • Sodium methoxide

  • Methanol

  • Ammonium chloride

  • 2,3-Diaminopyrazine

  • Polyphosphoric acid (PPA)

Procedure:

  • Synthesis of Phenylamidines: A solution of the substituted benzonitrile in methanol is treated with sodium methoxide, followed by the addition of ammonium chloride. The reaction mixture is stirred at room temperature to yield the corresponding phenylamidine.

  • Condensation and Cyclization: The phenylamidine is then reacted with 2,3-diaminopyrazine in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature. This step leads to the formation of the this compound core.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the desired this compound derivative.

c-Met Kinase Inhibition Assay

This assay is used to determine the in vitro potency of the synthesized compounds against the c-Met kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, c-Met enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on c-Met signaling. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used methods.[5][6]

Materials:

  • c-Met dependent cancer cell line (e.g., H1993, EBC-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a period of 48-72 hours.

  • Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) values for each compound.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo efficacy of the most promising compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • c-Met dependent cancer cells

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group at a specific dose and schedule. The control group receives the vehicle.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treated group to the control group.

References

In Vitro Kinase Assays for Imidazo[4,5-b]pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyrazines are a class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly as inhibitors of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases attractive therapeutic targets. This document provides detailed application notes and protocols for performing in vitro assays to test the activity of imidazo[4,5-b]pyrazine derivatives on various kinase targets. The protocols outlined below are based on established methodologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and radiometric filter-binding assays, which are commonly used in high-throughput screening and lead optimization.

Featured Kinase Targets for Imidazo[4,5-b]pyrazine Derivatives

Recent research has highlighted the potential of imidazo[4,5-b]pyrazine derivatives to inhibit several key kinases implicated in oncology:

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation is involved in tumor growth, invasion, and metastasis.[2][3]

  • Aurora Kinases (A, B, C): A family of serine/threonine kinases that play crucial roles in cell cycle control and mitosis.[4]

  • Tropomyosin Receptor Kinases (TRK A, B, C): A family of neurotrophin receptors that, when fused with other proteins, can act as oncogenic drivers.[5]

Data Presentation: Inhibitory Activity of Imidazo[4,5-b]pyrazine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of exemplary imidazo[4,5-b]pyrazine and related imidazo-pyridine derivatives against their target kinases.

Compound ClassDerivativeTarget KinaseIC50 (nM)Assay Method
Imidazo[4,5-b]pyrazine1D-2c-Met1.45Enzymatic Assay
Imidazo[4,5-b]pyrazine-c-Met<10Biochemical Assay
Imidazo[4,5-b]pyrazineCompound 17TRKA0.22Biochemical Assay
Imidazo[4,5-b]pyrazineCompound 18TRKA1.33Biochemical Assay
Imidazo[4,5-b]pyrazineCompound 19TRKA7.68Biochemical Assay
Imidazo[4,5-b]pyrazineCompound 20TRKB0.54Biochemical Assay
Imidazo[4,5-b]pyrazineCompound 21TRKC1.12Biochemical Assay
Imidazo[4,5-b]pyridine28cAurora-A160 (p-T288)Cellular Assay (HeLa)
Imidazo[4,5-b]pyridine28cAurora-B76840 (p-HH3)Cellular Assay (HeLa)
Imidazo[4,5-b]pyridine28cFLT3162In Vitro Assay

Data compiled from multiple sources.[3][5][6]

Signaling Pathways

To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

cMet_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Receptor Tyrosine Kinase Domain P P c-Met:f1->P Autophosphorylation HGF HGF HGF->c-Met:f0 GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Proliferation, Survival, Migration ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses STAT3->Cell_Responses

Caption: c-Met Signaling Pathway.[7][8][9][10][11]

Aurora_Kinase_Pathway Aurora_A Aurora A Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome_Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis

Caption: Aurora Kinase Functions in Mitosis.[4][12][13][14][15]

TRK_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRK_Receptor TRK Receptor Tyrosine Kinase Domain P P TRK_Receptor:f1->P Autophosphorylation Neurotrophin Neurotrophin Neurotrophin->TRK_Receptor:f0 Shc Shc P->Shc PI3K PI3K P->PI3K PLCg PLCg P->PLCg Ras Ras Shc->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Responses Neuronal Survival, Differentiation, Synaptic Plasticity MAPK_Pathway->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses PLCg->Cell_Responses

Caption: TRK Signaling Pathway.[1][2][16][17][18]

Experimental Protocols

Detailed methodologies for key in vitro kinase assays are provided below. These protocols can be adapted for specific kinases and imidazo[4,5-b]pyrazine derivatives.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This assay format is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.

Principle:

The TR-FRET assay relies on the transfer of energy between a donor fluorophore (e.g., Europium or Terbium) and an acceptor fluorophore (e.g., XL665 or d2) when they are in close proximity. In a kinase assay, a biotinylated substrate peptide and a phosphospecific antibody labeled with the acceptor are used. The donor is typically linked to streptavidin. When the kinase phosphorylates the substrate, the phosphospecific antibody binds, bringing the donor and acceptor fluorophores close enough for FRET to occur. The signal is measured after a time delay to reduce background fluorescence.

Workflow:

TR_FRET_Workflow Start Start Step1 Dispense Kinase, Substrate, and Imidazo[4,5-b]pyrazine Derivative Start->Step1 Step2 Add ATP to Initiate Reaction Incubate Step1->Step2 Step3 Add Detection Mix (Eu-Antibody, SA-XL665) Step2->Step3 Step4 Incubate to Allow Binding Step3->Step4 Step5 Read TR-FRET Signal Step4->Step5 End End Step5->End

Caption: TR-FRET Kinase Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X solution of the biotinylated peptide substrate and ATP in the same buffer.

    • Prepare a serial dilution of the imidazo[4,5-b]pyrazine derivative in DMSO, and then dilute in the reaction buffer.

    • Prepare the detection solution containing the Europium-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the imidazo[4,5-b]pyrazine derivative solution to the wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized duration (e.g., 60-90 minutes).

    • Stop the reaction by adding 5 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

This is another bead-based homogeneous assay suitable for kinase activity screening.

Principle:

AlphaLISA technology uses donor and acceptor beads that are brought into proximity by a specific biomolecular interaction. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which can diffuse approximately 200 nm. If an acceptor bead is within this range, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, emitting light at 615 nm. In a kinase assay, one bead is coated to bind the substrate (e.g., via a biotin-streptavidin interaction), and the other is coated with an antibody that recognizes the phosphorylated substrate.

Workflow:

AlphaLISA_Workflow Start Start Step1 Dispense Kinase, Substrate, and Imidazo[4,5-b]pyrazine Derivative Start->Step1 Step2 Add ATP to Start Reaction Incubate Step1->Step2 Step3 Add Stop Solution and Acceptor Beads Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Donor Beads Step4->Step5 Step6 Incubate in the Dark Step5->Step6 Step7 Read AlphaLISA Signal Step6->Step7 End End Step7->End

Caption: AlphaLISA Kinase Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare kinase, biotinylated substrate, and imidazo[4,5-b]pyrazine derivatives as described for the TR-FRET assay.

    • Reconstitute AlphaLISA Acceptor beads and Streptavidin Donor beads according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the imidazo[4,5-b]pyrazine derivative solution.

    • Add 5 µL of the kinase solution.

    • Add 5 µL of the biotinylated substrate solution.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for the desired time at room temperature.

    • Add 5 µL of a stop solution containing EDTA and the anti-phospho-antibody conjugated Acceptor beads.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Streptavidin-coated Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis:

    • The AlphaLISA signal is directly proportional to the amount of phosphorylated substrate.

    • Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Radiometric Filter-Binding Assay ([γ-33P]-ATP)

This is a traditional and highly reliable method for measuring kinase activity.

Principle:

This assay measures the direct transfer of a radiolabeled phosphate group (from [γ-33P]-ATP) to a substrate (peptide or protein) by the kinase. The reaction mixture is then spotted onto a filter membrane that binds the substrate. Unincorporated [γ-33P]-ATP is washed away, and the amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified by scintillation counting.

Workflow:

Filter_Binding_Workflow Start Start Step1 Prepare Reaction Mix: Kinase, Substrate, Buffer, Imidazo[4,5-b]pyrazine Derivative Start->Step1 Step2 Initiate with [γ-33P]-ATP Step1->Step2 Step3 Incubate Step2->Step3 Step4 Spot Reaction onto Filter Membrane Step3->Step4 Step5 Wash Membrane to Remove Unincorporated ATP Step4->Step5 Step6 Dry Membrane and Measure Radioactivity Step5->Step6 End End Step6->End

Caption: Radiometric Filter-Binding Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a master mix containing the kinase, substrate, and reaction buffer.

    • Prepare serial dilutions of the imidazo[4,5-b]pyrazine derivative.

    • Prepare the ATP solution containing a mixture of cold ATP and [γ-33P]-ATP.

  • Assay Procedure:

    • In a microcentrifuge tube or 96-well plate, combine the master mix and the imidazo[4,5-b]pyrazine derivative.

    • Initiate the reaction by adding the [γ-33P]-ATP solution.

    • Incubate at the optimal temperature (e.g., 30°C) for the determined time.

    • Stop the reaction by adding an acid solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81).

    • Wash the filter membrane multiple times with the acid solution to remove unbound [γ-33P]-ATP.

    • Dry the filter membrane.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (from a no-enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the imidazo[4,5-b]pyrazine derivative relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively screen and characterize imidazo[4,5-b]pyrazine derivatives as potential kinase inhibitors. The choice of assay will depend on the specific research needs, available equipment, and throughput requirements. By following these detailed methodologies, researchers can generate robust and reproducible data to advance their drug discovery programs.

References

Application Notes and Protocols for the Biological Evaluation of 2-Phenyl-1h-imidazo[4,5-b]pyrazine for Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of 2-Phenyl-1h-imidazo[4,5-b]pyrazine and its derivatives. This document includes detailed protocols for evaluating antimicrobial activity, a summary of quantitative data, and visualizations of potential mechanisms of action.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge. The novel heterocyclic compound, this compound, and its analogs have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. This document outlines the standardized methods for the biological evaluation of these compounds to ensure reproducible and comparable results, aiding in the research and development of new antimicrobial agents.

Data Presentation

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported antimicrobial activities against various microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaEnterococcus faecalisReference
2-Phenyl-1h-imidazo[4,5-b]pyridine -----[1]
Derivative 2g----4-8[1]
Derivative 2h----4-8[1]
Derivative 4a4-84-8--4-8[1]
Derivative 4b4-84-8--4-8[1]
Ampicillin (Control)-----
Ciprofloxacin (Control)-----

Note: "-" indicates data not available in the provided search results. The specific structures of derivatives 2g, 2h, 4a, and 4b can be found in the cited reference.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida parapsilosisAspergillus nigerReference
2-Phenyl-1h-imidazo[4,5-b]pyridine ---[1]
Derivative 2g4-84-8-[1]
Derivative 2h4-84-8-[1]
Derivative 4a4-84-8-[1]
Derivative 4b4-84-8-[1]
Fluconazole (Control)---
Amphotericin B (Control)---

Note: "-" indicates data not available in the provided search results. The specific structures of derivatives 2g, 2h, 4a, and 4b can be found in the cited reference.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards to ensure consistency and reliability of results.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or its derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (media with inoculum, no compound)

  • Negative control (media only)

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted microbial inoculum to each well containing the compound dilutions, the positive control well, and the standard antibiotic wells.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Standard antibiotic disks

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the test compound.

    • Using sterile forceps, place the impregnated disks and standard antibiotic disks on the surface of the inoculated agar plate, ensuring they are firmly in contact with the agar.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters.

    • The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways affected by this compound and its derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound Test Compound (this compound) MIC Broth Microdilution (MIC) Compound->MIC Disk Disk Diffusion Compound->Disk Microorganism Microbial Culture (Bacteria/Fungi) Microorganism->MIC Microorganism->Disk Media Growth Media (MHB/RPMI) Media->MIC Results Quantitative Data (MIC values, Zone Diameters) MIC->Results Disk->Results Interpretation Susceptibility Assessment Results->Interpretation

Caption: Experimental workflow for antimicrobial evaluation.

antifungal_pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Disrupted Fungal Cell Membrane Integrity Inhibitor This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase Inhibitor->Lanosterol 14α-demethylase Inhibits Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Antifungal mechanism of action.

antibacterial_pathway cluster_tcs Bacterial Two-Component System cluster_inhibition Inhibition cluster_outcome Outcome Stimulus Environmental Stimulus HK Sensor Histidine Kinase (HK) Stimulus->HK HK->HK Autophosphorylation (ATP -> ADP) RR Response Regulator (RR) HK->RR Phosphotransfer Gene Target Gene Expression RR->Gene Adaptation Blocked Cellular Adaptation Inhibitor This compound Inhibitor->HK Inhibits Autophosphorylation Growth Inhibition of Bacterial Growth Adaptation->Growth

Caption: Antibacterial mechanism of action.

References

Step-by-step guide to measuring the photophysical properties of pyrazine-based chromophores

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazine-based chromophores are a class of heterocyclic organic compounds that are gaining significant attention in various scientific fields, including medicinal chemistry, materials science, and sensor technology.[1] Their unique electronic and photophysical properties, which can be fine-tuned through synthetic modifications, make them promising candidates for applications such as fluorescent probes, photosensitizers in photodynamic therapy, and components in organic light-emitting diodes (OLEDs). A thorough understanding and accurate measurement of their photophysical properties are crucial for the rational design and development of new functional molecules. This application note provides a detailed, step-by-step guide to characterizing the key photophysical parameters of pyrazine-based chromophores.

Core Photophysical Properties and Their Significance

The interaction of a chromophore with light is governed by several key photophysical processes. The most important parameters to measure for pyrazine-based chromophores are:

  • Absorption: The process by which a molecule absorbs a photon, transitioning to a higher electronic energy state. The absorption spectrum provides information about the electronic structure of the molecule.

  • Emission (Fluorescence): The radiative decay from an excited singlet state back to the ground state, accompanied by the emission of a photon. The fluorescence spectrum is typically red-shifted with respect to the absorption spectrum.

  • Fluorescence Quantum Yield (ΦF): The ratio of the number of photons emitted to the number of photons absorbed.[2][3] This parameter quantifies the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τF): The average time a molecule spends in the excited state before returning to the ground state. This is a critical parameter for understanding the dynamics of the excited state.

  • Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum. It is an important parameter for applications in fluorescence imaging and sensors.

Experimental Workflow

The characterization of the photophysical properties of a pyrazine-based chromophore typically follows a systematic workflow. This involves sample preparation, followed by a series of spectroscopic measurements.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Dissolve Pyrazine Chromophore in Appropriate Solvent B Prepare a Series of Dilutions A->B C UV-Vis Absorption Spectroscopy B->C D Steady-State Fluorescence Spectroscopy C->D G Determine λmax(abs), ε C->G E Fluorescence Quantum Yield Determination D->E H Determine λmax(em), Stokes Shift D->H F Time-Resolved Fluorescence Spectroscopy E->F I Calculate ΦF E->I J Determine τF F->J

Caption: Experimental workflow for photophysical characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to use high-purity solvents and clean quartz cuvettes to ensure accurate and reproducible results.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax(abs)) and molar extinction coefficients (ε) of the pyrazine-based chromophore.

Materials:

  • Pyrazine-based chromophore

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)[4]

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazine chromophore of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.[5]

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Sample Measurement: Measure the absorbance of each diluted solution from the lowest to the highest concentration. The absorbance at the maximum should ideally be between 0.1 and 1.0 to ensure linearity with Beer-Lambert law.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax(abs)).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax(abs), c is the concentration in mol/L, and l is the path length in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maximum (λmax(em)) and the Stokes shift.

Materials:

  • Pyrazine-based chromophore solutions (from UV-Vis experiment)

  • Fluorescence spectrophotometer

  • 1 cm path length quartz fluorescence cuvettes

Protocol:

  • Sample Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and set the excitation wavelength (λex), which is typically the λmax(abs) determined from the absorption spectrum. Set the excitation and emission slit widths (e.g., 5 nm).[4]

  • Solvent Blank: Record the emission spectrum of the pure solvent to identify any background fluorescence.

  • Sample Measurement: Record the fluorescence emission spectrum of each chromophore solution.

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample spectra.

    • Determine the wavelength of maximum fluorescence intensity (λmax(em)).

    • Calculate the Stokes shift: Δν = (1/λmax(abs) - 1/λmax(em)) in cm-1 or Δλ = λmax(em) - λmax(abs) in nm.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process using a relative method with a known standard.[2]

Materials:

  • Pyrazine-based chromophore solutions

  • A well-characterized fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

Protocol:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the pyrazine chromophore and the standard. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Integration: Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting linear fits (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (ΦF,X) using the following equation: ΦF,X = ΦF,ST * (GradX / GradST) * (ηX2 / ηST2) where ΦF,ST is the quantum yield of the standard, GradX and GradST are the gradients for the sample and standard, respectively, and ηX and ηST are the refractive indices of the respective solvents.[2]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τF) of the pyrazine-based chromophore.

Materials:

  • Pyrazine-based chromophore solution

  • Time-Correlated Single Photon Counting (TCSPC) system[6]

  • Pulsed light source (e.g., laser diode or LED) with a pulse width shorter than the expected lifetime.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the chromophore with an absorbance of approximately 0.1 at the excitation wavelength.

  • Instrument Setup:

    • Select an excitation wavelength corresponding to the absorption maximum.

    • Collect the instrument response function (IRF) using a scattering solution (e.g., Ludox) at the same excitation wavelength.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and measure the fluorescence decay profile.[6]

  • Data Analysis:

    • The fluorescence decay data is fitted to a multi-exponential decay function, convoluted with the IRF. For a single emissive species, a mono-exponential decay is expected: I(t) = A * exp(-t/τF), where I(t) is the intensity at time t, A is the amplitude, and τF is the fluorescence lifetime.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison and reporting.

PropertySymbolValueUnits
Absorption Maximumλmax(abs)nm
Molar Extinction CoefficientεM-1cm-1
Emission Maximumλmax(em)nm
Stokes ShiftΔνcm-1
Fluorescence Quantum YieldΦF
Fluorescence LifetimeτFns

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key photophysical processes occurring in a pyrazine-based chromophore upon photoexcitation.

photophysics S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption (k_a) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) T1->S0 Intersystem Crossing (k_isc')

Caption: Jablonski diagram of photophysical processes.

Conclusion

This application note provides a comprehensive guide for the systematic measurement of the key photophysical properties of pyrazine-based chromophores. By following these detailed protocols, researchers can obtain reliable and reproducible data that is essential for understanding the structure-property relationships of these versatile molecules and for advancing their application in various fields of science and technology.

References

Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyrazine c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in numerous human cancers.[1][2] The imidazo[4,5-b]pyrazine scaffold has emerged as a promising core structure for the development of potent and selective c-Met inhibitors.[3] Molecular docking is a crucial computational technique used to predict the binding conformation and affinity of these inhibitors within the c-Met active site, guiding structure-activity relationship (SAR) studies and the design of novel drug candidates.[3][4] This document provides a detailed protocol for performing a molecular docking study on imidazo[4,5-b]pyrazine inhibitors targeting the c-Met kinase domain, intended for researchers in drug discovery and computational chemistry.

Introduction to c-Met Signaling

c-Met, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a vital role in normal cellular processes like embryonic development and tissue repair.[5] Upon binding its ligand, HGF, c-Met activates several downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[1][5][6] These pathways regulate critical cellular functions such as proliferation, survival, migration, and invasion.[1][5] Dysregulation of c-Met signaling, through mechanisms like mutation, gene amplification, or protein overexpression, can lead to tumor growth, angiogenesis, and metastasis, making it a prime target for cancer therapy.[2][5][7]

cMet_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates STAT STAT c-Met->STAT Activates HGF HGF AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Docking_Workflow A Start: Define Target and Ligands B Protein Preparation (e.g., PDB: 2WGJ) A->B C Ligand Preparation (Imidazo[4,5-b]pyrazines) A->C D Active Site Definition & Grid Generation B->D C->D E Molecular Docking Simulation D->E F Pose Analysis & Scoring (Binding Energy, Interactions) E->F G Identify Lead Candidates F->G H End G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenyl-1H-imidazo[4,5-b]pyrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the condensation of 2,3-diaminopyrazine and benzaldehyde.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can significantly impact the yield.Systematically optimize reaction parameters. Refer to the data in Table 1 for the influence of catalysts and solvents in a related synthesis. For the condensation of 2,3-diaminophenazine with benzaldehyde, refluxing in DMF or nitrobenzene for 8 hours has been reported, though yields can be variable.[1] Consider a lower temperature approach with an effective catalyst like iodine in ethanol, which has proven successful for similar imidazopyrazine syntheses at room temperature.
Poor Quality of Reagents: 2,3-diaminopyrazine can be susceptible to oxidation. Benzaldehyde can oxidize to benzoic acid.Use freshly purified reagents. 2,3-diaminopyrazine should be stored under an inert atmosphere. Benzaldehyde should be distilled before use to remove any benzoic acid.
Presence of Moisture: Water can interfere with the condensation reaction and may hydrolyze intermediates.Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Inefficient Catalyst: The choice and amount of catalyst are crucial. While the reaction can proceed without a catalyst at high temperatures, acidic or Lewis acid catalysts can significantly improve the rate and yield.For analogous syntheses, 5 mol% of iodine in ethanol has been shown to provide excellent yields.[2] Other Lewis acids such as FeCl₃, SnCl₂, and Sc(OTf)₃ can also be tested, though their effectiveness may vary.
Formation of Multiple Products/Impure Product Side Reactions: The reaction between a diamine and an aldehyde can lead to the formation of various side products, including incompletely cyclized intermediates (Schiff bases) or over-condensation products.Careful control of stoichiometry (a 1:1 molar ratio of 2,3-diaminopyrazine to benzaldehyde is typical) is important. Lowering the reaction temperature and using a suitable catalyst can favor the desired cyclization pathway.
Oxidation of Starting Material or Product: The pyrazine and imidazole rings can be sensitive to oxidation, especially at elevated temperatures in the presence of air.Performing the reaction under an inert atmosphere can minimize oxidative side reactions.
Difficulty in Product Isolation and Purification Product Solubility: The product may have limited solubility in common organic solvents, leading to losses during workup and purification.Select appropriate solvents for extraction and recrystallization based on small-scale solubility tests. A common procedure involves collecting the precipitate that forms upon cooling the reaction mixture and washing it with a suitable solvent like ether.[1]
Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.Optimize the mobile phase for column chromatography. Sometimes, converting the crude product to a salt and then regenerating the free base can aid in purification. Recrystallization from a suitable solvent system (e.g., DMF/water) is often an effective final purification step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a condensation reaction, often referred to as a Phillips-Ladenburg condensation. The initial step is the nucleophilic attack of one of the amino groups of 2,3-diaminopyrazine on the carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to form a Schiff base (imine). Subsequently, an intramolecular cyclization occurs where the second amino group attacks the imine carbon. Finally, an oxidative aromatization step leads to the formation of the stable this compound.

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. High-boiling polar aprotic solvents like DMF and nitrobenzene are commonly used to drive the reaction at elevated temperatures.[1] However, as shown in related syntheses, protic solvents like ethanol can be highly effective, especially when used with a suitable catalyst at lower temperatures.[2] The choice of solvent can also affect the workup and purification, so it should be chosen considering both the reaction and the subsequent isolation steps.

Q3: Can I use substituted benzaldehydes in this reaction?

A3: Yes, various substituted benzaldehydes can be used to synthesize a library of 2-aryl-1H-imidazo[4,5-b]pyrazines. The electronic nature of the substituent on the benzaldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the benzaldehyde can make the carbonyl carbon more electrophilic, potentially increasing the rate of the initial condensation step. Conversely, bulky ortho-substituents may introduce steric hindrance and lower the yield.

Q4: My reaction has stalled, and I see a significant amount of starting material remaining. What should I do?

A4: If the reaction has stalled, consider the following:

  • Increase Reaction Time: Some condensations require extended reaction times to go to completion.

  • Increase Temperature: If the reaction is being conducted at a lower temperature, a moderate increase in temperature might be necessary. However, be cautious as higher temperatures can also lead to degradation and side product formation.

  • Add a Catalyst: If you are not using a catalyst, adding a catalytic amount of a Lewis acid (e.g., iodine) or a protic acid could facilitate the reaction.

  • Check Reagent Purity: Impurities in the starting materials could be inhibiting the reaction.

Q5: I have a complex mixture of products. How can I identify the major side products?

A5: Characterization of the crude reaction mixture by techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the components. Common side products could include the mono-condensed Schiff base intermediate, which has not undergone cyclization, or products from further reactions of the desired product. Comparing the spectroscopic data of your mixture with known data for the starting materials and the expected product will help in identifying unknown impurities.

Data Presentation

Table 1: Effect of Catalysts and Solvents on the Yield of a Related Imidazo[1,2-a]pyrazine Synthesis

This data is for a three-component synthesis of an imidazo[1,2-a]pyrazine derivative at room temperature and can provide valuable insights for optimizing the synthesis of the [4,5-b] isomer.

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH1865
3SnCl₂EtOH1562
4InCl₃EtOH1270
5PTSA·H₂OEtOH1075
6FeCl₃EtOH24Poor
7I₂ EtOH 1 98
8I₂MeOH580
9I₂H₂O2440
10I₂ACN1065
11I₂DCM1260
12I₂Toluene2455
13NoneEtOH24No Reaction

Data adapted from a study on a related imidazopyrazine synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-b]phenazines (Adaptable for Pyrazine Analogues)

This protocol is for a phenazine analogue but provides a general framework for the synthesis.

  • To a stirred solution of 2,3-diaminophenazine (1 mmol) in 10 mL of nitrobenzene or DMF, add the appropriate arylaldehyde (1 mmol) dropwise at room temperature.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Reflux the reaction mixture for 8 hours.

  • Allow the mixture to stand overnight at room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ether.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF) to yield the pure 2-aryl-1H-imidazo[4,5-b]phenazine.[1]

Protocol 2: High-Yield, Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines (Potential for Adaptation)

This protocol for an isomeric product highlights a high-yield, mild condition approach.

  • To a round-bottom flask, add 2-aminopyrazine (1.0 mmol), the desired benzaldehyde (1.0 mmol), and ethanol (20 mL).

  • Add iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The product may precipitate out of the solution.

  • Upon completion of the reaction, filter the precipitate.

  • Wash the collected solid with excess ethanol and dry it under a vacuum to obtain the pure product.[2]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Purify Reagents (2,3-diaminopyrazine, Benzaldehyde) glassware Dry Glassware dissolve Dissolve 2,3-diaminopyrazine in Anhydrous Solvent reagents->dissolve add_aldehyde Add Benzaldehyde dissolve->add_aldehyde add_catalyst Add Catalyst (optional) add_aldehyde->add_catalyst react Heat/Stir for Appropriate Time add_catalyst->react cool Cool Reaction Mixture react->cool filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash purify Recrystallize or Column Chromatography wash->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield conditions Suboptimal Conditions (Temp, Time, Solvent) low_yield->conditions reagents Poor Reagent Quality low_yield->reagents moisture Presence of Moisture low_yield->moisture catalyst Inefficient Catalyst low_yield->catalyst optimize Optimize Reaction Parameters (See Table 1) conditions->optimize purify_reagents Purify/Distill Reagents reagents->purify_reagents anhydrous Use Anhydrous Conditions moisture->anhydrous screen_catalysts Screen Different Catalysts (e.g., Iodine) catalyst->screen_catalysts

References

Troubleshooting low solubility of 2-Phenyl-1h-imidazo[4,5-b]pyrazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low aqueous solubility with 2-Phenyl-1h-imidazo[4,5-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in neutral aqueous solutions?

A: Low aqueous solubility is a common characteristic for many nitrogen-containing heterocyclic compounds and complex aromatic molecules.[1] The issue often stems from a combination of factors:

  • Molecular Structure: The compound possesses a relatively large, rigid, and hydrophobic aromatic structure, which is energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.[2]

  • Crystal Lattice Energy: The planar nature of the molecule may allow for strong intermolecular π-π stacking and hydrogen bonding in its solid (crystalline) state.[3][4] Overcoming this high crystal lattice energy requires a significant amount of energy, which may not be offset by the energy released upon solvation in water, leading to low solubility.

  • Hydrophobicity: While containing nitrogen atoms capable of hydrogen bonding, the phenyl group and the overall fused ring system contribute to a significant hydrophobic character.[2]

Q2: How does pH affect the solubility of this compound, and how can I leverage this?

A: The solubility of this compound is expected to be highly pH-dependent.[5] The imidazo[4,5-b]pyrazine core contains basic nitrogen atoms that can be protonated in acidic conditions.

  • Mechanism: In neutral or alkaline solutions (higher pH), the compound exists primarily in its neutral, poorly soluble "free base" form. As the pH is lowered with the addition of an acid, the basic nitrogens become protonated, forming a cationic salt (conjugate acid). This charged species is significantly more polar and thus more soluble in water.[6][7]

  • Practical Application: To increase solubility, try dissolving the compound in an acidic buffer (e.g., pH 1.2 to 5.0). The solubility should increase as the pH decreases. A full pH-solubility profile should be determined to find the optimal pH range for your experiment.[8]

Troubleshooting Workflow for Low Solubility

The following diagram outlines a logical approach to troubleshooting poor aqueous solubility.

G start Low Aqueous Solubility Observed ph_adjust Step 1: pH Adjustment (Most Common First Step) start->ph_adjust ph_success Solubility Improved? (e.g., in acidic buffer) ph_adjust->ph_success cosolvent Step 2: Use of Co-solvents ph_success->cosolvent No end_ok Proceed with Experiment ph_success->end_ok Yes cosolvent_success Solubility Improved? cosolvent->cosolvent_success salt_form Step 3: Salt Formation (Pre-dissolution) cosolvent_success->salt_form No cosolvent_success->end_ok Yes salt_success Solubility Improved? salt_form->salt_success advanced Step 4: Advanced Formulation (e.g., Cyclodextrins, Surfactants) salt_success->advanced No salt_success->end_ok Yes end_consult Consult Formulation Specialist advanced->end_consult

Caption: A step-by-step workflow for addressing low aqueous solubility issues.

Q3: Can I improve solubility by forming a salt prior to dissolution?

A: Yes, salt formation is one of the most common and effective methods for increasing the solubility and dissolution rates of ionizable drugs.[7][9] Since this compound is a weak base, you can react it with an acid to form a salt.

  • Common Counter-ions: Strong acids are typically used to form salts with basic drugs. Examples include hydrochloride (HCl), sulfate (H₂SO₄), or organic acids like mesylate or tosylate.[10]

  • Considerations: The choice of the counter-ion can significantly impact the salt's final properties, including solubility, stability, and hygroscopicity.[11] It is often necessary to screen several different counter-ions to identify the optimal salt form for your application.

Q4: What co-solvents can I use, and what are the potential drawbacks?

A: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[9][12]

  • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic solutes.[9]

  • Drawbacks: A major concern is that the compound may precipitate out of solution upon dilution with an aqueous medium (e.g., adding it to cell culture media).[12] High concentrations of organic solvents can also be toxic in biological assays or interfere with experimental results.

Q5: What other advanced formulation strategies can be considered?

A: If pH adjustment, salt formation, and co-solvents are not sufficient or suitable, several other techniques can be employed, though they are more complex:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has much higher aqueous solubility.[10][13]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can solubilize the drug, increasing its apparent solubility.[12]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10][14]

Quantitative Data Summary

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionTypical ApplicationAdvantagesDisadvantages
pH Adjustment Converts the neutral molecule to a more soluble ionized salt in solution.[6]Dissolving weak acids/bases in buffered solutions.Simple, effective for ionizable compounds.[5]Only applicable to ionizable compounds; risk of precipitation if pH changes.
Salt Formation Creates a solid salt form with different (often better) physicochemical properties.[9]Pre-formulation solid-state optimization.Can dramatically increase solubility and dissolution rate.[10]May lead to hygroscopicity or chemical instability; not all compounds form stable salts.[11]
Co-solvents Reduces the polarity of the aqueous solvent system.[9]Stock solutions for in vitro assays.Effective for nonpolar molecules; simple to prepare.Drug may precipitate upon dilution; potential for solvent toxicity in assays.[12][15]
Cyclodextrins Forms a water-soluble inclusion complex with the drug molecule.[10]Liquid formulations; enhancing bioavailability.High solubilization capacity; can improve stability.Can be expensive; potential for nephrotoxicity at high concentrations.[10]
Surfactants Drug is partitioned into the hydrophobic core of micelles.[12]Lipid-based formulations; emulsions.High solubilizing power.Potential for cell toxicity; can interfere with some biological assays.[12]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO) 0.1% - 5% (final assay conc.)Excellent solubilizing power, but can be toxic to cells at >0.5-1%.[5]
Ethanol 1% - 20%Commonly used, less toxic than DMSO but also generally less potent as a solubilizer.[16]
Polyethylene Glycol (PEG 400) 5% - 40%A non-volatile liquid polymer, often used in formulations. Can achieve significant solubility enhancement.[17]
Propylene Glycol 5% - 30%Another common vehicle for poorly soluble drugs.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]

G n1 Step 1: Add Excess Solid Add an amount of this compound to a vial that is known to be in excess of its solubility. n2 Step 2: Add Aqueous Medium Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 phosphate buffer). n1->n2 n3 Step 3: Equilibrate Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. n2->n3 n4 Step 4: Separate Phases Separate the undissolved solid from the saturated solution. This is critical and can be done by centrifugation followed by collecting the supernatant, or by filtration (use a filter that does not bind the compound). n3->n4 n5 Step 5: Quantify Concentration Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). n4->n5

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. Alternatively, centrifuge the sample at high speed and then remove the supernatant. Filtration through a 0.22 µm filter may also be used, but check for compound binding to the filter material.[18]

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

Protocol 2: pH-Dependent Solubility Profile

Methodology:

  • Follow the Thermodynamic Solubility Protocol described above.

  • Repeat the experiment in parallel using a series of different aqueous buffers covering a wide physiological and chemical pH range (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4, 9.0).[8]

  • Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of the buffer.

  • The resulting profile will show the pH range where the compound is most soluble.

Visualizing Key Concepts

G cluster_0 Aqueous Solution B B (Free Base) Insoluble BH BH+ (Protonated Salt) Soluble B->BH + H+ (Lower pH) BH->B - H+ (Higher pH) title pH-Dependent Solubility of a Basic Compound

Caption: Equilibrium between the insoluble free base and its soluble protonated form.

References

Optimizing reaction conditions for the synthesis of imidazo[4,5-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[4,5-b]pyrazine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazo[4,5-b]pyrazine derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient Catalyst System: The chosen catalyst or ligand may not be optimal for the specific substrates. For palladium-catalyzed reactions, the choice of phosphine ligand is crucial.[1][2]- Screen different catalysts: For palladium-catalyzed amidations, consider using Pd(OAc)₂ with ligands like XantPhos or Me₄tBu-XPhos.[1][3] - Optimize catalyst loading: While 5 mol% is a common starting point for iodine-catalyzed reactions, higher or lower loadings might be necessary depending on the substrates.[4] - For reductive cyclization, ensure the reducing agent (e.g., Fe) is fresh and used in sufficient excess (e.g., 10 equivalents).[5]
Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for optimal conversion.- Vary the temperature: For instance, some palladium-catalyzed couplings are refluxed in t-butanol[1], while Fe-mediated reductions are often performed at 95 °C.[5] One-pot condensations with iodine as a catalyst can sometimes proceed efficiently at room temperature.[4]
Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or mediating the reaction effectively.- Solvent screening: For palladium-catalyzed reactions, tert-butanol or a mixture of 1,4-dioxane and tert-amyl alcohol has been shown to be effective.[2][3] For iodine-catalyzed multicomponent reactions, ethanol often provides excellent yields, while solvents like MeOH, water, ACN, DCM, and toluene have also been tested with varying success.[4]
Poor Quality Starting Materials: Impurities in the starting materials (e.g., diamines, aldehydes, amides) can inhibit the reaction or lead to side products.- Purify starting materials: Recrystallize or chromatograph starting materials if their purity is questionable. - Ensure anhydrous conditions: For reactions sensitive to moisture, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Side Products Lack of Regioselectivity: In cases where multiple isomers can be formed, the reaction conditions may not favor the desired product.- Choice of catalyst and ligand: The steric and electronic properties of the ligand in palladium-catalyzed reactions can significantly influence regioselectivity.[1] - Protecting groups: Consider using protecting groups to block reactive sites and direct the reaction towards the desired isomer.
Competing Reactions: The reactants may be undergoing alternative reaction pathways, such as self-condensation or decomposition.- Adjust reaction conditions: Lowering the reaction temperature may reduce the rate of side reactions. - Change the order of addition: In multicomponent reactions, the order in which reactants are added can sometimes influence the outcome.
Difficult Product Purification Complex Reaction Mixture: The final reaction mixture may contain unreacted starting materials, catalyst residues, and multiple side products.- Optimize reaction conditions: Aim for higher conversion to minimize unreacted starting materials. - Catalyst removal: For palladium catalysts, filtration through celite or silica gel can help remove the catalyst. Heterogeneous catalysts, such as those on magnetic nanoparticles, can be easily removed with a magnet.[6]
Poor Crystallinity of the Product: The product may be an oil or an amorphous solid, making crystallization difficult.- Solvent screening for crystallization: Test a variety of solvents and solvent mixtures to induce crystallization. - Chromatographic purification: If crystallization is not feasible, purification by column chromatography is a common alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyrazine core?

A1: Several effective methods are commonly employed:

  • Palladium-catalyzed amidation/amination followed by cyclization: This involves the coupling of a dihalopyrazine or a chloro-aminopyrazine with an amide or amine, followed by an intramolecular cyclization to form the imidazole ring.[3][5] This method is often regioselective.[3]

  • Reductive cyclization: This approach typically involves the reduction of a nitro-aminopyridine or the reductive ring-opening of an oxadiazolo[3,4-b]pyrazine followed by in-situ cyclization with an electrophile.[1][5]

  • Condensation of diamines with carboxylic acids or their equivalents: This is a classical approach where a 2,3-diaminopyridine or a substituted pyrazine-2,3-diamine is condensed with a carboxylic acid, aldehyde, or orthoester, often under acidic conditions and high temperatures.[1]

  • One-pot multicomponent reactions: These reactions combine multiple starting materials in a single step to build the heterocyclic core, often catalyzed by a Lewis acid like iodine.[4]

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends on the reaction type:

  • For cross-coupling reactions , palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with phosphine ligands such as XantPhos or Me₄tBu-XPhos.[1][3]

  • For reductive cyclizations , reducing agents like Fe powder are often employed.[5] In some cases, a Lewis acid catalyst like Yb(OTf)₃ can be added to improve yields, although it may not always be essential.[5]

  • For multicomponent reactions , iodine has been shown to be a cost-effective and efficient catalyst.[4] Other Lewis acids like CAN, SnCl₄, InCl₃, and FeCl₃ have also been investigated.[4]

  • Heterogeneous catalysts , such as Al³⁺-exchanged K10 montmorillonite clay or catalysts supported on magnetic nanoparticles, offer the advantage of easy separation and reusability.[1][6]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a critical role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For palladium-catalyzed reactions, polar aprotic solvents like tert-butanol or 1,4-dioxane are often used.[2][3] For iodine-catalyzed multicomponent reactions, polar protic solvents like ethanol have been found to give excellent yields.[4] In some green chemistry approaches, water or a mixture of water and ethanol is used.[6]

Q4: How can I improve the regioselectivity of N-substitution on the imidazole ring?

A4: Achieving regioselective N-substitution can be challenging. The palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles is a method that provides selective access to N1-substituted isomers.[3] The choice of ligand and reaction conditions can significantly impact the regiochemical outcome in cross-coupling reactions.[1]

Quantitative Data Summary

Table 1: Optimization of Iodine-Catalyzed Synthesis of an Imidazo[1,2-a]pyrazine Derivative

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH2458
3SnCl₂EtOH2448
4InCl₃EtOH2455
5PTSA·H₂OEtOH2475
6FeCl₃EtOH2425
7I₂EtOH598
8I₂MeOH1585
9I₂Water2480
10I₂ACN3057
11I₂DCM3051
12I₂Toluene3025
13No catalystEtOH24

Table 2: Fe-Mediated Reductive Cyclization for the Synthesis of 2-Trifluoromethyl-Imidazo[4,5-b]pyrazines [5]

EntryElectrophileTemperature (°C)Time (h)Yield (%)
1Ethyl trifluoroacetate95479 (for BAM15 derivative)
21,1,1,5,5,5-Hexafluoropenta-2,4-dione95328
3(CF₃CO)₂O95365

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyrazines [3]

  • To an oven-dried reaction vessel, add the 2-chloro-3-amino-pyrazine (1.0 equiv.), the primary amide (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.), and Me₄tBu-XPhos (0.12 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous tert-butanol.

  • Add potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Seal the vessel and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fe-Mediated Reductive Cyclization [5]

  • To a reaction tube, add the[2][3][5]oxadiazolo[3,4-b]pyrazine-5,6-diamine starting material (1.0 equiv., 0.1 mmol), iron powder (10 equiv.), and Yb(OTf)₃ (0.1 equiv.).

  • Add acetic acid (0.2 M) and the electrophile (e.g., ethyl trifluoroacetate, 10 equiv.).

  • Seal the tube and heat the mixture to 95 °C for the specified time (e.g., 4 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron powder, washing with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Synthesis Route reactants Prepare Starting Materials (e.g., Diamine, Amide) start->reactants setup Set up Reaction (Inert atmosphere if needed) reactants->setup reagents Prepare Reagents (Catalyst, Solvent) reagents->setup addition Add Reactants and Reagents setup->addition heating Heat to Desired Temperature addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Crystallization) concentration->purification characterization Characterize Product (NMR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis of imidazo[4,5-b]pyrazine derivatives.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup start Low or No Product Yield? catalyst_choice Is the catalyst/ligand optimal? start->catalyst_choice Yes temp Is the temperature optimal? start->temp Yes purity Are starting materials pure? start->purity Yes catalyst_loading Is the catalyst loading correct? catalyst_choice->catalyst_loading catalyst_activity Is the catalyst active? catalyst_loading->catalyst_activity solution Troubleshooting Actions: - Screen catalysts/ligands - Vary temperature - Test different solvents - Purify starting materials - Check reaction time catalyst_activity->solution solvent Is the solvent appropriate? temp->solvent time Is the reaction time sufficient? solvent->time time->solution atmosphere Is an inert atmosphere required/maintained? purity->atmosphere atmosphere->solution

Caption: Troubleshooting decision tree for low product yield in imidazo[4,5-b]pyrazine synthesis.

References

Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine analogs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound analogs in a question-and-answer format.

Question: My final product yield is significantly lower than expected after column chromatography. What are the possible causes and solutions?

Answer: Low recovery after column chromatography can stem from several factors:

  • Compound Instability: The target compound may be degrading on the silica gel.[1] To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (degradation products) appear. If instability is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]

  • Irreversible Adsorption: Highly polar compounds, especially those with multiple nitrogen atoms, can bind strongly to the acidic silica gel. This can be mitigated by adding a small percentage of a modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites.

  • Sub-optimal Eluent Polarity: If the eluent is too polar, your compound may elute very quickly with impurities. Conversely, if it's not polar enough, the compound may not move off the column at all or elute very slowly, leading to broad bands and diluted fractions.[1] Careful optimization of the solvent system using TLC is crucial.

  • Incomplete Elution: The compound may still be on the column. After your expected compound has eluted, try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) and check the collected fractions for your product.

Question: After solvent evaporation, my purified product is an oil or a waxy solid, but I expected a crystalline solid. How can I induce crystallization?

Answer: Obtaining an oil instead of a solid is a common issue, often due to residual solvent or inherent properties of the compound. Here are several techniques to try:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Solvent Trituration: Add a non-solvent (a solvent in which your compound is insoluble but the impurities are soluble) to the oil. Vigorously stir or sonicate the mixture. This can wash away impurities and induce the formation of a solid. Common non-solvents include hexanes, pentane, or diethyl ether.

  • Recrystallization: Dissolve the oily product in a minimal amount of a hot solvent in which it is soluble, and then cool it slowly to room temperature, followed by further cooling in an ice bath or refrigerator. If a single solvent is not effective, a binary solvent system (one solvent in which the compound is soluble and another in which it is not) can be used.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

Question: My target compound is co-eluting with a persistent impurity during column chromatography. How can I improve the separation?

Answer: Achieving baseline separation can be challenging. Consider the following strategies:

  • Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. For example, replacing a hexane/ethyl acetate system with a dichloromethane/methanol or toluene/acetone system can alter the elution order and improve separation.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent during the chromatography run (gradient elution). This can help sharpen the peaks and improve the resolution between closely eluting compounds.

  • Reduce the Column Load: Overloading the column is a frequent cause of poor separation.[2] Reduce the amount of crude material loaded onto the silica gel. A general rule of thumb is to load 1-5% of the silica gel mass.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for nitrogen-containing compounds. For very challenging separations, reverse-phase chromatography (e.g., C18 silica) may be necessary.

Frequently Asked Questions (FAQs)

What are the recommended starting solvent systems for column chromatography of this compound analogs?

The polarity of these analogs can vary significantly based on other substituents. A good starting point is to use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your target compound an Rf (retention factor) value of approximately 0.2-0.4.

ApplicationSolvent System ExamplesNotes
Column Chromatography Hexane / Ethyl Acetate (e.g., starting from 9:1 to 1:1)A standard choice for moderately polar compounds.
Dichloromethane / Methanol (e.g., starting from 99:1 to 9:1)Effective for more polar analogs.
Toluene / AcetoneOffers different selectivity compared to ester/alkane systems.
Recrystallization Ethanol / WaterThe compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists.
Dimethylformamide (DMF) / WaterSuitable for compounds that are highly soluble in DMF.[3]
Isopropanol or EthanolSingle solvent recrystallization can be effective for some analogs.

What visualization techniques are suitable for TLC analysis of these compounds?

Most this compound analogs are UV-active due to their aromatic structure.

  • UV Light (254 nm): This is the primary and non-destructive method. Compounds will appear as dark spots on a fluorescent green TLC plate.

  • Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will visualize many organic compounds as brown spots. This method is destructive.

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups, appearing as yellow/brown spots on a purple background. This method is also destructive.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying your crude product using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude mixture. Aim for an Rf of 0.2-0.4 for your target compound.

  • Column Packing:

    • Select an appropriately sized column.

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of your eluent or a slightly more polar solvent.[4] Carefully pipette the solution onto the top layer of sand.

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle, steady pressure to the top of the column to achieve a consistent flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol describes how to purify a solid compound by recrystallization.

  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Purification Problem (e.g., Low Yield, Impure Product) check_tlc Analyze Crude & Purified Fractions by TLC start->check_tlc streaking Streaking on TLC? check_tlc->streaking multiple_spots Multiple Spots Close Together? check_tlc->multiple_spots no_product_spot Is Product Spot Absent in Purified Fractions? check_tlc->no_product_spot streaking_sol Solution: - Add modifier (e.g., Et3N) to eluent - Reduce sample concentration streaking->streaking_sol Yes separation_sol Solution: - Optimize solvent system - Use gradient elution - Reduce column load multiple_spots->separation_sol Yes yield_sol Possible Causes: - Product still on column - Decomposition on silica - Irreversible adsorption no_product_spot->yield_sol Yes flush_column Action: Flush column with highly polar solvent and re-check fractions yield_sol->flush_column

Caption: Troubleshooting workflow for common purification issues.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) start->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Solid/Oil concentrate->crude_product chromatography Column Chromatography crude_product->chromatography Complex Mixture recrystallization Recrystallization crude_product->recrystallization Relatively Pure Solid combine_fractions Combine Pure Fractions & Evaporate Solvent chromatography->combine_fractions filter_crystals Filter & Dry Crystals recrystallization->filter_crystals final_product Pure Product combine_fractions->final_product filter_crystals->final_product

References

Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of imidazo[4,5-b]pyridine regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the possible sites of alkylation on the imidazo[4,5-b]pyridine core?

The imidazo[4,5-b]pyridine scaffold presents three potential nitrogen atoms for alkylation: N1 and N3 on the imidazole ring, and N4 on the pyridine ring. The relative reactivity of these sites can be influenced by various factors, leading to the formation of a mixture of regioisomers.

Q2: Why is controlling regioselectivity in the alkylation of imidazo[4,5-b]pyridines so challenging?

Controlling regioselectivity is a primary challenge due to the presence of multiple reactive nitrogen atoms (N1, N3, and N4). The formation of a mixture of regioisomers is a common outcome.[1][2] Factors such as the electronic properties of the imidazo[4,5-b]pyridine ring, steric hindrance at each nitrogen, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature) all play a crucial role in determining the final product distribution.[3]

Q3: What are the most common reaction conditions for the N-alkylation of imidazo[4,5-b]pyridines?

A widely used method involves the use of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4][5] Alternative methods, such as phase transfer catalysis (PTC), have also been employed.[5]

Q4: How can I confirm the structure of my alkylated products and distinguish between the different regioisomers?

Due to the potential for isomeric mixtures, unambiguous structural elucidation is critical. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for this purpose. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly effective in differentiating between N1, N3, and N4 alkylated isomers by observing through-space and through-bond correlations between the alkyl group's protons and the protons on the heterocyclic core.[2][3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective base or solvent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. 2. Ensure the use of anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. 3. Use a stronger base (e.g., sodium hydride) if K₂CO₃ is ineffective, but be aware that this may also affect regioselectivity. Ensure the solvent is of high purity and appropriate for the reaction.
Formation of an Inseparable Mixture of Regioisomers 1. Similar reactivity of the nitrogen atoms under the chosen conditions. 2. Unfavorable kinetics or thermodynamics for the formation of a single isomer.1. Modify the reaction conditions to favor one isomer. This could involve changing the base, solvent, or temperature. For instance, bulkier bases may favor alkylation at less sterically hindered positions. 2. Alter the alkylating agent. The nature of the leaving group and the steric bulk of the alkyl group can influence the site of attack. 3. If separation by standard column chromatography is challenging, consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or supercritical fluid chromatography (SFC).
Preferential Formation of an Undesired Regioisomer 1. The reaction conditions favor the formation of the thermodynamically or kinetically preferred, yet undesired, product. 2. Steric or electronic factors of the substrate direct the alkylation to a specific site.1. Systematically vary the reaction parameters. A change in solvent polarity or the choice of base can alter the product ratio. 2. Consider a protecting group strategy to block the more reactive nitrogen atom, directing alkylation to the desired site, followed by a deprotection step.
Difficulty in Purifying the Product(s) 1. Similar polarities of the starting material and products, or of the different regioisomers. 2. Presence of side products with similar chromatographic behavior.1. For column chromatography, experiment with different solvent systems, including gradients of hexane/ethyl acetate, dichloromethane/methanol, or hexane/dichloromethane.[5] 2. If the product is basic, consider adding a small amount of a volatile amine (e.g., triethylamine) to the eluent to improve peak shape. 3. If the product is acidic, a small amount of a volatile acid (e.g., acetic acid) may be beneficial. 4. Recrystallization from a suitable solvent system can be an effective purification method if the product is crystalline.

Data Presentation

Table 1: Examples of Regioisomeric Ratios in the Alkylation of Imidazo[4,5-b]pyridines

Starting MaterialAlkylating AgentBase/SolventProduct Ratio (N4:N1)Reference
2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridine4-fluorobenzyl bromideK₂CO₃ / DMF50 : 1[2][3]

Note: This table presents an illustrative example of reported regioisomeric ratios. The outcomes can be highly substrate-dependent.

Experimental Protocols

General Protocol for N-Alkylation of 6-Bromo-2-phenyl-4H-imidazo[4,5-b]pyridine

This protocol is a general guideline and may require optimization for different substrates and alkylating agents.

Materials:

  • 6-Bromo-2-phenyl-4H-imidazo[4,5-b]pyridine

  • Alkylating agent (e.g., 1-(chloromethyl)-4-methoxybenzene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a suspension of 6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 mmol) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, pour the reaction mixture into cold deionized water (50 mL).

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to separate the regioisomers.

  • Characterize the purified regioisomers using ¹H NMR, ¹³C NMR, mass spectrometry, and 2D-NMR (NOESY, HMBC) to confirm their structures.

Protocol for Alkylation using Phase Transfer Catalysis (PTC)

Materials:

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Alkylating agent (e.g., allyl bromide or propargyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine the imidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL) in a round-bottom flask.

  • Add the alkylating agent (2 mmol) in small portions to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent such as hexane/dichloromethane to isolate the product(s).[5]

Visualizations

G Factors Influencing Regioselectivity in Alkylation cluster_factors Influencing Factors cluster_outcomes Reaction Outcome Substrate Substrate N1-Alkylation N1-Alkylation Substrate->N1-Alkylation Steric Hindrance N3-Alkylation N3-Alkylation Substrate->N3-Alkylation Electronic Effects N4-Alkylation N4-Alkylation Substrate->N4-Alkylation Pyridine Basicity Reagents Reagents Reagents->N1-Alkylation Alkylating Agent Size Reagents->N3-Alkylation Base Strength Reagents->N4-Alkylation Leaving Group Conditions Conditions Conditions->N1-Alkylation Low Temperature Conditions->N3-Alkylation Solvent Polarity Conditions->N4-Alkylation Reaction Time

Caption: Factors influencing the regioselectivity of imidazo[4,5-b]pyridine alkylation.

G General Experimental Workflow for Alkylation Start Start Reaction_Setup Combine Imidazopyridine, Base, and Solvent Start->Reaction_Setup Add_Alkylating_Agent Add Alkylating Agent Reaction_Setup->Add_Alkylating_Agent Reaction_Monitoring Monitor by TLC/LC-MS Add_Alkylating_Agent->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the alkylation of imidazo[4,5-b]pyridines.

G Troubleshooting Decision Tree for Alkylation Reactions Start Problem Observed Low_Yield Low/No Yield? Start->Low_Yield Mixture_of_Isomers Mixture of Isomers? Start->Mixture_of_Isomers Undesired_Isomer Undesired Isomer? Start->Undesired_Isomer Check_Reagents Reagents/Conditions OK? Low_Yield->Check_Reagents Yes Modify_Conditions Change Base, Solvent, or Alkylating Agent Mixture_of_Isomers->Modify_Conditions Yes Vary_Parameters Systematically Vary Reaction Parameters Undesired_Isomer->Vary_Parameters Yes Optimize_Conditions Optimize Base, Solvent, Temperature, Time Check_Reagents->Optimize_Conditions No Consider_Side_Reactions Investigate Potential Side Reactions Check_Reagents->Consider_Side_Reactions Yes Attempt_Separation Advanced Purification: Preparative HPLC/SFC Modify_Conditions->Attempt_Separation Still a Mixture Protecting_Group_Strategy Employ a Protecting Group Strategy Vary_Parameters->Protecting_Group_Strategy Still Undesired

Caption: A decision tree for troubleshooting common issues in alkylation reactions.

References

Technical Support Center: Enhancing Fluorescence Quantum Yield of Pyrazine-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with pyrazine-based fluorescent probes. Our goal is to help you enhance the fluorescence quantum yield (Φf) and obtain high-quality, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for pyrazine-based probes?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is crucial for fluorescent probes as it determines the brightness and sensitivity of the probe. For applications like cellular imaging and biosensing, a brighter probe (high Φf and high extinction coefficient) provides a stronger signal, leading to better image contrast and lower limits of detection.[1][2]

Q2: What are the typical reasons for low fluorescence quantum yield in pyrazine-based probes?

A2: Low quantum yield in pyrazine-based probes can stem from several factors:

  • Molecular Structure: The inherent electronic properties of the pyrazine ring can sometimes favor non-radiative decay pathways (e.g., heat dissipation) over fluorescence.[3] The type and position of substituents on the pyrazine core are critical.[4][5]

  • Environmental Conditions: The solvent polarity, viscosity, pH, and temperature can significantly influence the fluorescence output.[1][6] Protic solvents, in particular, can quench fluorescence through hydrogen bonding.[7][8]

  • Aggregation-Caused Quenching (ACQ): Many conventional fluorophores, including some pyrazine derivatives, experience reduced fluorescence in high concentrations or in the aggregated state due to intermolecular interactions that create non-radiative decay channels.[9]

  • Intramolecular Motion: Rotations and vibrations within the molecule can provide pathways for non-radiative energy loss, thus decreasing the quantum yield.[10]

Q3: Can I switch solvents to improve the quantum yield?

A3: Yes, changing the solvent is a common strategy. The fluorescence of pyrazine derivatives can be highly sensitive to solvent polarity.[7] Aprotic solvents often lead to higher quantum yields for certain pyrazine probes compared to protic solvents like water or alcohols, which can quench fluorescence via hydrogen bonding interactions with the nitrogen atoms in the pyrazine ring.[6][7][11] It is recommended to test a range of solvents with varying polarities to find the optimal environment for your specific probe.

Troubleshooting Guide: Low Quantum Yield

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem / Observation Possible Cause(s) Recommended Solution(s)
Weak or no fluorescence signal in solution. 1. Inappropriate Solvent: The solvent may be quenching the fluorescence (e.g., protic solvents).[7] 2. Aggregation-Caused Quenching (ACQ): The probe concentration might be too high, leading to aggregation.[9] 3. Degradation: The probe may have degraded due to light exposure or chemical instability.1. Test the probe in a series of aprotic solvents (e.g., cyclohexane, toluene, THF, acetonitrile). 2. Reduce the probe concentration. Absorbance at the excitation wavelength should ideally be kept below 0.1 to minimize inner filter effects.[12] 3. Store the probe protected from light and in an appropriate solvent. Verify its integrity using absorption spectroscopy.
Fluorescence intensity decreases over time during measurement. 1. Photobleaching: The probe is being destroyed by the excitation light. 2. Chemical Reaction: The probe might be reacting with components in the sample medium.1. Reduce the intensity or duration of the excitation light. Use an anti-fade reagent if compatible with your sample. 2. Ensure the probe is stable in the experimental buffer and conditions. Consider probes with a more photostable D-A-D structure.[13][14]
Probe works well in organic solvents but fails in aqueous/biological media. 1. Quenching by Water: Water is a protic solvent that can quench fluorescence through hydrogen bonding.[7] 2. Aggregation: The probe may be poorly soluble in water, leading to aggregation and fluorescence quenching (ACQ).1. Modify the probe structure to shield the pyrazine core from water. 2. Consider an Aggregation-Induced Emission (AIE) design. AIE probes are non-emissive in solution but become highly fluorescent upon aggregation, making them ideal for aqueous environments.[10][15]
Quantum yield is lower than expected for a newly synthesized probe. 1. Substituent Effects: The electronic nature of the substituents may not be optimal for high fluorescence. 2. Structural Flexibility: Free rotation of molecular components can lead to non-radiative decay.1. Introduce electron-donating groups (e.g., methoxy, dimethylamino) to the pyrazine system.[4][7] These groups can increase the fluorescence yield. 2. Introduce bulky groups (like phenyl rings) to restrict intramolecular rotation (RIM), which can significantly enhance the quantum yield, a key principle behind AIE.[10]

Strategies for Enhancing Fluorescence Quantum Yield

Several molecular design and formulation strategies can be employed to enhance the quantum yield of pyrazine-based probes.

Modification of Substituents

The electronic properties of the pyrazine core can be modulated by adding substituents. Introducing electron-donating groups (EDGs) like methoxy (-OCH3) or dimethylamino (-N(CH3)2) to an attached phenyl ring can significantly increase the fluorescence quantum yield.[4][7] This is a common strategy in creating efficient "push-pull" or Donor-Acceptor (D-A) systems.

Pyrazine Derivative System Substituent Effect on Quantum Yield (Φf) Reference
Thiazolo[4,5-b]pyrazine (TPy)Phenyl groups at C2 and C6Increases fluorescence yield[4][7]
TPy with 2-phenyl moietyMethoxy (-OCH3)Increases fluorescence yield[4][7]
TPy with 2-phenyl moietyDimethylamino (-N(CH3)2)Increases fluorescence yield[4][7]
Tetraphenylpyrazine (TPP)Methoxy (-OCH3) on peripheral phenylsGreatly enhances emission quantum efficiency[10]
Fluorene-thieno[3,4-b]pyrazineAryl groupsMore efficient than alkyl groups for creating excitons[16]
Restriction of Intramolecular Motion (RIM) & Aggregation-Induced Emission (AIE)

For many pyrazine derivatives, intramolecular rotations and vibrations act as non-radiative decay pathways, quenching fluorescence. By restricting these motions, the radiative decay (fluorescence) channel can be enhanced.

This is the core principle behind Aggregation-Induced Emission (AIE). In AIE-active molecules, attaching bulky groups (like phenyl rings) to the pyrazine core makes them highly flexible in dilute solutions, leading to low fluorescence. However, in an aggregated state or in a viscous medium, the intramolecular motions are restricted, blocking the non-radiative pathways and causing a dramatic increase in fluorescence intensity.[9][10][15]

Workflow for Troubleshooting Low Quantum Yield

Troubleshooting_Workflow start Low Fluorescence Quantum Yield Observed check_env Step 1: Check Environment start->check_env check_conc Is probe concentration optimal? (Abs < 0.1) check_env->check_conc Environmental Factors check_solvent Is solvent aprotic and appropriate? check_conc->check_solvent Yes adjust_conc Adjust Concentration check_conc->adjust_conc No change_solvent Test in Different Aprotic Solvents check_solvent->change_solvent No check_structure Step 2: Evaluate Molecular Structure check_solvent->check_structure Yes adjust_conc->check_conc change_solvent->check_solvent is_AIE Is it an AIE Probe? check_structure->is_AIE Structural Factors induce_agg Induce Aggregation (e.g., add water) is_AIE->induce_agg Yes redesign Step 3: Consider Redesign is_AIE->redesign No success Quantum Yield Enhanced induce_agg->success add_edg Add Electron-Donating Groups (EDGs) redesign->add_edg add_rigidity Increase Rigidity / Induce AIE properties redesign->add_rigidity add_edg->success add_rigidity->success

Caption: A logical workflow for diagnosing and solving issues of low fluorescence quantum yield.

Donor-Acceptor-Donor (D-A-D) Structures

Designing probes with a Donor-Acceptor-Donor (D-A-D) architecture, where pyrazine acts as the central electron acceptor (A) flanked by electron-donating moieties (D), is an effective strategy.[13][14] This design promotes an intramolecular charge transfer (ICT) effect upon excitation, which can enhance photostability and brightness.[13][14]

Aggregation-Induced Emission (AIE) Mechanism

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregate State mol_sol AIEgen Molecule rotations Intramolecular Rotations (Non-Radiative Decay) mol_sol->rotations Energy mol_agg Aggregated AIEgens mol_sol->mol_agg Aggregation no_emission Weak / No Emission rotations->no_emission rim Rotations Restricted (RIM) mol_agg->rim emission Strong Fluorescence (Radiative Decay) rim->emission Energy

Caption: The mechanism of Aggregation-Induced Emission (AIE) in pyrazine-based probes.

Experimental Protocols

Protocol: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the most common method for determining the fluorescence quantum yield (Φf) of a sample by comparing it to a well-characterized standard with a known quantum yield.[12][17]

Materials:

  • Test pyrazine probe

  • Standard fluorophore with known Φf (e.g., quinine sulfate, rhodamine 6G). The standard should absorb at the same wavelength as the test sample.[1]

  • Spectroscopy-grade solvents (e.g., cyclohexane, ethanol). The same solvent should be used for the test sample and standard if possible.

  • UV-Vis spectrophotometer

  • Fluorometer

  • 10 mm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of the test probe and the standard in the chosen solvent.

  • Prepare a Dilution Series:

    • From the stock solutions, prepare a series of 5-6 dilutions for both the test probe and the standard.

    • The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.[12] This minimizes inner filter effects.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test probe and the standard.

    • Note the absorbance value at the chosen excitation wavelength (λex).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer to the λex used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test probe and the standard. Ensure the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.[12]

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For both the test probe and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both sets of data. The slope of the line is the gradient (Grad).

  • Calculate the Quantum Yield:

    • Use the following equation to calculate the quantum yield of the test probe (Φx):[12]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the known quantum yield of the standard.

      • Gradx and Gradst are the gradients from the plots for the test sample and standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively. (If the same solvent is used, this term becomes 1).

Donor-Acceptor-Donor (D-A-D) Design Principle

DAD_Principle Donor1 Electron Donor (D) (e.g., Triphenylamine) Acceptor Pyrazine Core (Electron Acceptor, A) Donor1->Acceptor Donor2 Electron Donor (D) (e.g., Triphenylamine) Acceptor->Donor2 ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT promotes Excitation Photon Absorption (Excitation) Excitation->Acceptor excites π-system Emission Enhanced Fluorescence (Emission) ICT->Emission leads to

Caption: The Donor-Acceptor-Donor (D-A-D) strategy for enhancing probe brightness.

References

Technical Support Center: Enhancing the Metabolic Stability of Imidazo[4,5-b]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the metabolic stability of imidazo[4,5-b]pyrazine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolic liabilities associated with the imidazo[4,5-b]pyrazine scaffold?

A1: The imidazo[4,5-b]pyrazine scaffold, while a privileged structure in kinase inhibitor design, can be susceptible to several metabolic pathways.[1][2] Common metabolic liabilities include oxidation of electron-rich aromatic rings and N-dealkylation of solvent-exposed basic nitrogen atoms, such as those in piperazine or morpholine moieties often incorporated into these inhibitors.[3] These metabolic "soft spots" can lead to rapid clearance and reduced in vivo efficacy.

Q2: How can I identify the specific site of metabolism on my imidazo[4,5-b]pyrazine inhibitor?

A2: Identifying the site of metabolism is a critical step in improving metabolic stability. This is typically achieved through metabolite identification studies. The parent compound is incubated with liver microsomes or hepatocytes, and the resulting mixture is analyzed by high-resolution mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and its metabolites, the sites of modification (e.g., hydroxylation, N-dealkylation) can be pinpointed.

Q3: What are the primary strategies to improve the metabolic stability of my lead compound?

A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of imidazo[4,5-b]pyrazine kinase inhibitors. These include:

  • Blocking Metabolic Hotspots: Introducing sterically hindering groups or electron-withdrawing groups at or near the site of metabolism can prevent enzymatic attack.[4]

  • Fluorination: The substitution of hydrogen with fluorine at metabolically labile positions is a well-established strategy.[4][5] The strong carbon-fluorine bond is more resistant to oxidative metabolism.[4][6]

  • Bioisosteric Replacement: Replacing metabolically unstable moieties with bioisosteres that retain biological activity but possess improved metabolic properties is a common approach.[7][8] For example, replacing a metabolically labile methoxy group with a more stable fluoro or cyano group.

  • Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect.[7]

Q4: Can improving metabolic stability negatively impact other drug-like properties?

A4: Yes, modifications aimed at improving metabolic stability can sometimes have unintended consequences on other properties. For instance, increasing lipophilicity to block metabolism might decrease aqueous solubility or increase off-target toxicity.[9] Therefore, a multi-parameter optimization approach is crucial, where potency, selectivity, solubility, permeability, and metabolic stability are concurrently evaluated.

Troubleshooting Guides

Issue 1: My imidazo[4,5-b]pyrazine inhibitor shows high potency in biochemical assays but has poor in vivo efficacy.

This discrepancy often points towards suboptimal pharmacokinetic properties, with metabolic instability being a primary suspect.

Potential Cause Troubleshooting Step Expected Outcome
Rapid Metabolism Conduct a liver microsomal stability assay.Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Identification of Metabolic "Soft Spots" Perform metabolite identification studies using LC-MS/MS.Pinpoint the specific site(s) of metabolic modification on the molecule.
Targeting the Metabolic Site Synthesize analogs with modifications at the identified metabolic hotspot (e.g., fluorination, steric hindrance).Increased metabolic stability in subsequent microsomal assays.
Poor Oral Bioavailability Assess the compound's permeability using a Caco-2 assay.Determine if poor absorption is contributing to low in vivo exposure.

Issue 2: My attempts to improve metabolic stability by fluorination resulted in a significant loss of potency.

While fluorination is a powerful tool, its placement can be critical for maintaining biological activity.[9]

Potential Cause Troubleshooting Step Expected Outcome
Disruption of Key Binding Interactions Utilize molecular modeling and docking studies to visualize the binding mode of the parent compound.Identify key hydrogen bonds or hydrophobic interactions that may be disrupted by the fluorine atom.
Alteration of Electronic Properties Synthesize analogs with fluorine at alternative positions on the aromatic ring.Restore potency by avoiding interference with critical binding interactions.
Conformational Changes Obtain a co-crystal structure of the parent compound bound to the kinase target.Understand the precise binding conformation and design more rational modifications.

Experimental Protocols

Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[10]

Materials:

  • Pooled human or animal liver microsomes (e.g., from commercial vendors)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.

  • Compound Addition: Add the test compound and positive controls to the wells of a 96-well plate.

  • Pre-incubation: Add the microsomal master mix to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.[12]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[12]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.[10]

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the remaining compound versus time.

In Vivo Pharmacokinetic (PK) Study

An in vivo PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a kinase inhibitor in a living organism.[13]

General Protocol Outline:

  • Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the research question and metabolic similarity to humans.[14]

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and potentially major metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (%F)

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Potency) Microsomal_Stability Liver Microsomal Stability Assay Biochemical_Assay->Microsomal_Stability High Potency Metabolite_ID Metabolite Identification Microsomal_Stability->Metabolite_ID Low Stability PK_Study Pharmacokinetic Study Metabolite_ID->PK_Study Optimized Compound Efficacy_Study Efficacy Study (Animal Model) PK_Study->Efficacy_Study Good Exposure

Caption: Experimental workflow for assessing kinase inhibitor metabolic stability.

troubleshooting_logic Start High in vitro potency, low in vivo efficacy Check_Metabolism Assess metabolic stability (microsomal assay) Start->Check_Metabolism Result_Stable Metabolically Stable? Check_Metabolism->Result_Stable Check_Permeability Evaluate permeability (e.g., Caco-2 assay) Result_Stable->Check_Permeability Yes Improve_Stability Improve metabolic stability (e.g., fluorination, bioisosteres) Result_Stable->Improve_Stability No Result_Permeable Permeable? Check_Permeability->Result_Permeable Investigate_Other Investigate other PK/PD issues (e.g., target engagement) Result_Permeable->Investigate_Other Yes Improve_Permeability Improve permeability (e.g., modify structure) Result_Permeable->Improve_Permeability No

Caption: Troubleshooting logic for low in vivo efficacy of kinase inhibitors.

signaling_pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Imidazo[4,5-b]pyrazine Kinase Inhibitor Kinase_Inhibitor->Receptor_Kinase Metabolism Metabolism (e.g., CYP450) Kinase_Inhibitor->Metabolism

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of Imidazole-Containing Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving imidazole-containing substrates.

Troubleshooting Guide

Problem 1: Low to no conversion of the starting material.

Possible Cause 1: Catalyst inhibition by the imidazole substrate.

  • Explanation: The nitrogen atoms in the imidazole ring, particularly the pyridine-type nitrogen, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Unprotected N-H groups on imidazoles are acidic and can react with the base to form an imidazolide anion, which can also bind to the palladium center, forming off-cycle, catalytically inactive species.[1]

  • Suggested Solutions:

    • Protecting the N-H group: While the goal is often to use unprotected imidazoles, N-protection (e.g., with MOM, SEM, or Bn groups) can prevent the formation of inhibitory imidazolide-palladium complexes.[2] For instance, a MOM-protected 2-phenyl-4-iodoimidazole successfully undergoes Suzuki coupling.[2]

    • Use of specialized ligands: Buchwald-type ligands, such as SPhos and XPhos, have been shown to be effective in promoting the coupling of unprotected azoles by facilitating the desired catalytic cycle over the formation of inactive complexes.[1] N-heterocyclic carbene (NHC) ligands (e.g., IMes) are also effective.[3][4]

    • Increase catalyst loading: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help overcome partial catalyst inhibition.

    • Elevated Temperatures: Higher reaction temperatures (e.g., 100-120 °C) can sometimes overcome the energy barrier for the desired coupling pathway over catalyst deactivation.[1]

Possible Cause 2: Inappropriate choice of base.

  • Explanation: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid.[3][5] However, for imidazole substrates, a base that is too strong can lead to undesired side reactions or catalyst deactivation. The choice of base can be highly substrate and solvent dependent.

  • Suggested Solutions:

    • Screening of bases: A systematic screening of bases is often necessary. Common bases for this reaction include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. For unprotected haloimidazoles, Cs₂CO₃ has been found to be effective.[6] In other cases, K₂CO₃ or K₃PO₄ may provide better results.[1]

    • Anhydrous conditions: For sensitive substrates, using an anhydrous base and solvent system can be beneficial.

Possible Cause 3: Protodeboronation of the boronic acid/ester.

  • Explanation: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water in the reaction mixture), leading to the formation of a C-H bond instead of the desired C-C bond.[7] This reduces the concentration of the active nucleophile.

  • Suggested Solutions:

    • Use of boronic esters: Pinacol esters or MIDA esters are generally more stable towards protodeboronation than the corresponding boronic acids.

    • Anhydrous reaction conditions: Carefully drying solvents and reagents and running the reaction under an inert atmosphere can minimize protodeboronation.

    • Choice of base and solvent: The rate of protodeboronation can be influenced by the reaction conditions. Sometimes, a weaker base or a less protic solvent can mitigate this issue.

Problem 2: Formation of significant side products (e.g., homocoupling).

Possible Cause 1: Homocoupling of the boronic acid.

  • Explanation: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[7]

  • Suggested Solutions:

    • Thorough degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

    • Use of Pd(0) precatalysts: Using a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce the amount of Pd(II) species that can promote homocoupling.

    • Control of reaction temperature: Running the reaction at the optimal temperature can favor the desired cross-coupling over homocoupling.

Possible Cause 2: Competing direct C-H arylation.

  • Explanation: In some cases, particularly with N-substituted imidazoles, direct C-H arylation can occur at other positions of the imidazole ring, leading to a mixture of regioisomers.

  • Suggested Solutions:

    • Careful selection of catalyst and ligands: Some catalytic systems are more selective for Suzuki coupling over direct C-H activation. For example, PdCl₂(dppf) has shown high selectivity for Suzuki coupling of 4(5)-bromo-1H-imidazole.

    • Optimization of reaction conditions: Screening of solvents and bases can help to favor the desired Suzuki coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H group of my imidazole substrate?

A: Not always. There are now efficient protocols for the Suzuki-Miyaura coupling of unprotected haloimidazoles.[1][8] However, if you are experiencing low yields or catalyst deactivation, N-protection can be a viable strategy to block the inhibitory coordination of the imidazole nitrogen to the palladium catalyst.[1][2] The choice often depends on the specific substrate and the complexity of the overall synthetic route.

Q2: Which palladium catalyst and ligand combination is best for imidazole substrates?

A: There is no single "best" combination as the optimal choice depends on the specific imidazole substrate and coupling partner. However, some combinations have shown broad applicability and success:

  • For unprotected haloimidazoles: Buchwald-type ligands like SPhos and XPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often effective.[1][6]

  • For general imidazole substrates: PdCl₂(dppf) has been used successfully, particularly for bromoimidazoles.

  • For challenging couplings: N-heterocyclic carbene (NHC) ligands in combination with a palladium source can offer high activity.[3][4]

Q3: What is the best base to use for Suzuki-Miyaura coupling of imidazoles?

A: The choice of base is critical and often requires screening. Some general guidelines are:

  • Carbonates: Cs₂CO₃ and K₂CO₃ are widely used and have proven effective for a range of imidazole substrates.[6]

  • Phosphates: K₃PO₄ is another common choice, particularly in protocols using Buchwald ligands.[1] The optimal base will depend on the solvent, catalyst system, and the specific pKa of your imidazole substrate.

Q4: My reaction is not going to completion. What can I do?

A: If your reaction has stalled, consider the following troubleshooting steps:

  • Check for catalyst deactivation: As discussed in Problem 1, imidazole substrates can inhibit the catalyst. Try adding a fresh portion of the catalyst.

  • Verify the quality of your reagents: Ensure your boronic acid/ester has not degraded (protodeboronation). Check the purity of your solvents and ensure they are sufficiently dry.

  • Increase the temperature: A moderate increase in temperature can sometimes push a sluggish reaction to completion.

  • Increase the equivalents of the boronic acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can sometimes help drive the reaction to completion.

Q5: How can I minimize protodeboronation of my imidazole boronic acid?

A: Imidazole boronic acids can be prone to protodeboronation. To minimize this:

  • Use the corresponding pinacol or MIDA ester, which are more stable.

  • Work under strictly anhydrous conditions.

  • Carefully select the base and solvent system. Sometimes a weaker, non-nucleophilic base can be beneficial.

Data Summary

Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of a Chloroindazole.

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (3)10
2Pd(OAc)₂ (2)PCy₃ (3)25
3Pd₂(dba)₃ (1)XPhos (3)88
4Pd₂(dba)₃ (1)SPhos (3)91

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[1]

Table 2: Screening of Bases for the Coupling of 2-iodo-1-cyclopentyl-1H-benzo[d]imidazole with (4-methoxyphenyl)boronic acid.

EntryBaseYield (%)
1DABCO32
2K₂CO₃60
3TEA20
4Cs₂CO₃80
5K₃PO₄40
6DBU30

Reaction conditions: 2-iodo-1-cyclopentyl-1H-benzo[d]imidazole (1 mmol), (4-methoxyphenyl)boronic acid (1.6 mmol), PdCl₂ (5 mol%), SPhos (10 mol%), DMF, microwave heating at 120 °C for 30 minutes.[6]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Unprotected Haloazoles. [1]

  • To an oven-dried vial equipped with a stir bar, add the haloazole (1.00 mmol), the boronic acid (1.50 - 2.00 mmol), and K₃PO₄ (2.00 mmol).

  • The vial is sealed with a Teflon-lined cap, and the atmosphere is evacuated and backfilled with argon (this cycle is repeated three times).

  • Dioxane (4 mL) and water (1 mL) are added via syringe.

  • The palladium precatalyst (e.g., XPhos-Pd-G2, 1-7 mol%) is added under a positive pressure of argon.

  • The vial is placed in a preheated oil bath at 60-100 °C and stirred for the specified time (typically 5-24 h).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Iodobenzimidazoles. [6]

  • In a microwave vial, combine the 2-iodobenzimidazole (1 mmol), the arylboronic acid (1.6 mmol), Cs₂CO₃ (2 mmol), PdCl₂ (5 mol%), and SPhos (10 mol%).

  • Add DMF (as the solvent).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex Ar-X Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(L₂) PdII_complex->PdII_Ar_Ar_prime Ar'-B(OR)₂ Base Boron_waste X-B(OR)₂ PdII_complex->Boron_waste PdII_Ar_Ar_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Ar_Ar_prime->Product Troubleshooting_Flowchart cluster_catalyst Catalyst Troubleshooting cluster_boronic_acid Boronic Acid Troubleshooting cluster_conditions Reaction Conditions Troubleshooting Start Low/No Conversion CheckCatalyst Issue with Catalyst System? Start->CheckCatalyst CheckBoronicAcid Issue with Boronic Acid? Start->CheckBoronicAcid CheckConditions Suboptimal Reaction Conditions? Start->CheckConditions CatalystInhibition Catalyst Inhibition by Imidazole? CheckCatalyst->CatalystInhibition Protodeboronation Protodeboronation? CheckBoronicAcid->Protodeboronation WrongBase Incorrect Base? CheckConditions->WrongBase LowTemp Temperature Too Low? CheckConditions->LowTemp ChangeLigand Switch to Buchwald/ NHC Ligand CatalystInhibition->ChangeLigand ProtectN Protect Imidazole N-H CatalystInhibition->ProtectN IncreaseLoading Increase Catalyst Loading CatalystInhibition->IncreaseLoading UseEster Use Pinacol/MIDA Ester Protodeboronation->UseEster Anhydrous Ensure Anhydrous Conditions Protodeboronation->Anhydrous ScreenBases Screen Bases (e.g., Cs₂CO₃, K₃PO₄) WrongBase->ScreenBases IncreaseTemp Increase Temperature LowTemp->IncreaseTemp

References

Technical Support Center: Crystallization of 2-Phenyl-1h-imidazo[4,5-b]pyrazine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Phenyl-1h-imidazo[4,5-b]pyrazine for X-ray analysis.

Troubleshooting Crystallization Issues

Crystallization of this compound can be a nuanced process. Below are common problems and their potential solutions, presented in a question-and-answer format.

Q1: My compound will not dissolve in any solvent I've tried. How do I select an appropriate solvent?

A1: Solvent selection is critical for successful crystallization. The ideal solvent will dissolve your compound when hot but have low solubility at room temperature.[1] For a molecule like this compound, which is a planar, aromatic N-heterocycle, a systematic screening of solvents with varying polarities is recommended.

  • Initial Screening: Start with small quantities of your compound and test its solubility in a range of solvents. A good starting point for aromatic compounds includes toluene, ethyl acetate, acetone, and alcohols like ethanol or methanol.[2]

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[1] A suitable solvent will fully dissolve the compound upon heating.

  • Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system can be employed.[1][3] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (in which it is insoluble) until turbidity (cloudiness) appears. Gentle heating to redissolve the precipitate, followed by slow cooling, can yield crystals.

Q2: My compound dissolves, but no crystals form upon cooling. What should I do?

A2: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated. Several techniques can be used to induce crystallization:

  • Slow Evaporation: Allow the solvent to evaporate slowly from the solution. This can be achieved by covering the vial with a cap that has a small hole or by using a slow stream of inert gas. This method gradually increases the concentration of the solute.

  • Seeding: Introduce a "seed crystal" of the compound into the solution. A seed crystal provides a nucleation site for crystal growth. If you don't have a seed crystal, you can sometimes create one by scratching the inside of the glass vial with a glass rod at the meniscus of the solution.

  • Reducing Temperature: If crystals do not form at room temperature, try cooling the solution further in a refrigerator or freezer. Slow cooling is crucial to obtain high-quality single crystals.

  • Antisolvent Vapor Diffusion: Place a vial containing your dissolved compound inside a larger, sealed container with a more volatile antisolvent. The vapor from the antisolvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.

Q3: I'm getting an oil or amorphous precipitate instead of crystals. How can I fix this?

A3: Oiling out or precipitation of an amorphous solid occurs when the supersaturation is too high, leading to rapid phase separation. To avoid this:

  • Decrease Supersaturation: Use a more dilute solution or cool the solution more slowly.

  • Change Solvent: The choice of solvent can significantly influence crystal morphology. Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow down the diffusion of molecules and promote more ordered crystal growth.

  • Temperature Gradient: Try crystallizing along a slow temperature gradient. This can sometimes help in finding the optimal nucleation and growth temperature.

Q4: The crystals I'm obtaining are too small or of poor quality for X-ray diffraction. How can I grow larger, higher-quality crystals?

A4: The goal is to have a slow rate of nucleation and a steady rate of growth.

  • Optimize Cooling Rate: A very slow cooling rate is generally preferred for growing large, well-defined crystals. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask with a solvent that freezes at a temperature slightly below the crystallization temperature).

  • Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean to avoid unwanted nucleation on dust particles or scratches. Filtering the hot solution before cooling can also help.

  • Vary the Solvent System: The solvent can affect the crystal packing and habit. Experimenting with different solvents or adding small amounts of an additive can sometimes lead to better-quality crystals.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to try for this compound?

A: Based on the successful crystallization of the closely related 2-Phenyl-1H-imidazo[4,5-b]phenazine, Dimethylformamide (DMF) is a promising starting solvent.[4] However, a broader screening of solvents is always recommended.

Q: Is there a known crystal structure for this compound?

A: While crystal structures for many imidazo[4,5-b]pyridine and phenazine derivatives have been reported, a publicly available crystal structure for this compound was not identified in the Cambridge Structural Database (CSD) during the literature search for this guide.

Q: How pure does my compound need to be for successful crystallization?

A: High purity is crucial for obtaining diffraction-quality crystals. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is recommended to purify your compound as much as possible before attempting crystallization, for instance by column chromatography or sublimation.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

This table provides a qualitative guide to the expected solubility of this compound based on the general behavior of aromatic N-heterocyclic compounds. Experimental verification is essential.

Solvent CategoryExamplesExpected Solubility at Room TemperatureExpected Solubility when Heated
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighVery High
Polar Protic Methanol, EthanolLow to ModerateModerate to High
Halogenated Dichloromethane, ChloroformLow to ModerateModerate to High
Aromatic Toluene, BenzeneLowModerate
Ethers Tetrahydrofuran (THF), Diethyl EtherLowLow to Moderate
Non-polar Hexane, PentaneVery LowVery Low

Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation

  • Dissolve the purified this compound in a suitable solvent (e.g., DMF or a solvent identified from screening) at room temperature to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial.

  • Cover the vial with a cap that has a small needle hole or with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor periodically for crystal growth.

Protocol 2: Crystallization by Slow Cooling

  • Add a minimal amount of a suitable solvent to the purified this compound in a clean vial.

  • Heat the vial gently while stirring until the compound is completely dissolved.

  • If any solid impurities remain, filter the hot solution into a clean, pre-heated vial.

  • Cover the vial and allow it to cool slowly to room temperature.

  • For even slower cooling, place the vial in an insulated container (e.g., a beaker filled with warm sand or a Dewar flask).

  • If no crystals form at room temperature, transfer the vial to a refrigerator (4°C) and then to a freezer (-20°C) for further slow cooling.

Protocol 3: Crystallization by Vapor Diffusion

  • Dissolve the purified this compound in a small volume of a "good" solvent (e.g., DMF) in a small, open vial.

  • Place this small vial inside a larger, sealed jar or beaker.

  • Add a larger volume of a volatile "poor" solvent (e.g., diethyl ether or hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed.

  • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis start Start with Purified This compound solvent_selection Solvent Screening start->solvent_selection slow_evap Slow Evaporation solvent_selection->slow_evap slow_cool Slow Cooling solvent_selection->slow_cool vapor_diff Vapor Diffusion solvent_selection->vapor_diff crystal_harvest Harvest Crystals slow_evap->crystal_harvest slow_cool->crystal_harvest vapor_diff->crystal_harvest xray_analysis X-ray Diffraction Analysis crystal_harvest->xray_analysis

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_poor_quality Solutions for Poor Quality cluster_solutions_oiling_out Solutions for Oiling Out start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Outcome poor_quality Poor Quality Crystals (Small, Needles, Plates) start->poor_quality Outcome oiling_out Oiling Out / Amorphous Precipitate start->oiling_out Outcome good_crystals Good Quality Single Crystals start->good_crystals Success increase_conc Increase Concentration (Slow Evaporation) no_crystals->increase_conc add_seed Add Seed Crystal / Scratch Vial no_crystals->add_seed lower_temp Lower Temperature Slowly no_crystals->lower_temp change_solvent Change Solvent / Use Antisolvent no_crystals->change_solvent slower_cooling Slower Cooling / Evaporation poor_quality->slower_cooling reduce_nucleation Cleaner Vial / Filter Solution poor_quality->reduce_nucleation vary_solvent Vary Solvent System poor_quality->vary_solvent decrease_conc Decrease Concentration oiling_out->decrease_conc slower_cooling2 Slower Cooling oiling_out->slower_cooling2 change_solvent2 Change Solvent oiling_out->change_solvent2 increase_conc->start Retry add_seed->start Retry lower_temp->start Retry change_solvent->start Retry slower_cooling->start Retry reduce_nucleation->start Retry vary_solvent->start Retry decrease_conc->start Retry slower_cooling2->start Retry change_solvent2->start Retry

Caption: Troubleshooting logic for crystallization of this compound.

References

Technical Support Center: Enhancing the Potency of Imidazo[4,5-b]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in the development of potent imidazo[4,5-b]pyrazine-based inhibitors.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the optimization of imidazo[4,5-b]pyrazine-based inhibitors.

Question Answer
My imidazo[4,5-b]pyrazine-based inhibitor shows low potency against its target kinase. What are the initial steps to improve its activity? Low potency is a common starting point. Consider the following initial strategies: 1. Analyze the Structure-Activity Relationship (SAR): Review existing literature for your target to understand which positions on the imidazo[4,5-b]pyrazine scaffold are amenable to modification. For example, substitutions at the C2, C6, and N7 positions have been shown to significantly impact potency for various kinases. 2. Computational Modeling: If not already done, perform molecular docking studies to predict the binding mode of your inhibitor in the ATP-binding pocket of the target kinase. This can reveal key interactions and suggest modifications to enhance binding affinity.[1] 3. Scaffold Hopping: If simple substitutions are not yielding significant improvements, consider subtle modifications to the core scaffold itself, such as moving to an imidazo[4,5-b]pyridine, which has also shown significant promise as a kinase inhibitor scaffold.[2][3]
My inhibitor is potent but lacks selectivity, showing activity against multiple kinases. How can I improve its selectivity profile? Achieving selectivity is crucial for minimizing off-target effects. Here are some approaches: 1. Exploit Subtle Differences in the ATP-Binding Site: Even closely related kinases have minor differences in their ATP-binding pockets. For instance, in Aurora kinases, residues outside of the highly conserved hinge region can be targeted to achieve isoform-selectivity.[2][3] 2. Introduce Bulky Substituents: Introducing bulkier chemical groups can create steric hindrance that prevents binding to the more constrained ATP-binding sites of off-target kinases while still allowing interaction with the desired target. 3. Systematic SAR Studies: A systematic exploration of substituents at various positions of the imidazo[4,5-b]pyrazine core is necessary. For example, in the development of c-Met inhibitors, a systematic investigation of substitutions at the C6 position of the imidazo[4,5-b]pyrazine core was crucial for optimizing potency and selectivity.[1]
My lead compound has good in vitro potency but poor cellular activity. What could be the issue and how can I address it? A discrepancy between in vitro and cellular activity often points to issues with cell permeability or efflux. 1. Assess Physicochemical Properties: Evaluate the lipophilicity (LogP/LogD) and polar surface area (PSA) of your compound. Compounds with high lipophilicity may have poor aqueous solubility, while very polar compounds may not efficiently cross the cell membrane. 2. Check for Efflux Pump Substrate Potential: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. Consider co-dosing with a known P-gp inhibitor in your cellular assays to test this hypothesis. 3. Prodrug Strategy: If permeability is a major issue, a prodrug approach can be considered to mask polar functional groups and improve cell entry.
My inhibitor shows promising potency but has off-target effects, such as hERG inhibition. How can I mitigate this? hERG inhibition is a significant safety concern. Here are some mitigation strategies: 1. Reduce Basicity: High basicity (pKa) is often linked to hERG affinity. Modifying the structure to reduce the basicity of nitrogen atoms can often decrease hERG binding. 2. Modify Lipophilicity: High lipophilicity can also contribute to hERG inhibition. Reducing the overall lipophilicity of the molecule may improve the safety profile. 3. Structural Modifications: Specific structural motifs are known to be associated with hERG binding. Avoid incorporating these into your design. For example, replacing a basic piperidine with a less basic morpholine or modifying substituents to alter the electronic and steric profile can reduce hERG liability.
My compound is potent but shows poor metabolic stability in liver microsome assays. What are the common metabolic liabilities and how can I improve stability? Poor metabolic stability will lead to rapid clearance in vivo. Here's how to address this: 1. Identify Metabolic Hotspots: Use techniques like metabolite identification (MetID) studies to pinpoint the specific sites on your molecule that are being metabolized. 2. Block Metabolism: Once metabolic hotspots are identified, you can make chemical modifications to block these sites. This can include: - Fluorination: Introducing fluorine atoms at or near the site of metabolism can block oxidative metabolism by cytochrome P450 enzymes. - Deuteration: Replacing a hydrogen atom with deuterium at a metabolic hotspot can slow down the rate of metabolism (the kinetic isotope effect). - Introducing Heteroatoms: Incorporating nitrogen or oxygen atoms into an alkyl chain can alter the metabolic profile. 3. Systematic SAR: Explore different substituents to identify those that are less prone to metabolic degradation.

Quantitative Data Summary

The following tables summarize the potency of selected imidazo[4,5-b]pyrazine and related imidazo[4,5-b]pyridine-based inhibitors against their respective kinase targets.

Table 1: Potency of Imidazo[4,5-b]pyrazine-based c-Met Inhibitors [1]

Compoundc-Met IC50 (nM)
1D-2 1.45
1A-1 >10000
1B-1 187
1C-1 3.2

Table 2: Potency of Imidazo[4,5-b]pyridine-based Aurora Kinase and FLT3 Inhibitors [2][3]

CompoundAurora-A IC50 (µM)Aurora-B IC50 (µM)FLT3 IC50 (µM)
28b 0.0754.12Not Reported
28c Not ReportedNot Reported0.162
31 0.0420.198Not Reported

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific compounds and cell lines.

In Vitro Kinase Activity Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro potency of an inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., c-Met, Aurora-A, FLT3)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test inhibitor (dissolved in DMSO)

  • 96-well or 384-well assay plates (white, for luminescence-based readout)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor and ATP in kinase assay buffer to the desired working concentrations.

  • Add the kinase and substrate solution to the wells of the assay plate.

  • Add the diluted inhibitor or DMSO (for control wells) to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., H1993 for c-Met, HCT116 for Aurora kinases)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test inhibitor (dissolved in a suitable solvent like acetonitrile or DMSO)

  • Control compounds with known metabolic stability (e.g., verapamil - high clearance, warfarin - low clearance)

  • Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the test compound and control compounds.

  • Add the liver microsomes to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to the kinase targets discussed.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met signaling pathway.

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Key roles of Aurora A and B kinases in mitosis.

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->RAS_MAPK Ligand- independent activation FLT3_ITD->PI3K_AKT Ligand- independent activation STAT5 STAT5 FLT3_ITD->STAT5 Ligand- independent activation Proliferation Leukemic Cell Proliferation and Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: The FLT3 signaling pathway in normal and malignant cells.

Experimental Workflow

Drug_Discovery_Workflow Design Compound Design (SAR, Docking) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Kinase Assay (Potency) Synthesis->InVitro Cellular Cellular Assay (Efficacy) InVitro->Cellular ADME ADME/Tox (Stability, hERG) Cellular->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: A typical workflow for inhibitor potency improvement.

References

Validation & Comparative

A Comparative Analysis of 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives and Other c-Met Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A new class of c-Met inhibitors, the 2-Phenyl-1H-imidazo[4,5-b]pyrazine derivatives, has demonstrated significant potential in preclinical studies for the targeted therapy of cancers with aberrant c-Met signaling. This guide provides a comparative overview of the efficacy of a representative compound from this class, herein referred to as Imidazopyrazine-A, against established c-Met inhibitors: Crizotinib, Cabozantinib, Capmatinib, and Tepotinib. The comparison is based on publicly available experimental data, focusing on enzymatic and cellular inhibition, as well as in vivo tumor growth suppression.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a known driver in various human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors targeting the ATP-binding site of the c-Met kinase has led to several approved drugs and numerous ongoing clinical trials.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro and in vivo efficacy of Imidazopyrazine-A and other selected c-Met inhibitors.

Table 1: In Vitro Enzymatic and Cellular Inhibition (IC50, nM)

Inhibitorc-Met Enzymatic IC50 (nM)Cell LineCellular IC50 (nM)
Imidazopyrazine-A (1D-2) 1.45[1]H1993 (NSCLC)24.7[1]
Crizotinib ~4Various11 - 24 (cell-based)
Cabozantinib 1.3[2]VariousVaries
Capmatinib 0.13[3]Various0.3 - 0.7 (lung cancer cell lines)[3]
Tepotinib 1.7 - 4A549, EBC-16 - 9

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Table 2: In Vivo Efficacy in Xenograft Models

InhibitorCancer ModelDosingTumor Growth Inhibition (%)Reference
Imidazopyrazine-A Data Not Available--
Crizotinib Pancreatic Carcinoma-Significant tumor dimension decrease
Cabozantinib Colorectal Cancer-Significant reduction in tumor size
Capmatinib Lung and Liver Cancer10 mg/kg, twice dailySignificant antitumor efficacy
Tepotinib NSCLC, Gastric Cancer3 and 6 mg/kg, once dailyEffective tumor growth inhibition and regression

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of typical protocols used to evaluate c-Met inhibitors.

c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the enzymatic activity of c-Met kinase. The protocol involves incubating the recombinant c-Met enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate is then detected using a specific antibody labeled with a fluorescent donor and an acceptor. The proximity of the donor and acceptor upon binding to the phosphorylated substrate results in a FRET signal, which is inversely proportional to the inhibitor's activity.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. Cancer cells with aberrant c-Met signaling are seeded in 96-well plates and treated with different concentrations of the inhibitor. After a set incubation period, MTT is added to the wells. Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved, and the absorbance is measured, which correlates with the number of viable cells.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of c-Met inhibitors, human cancer cells with c-Met dysregulation are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The inhibitor is administered orally or via injection at specified doses and schedules. Tumor volume is measured regularly to assess the anti-tumor activity of the compound. At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm the inhibition of c-Met phosphorylation.

Visualizing Key Processes

To better understand the context of this comparison, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for inhibitor screening.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 STAT3 STAT3 cMet->STAT3 GAB1 GAB1 P1->GAB1 GRB2_SOS GRB2/SOS P2->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Motility Cell Motility STAT3->Motility

Caption: The c-Met signaling pathway is activated by HGF binding, leading to downstream cascades that promote cancer cell proliferation, survival, and motility.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis Kinase_Assay c-Met Kinematic Assay (e.g., HTRF) Cell_Assay Cell-Based Assay (e.g., MTT on c-Met+ cells) Kinase_Assay->Cell_Assay Lead Compound Identification Xenograft Tumor Xenograft Model (Immunocompromised Mice) Cell_Assay->Xenograft Candidate Selection IC50 IC50 Determination Cell_Assay->IC50 Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy TGI Tumor Growth Inhibition (%) Efficacy->TGI

Caption: A typical workflow for screening and validating c-Met inhibitors, moving from in vitro assays to in vivo models.

Conclusion

The this compound derivative, Imidazopyrazine-A, demonstrates high potency in in vitro assays, with enzymatic and cellular IC50 values that are competitive with or superior to some established c-Met inhibitors. While in vivo data for this specific compound is not yet widely available in the public domain, its promising in vitro profile warrants further investigation. The established c-Met inhibitors, Crizotinib, Cabozantinib, Capmatinib, and Tepotinib, have all demonstrated significant anti-tumor efficacy in various preclinical models, leading to their clinical development and, for some, regulatory approval. The continued exploration of novel chemical scaffolds, such as the imidazo[4,5-b]pyrazine core, is essential for the development of next-generation c-Met inhibitors with improved efficacy, selectivity, and resistance profiles.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The imidazo[4,5-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This core has been extensively explored for the development of potent and selective kinase inhibitors for therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyrazine derivatives against three key cancer-related kinase targets: c-Met, CDK9, and Aurora kinases.

c-Met Kinase Inhibitors

Aberrant activation of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is implicated in various oncogenic processes, making it a prime target for cancer therapy. A series of imidazo[4,5-b]pyrazine derivatives have been designed and evaluated for their c-Met inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The SAR exploration for c-Met inhibition focused on modifications at the N1, C2, and C6 positions of the imidazo[4,5-b]pyrazine core.

  • Substitution at the N1-position: The introduction of a 2,4-difluoro-phenyl group at the N1 position was found to be crucial for potent inhibitory activity.

  • Substitution at the C2-position: A (R)-3-(piperidin-3-yl)oxy moiety at the C2 position demonstrated significant potency.

  • Substitution at the C6-position: The presence of a quinoline ring linked via an oxygen atom at the C6 position was identified as a key contributor to high activity.

Systematic investigation led to the identification of compound 1D-2 as a highly potent and selective c-Met inhibitor.

Quantitative SAR Data for c-Met Inhibitors
CompoundN1-SubstituentC2-SubstituentC6-Substituentc-Met IC50 (nM)H1993 Cell IC50 (nM)
1D-1 2,4-difluoro-phenyl(R)-3-(piperidin-3-yl)oxy4-((4-ethylpiperazin-1-yl)methyl)phenoxy3.2145.3
1D-2 2,4-difluoro-phenyl(R)-3-(piperidin-3-yl)oxyquinolin-6-yloxy1.4524.7
1D-3 2,4-difluoro-phenyl(R)-3-(piperidin-3-yl)oxy4-(2-(dimethylamino)ethoxy)phenoxy2.8739.1
1D-4 2,4-difluoro-phenyl(R)-3-(piperidin-3-yl)oxy4-(piperazin-1-yl)phenoxy4.1562.8

Data summarized from a study on imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors.

CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) plays a critical role in transcription elongation and is a validated target in oncology, particularly for cancers that depend on the anti-apoptotic protein Mcl-1. Imidazo[4,5-b]pyridine derivatives, close structural analogs of imidazo[4,5-b]pyrazines, have shown potent CDK9 inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

For a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, the following SAR was established:

  • N-phenyl group: Substitution on the N-phenyl ring with electron-withdrawing groups, such as a trifluoromethyl group, was generally favorable for activity.

  • Imidazo[4,5-b]pyridine core: The core structure is essential for the inhibitory action.

  • Linker: The amino linker between the core and the N-phenyl group is a key feature.

Compound 18b from one study emerged as a lead compound that effectively inhibits CDK9, reduces Mcl-1 levels, and induces apoptosis.

Quantitative SAR Data for CDK9 Inhibitors
CompoundR-group on N-phenylCDK9 IC50 (µM)HCT-116 Cell GI50 (µM)MCF-7 Cell GI50 (µM)
18a 4-CH3>102.53.2
18b 4-CF30.030.080.09
18c 4-Cl0.120.250.31
18d 3-CF30.040.110.15

Data for N-phenyl-imidazo[4,5-b]pyridin-2-amine derivatives.

Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.

Structure-Activity Relationship (SAR) Analysis

The SAR for these inhibitors revealed several key features:

  • Core Structure: The imidazo[4,5-b]pyridine core forms essential hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • C2-substituent: A 4-(dimethylamino)phenyl group at the C2 position was found to be optimal for potent inhibition.

  • C7-substituent: A piperazine-based side chain at the C7 position significantly enhanced the activity.

Compound 31 was identified as a potent inhibitor of Aurora-A, -B, and -C.

Quantitative SAR Data for Aurora Kinase Inhibitors
CompoundC7-SubstituentAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)
28 4-(thiazol-2-yl)piperazin-1-yl0.1350.4520.511
31 4-(N-(thiazol-2-yl)acetamido)piperazin-1-yl0.0420.1980.227
32 4-(pyridin-2-yl)piperazin-1-yl0.0980.3150.398

Data for 2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

In Vitro Kinase Inhibitory Assay (General Protocol)

The inhibitory activity of the compounds against the target kinases (c-Met, CDK9, Aurora A/B/C) was determined using a standard in vitro kinase assay. The general steps are as follows:

  • Reagents and Materials: Recombinant human kinase enzymes, appropriate peptide substrates (e.g., Poly(Glu, Tyr) 4:1 for c-Met), ATP, and kinase buffer.

  • Assay Procedure:

    • The compounds were serially diluted in DMSO and added to the wells of a 96-well plate.

    • The kinase, substrate, and ATP were added to the wells to initiate the reaction.

    • The reaction was allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as ELISA with a specific antibody for the phosphorylated substrate or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a sigmoidal model.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against various cancer cell lines (e.g., H1993, HCT-116, MCF-7) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50/IC50 values (concentration required to inhibit 50% of cell growth) were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis start Imidazo[4,5-b]pyrazine Core synthesis Chemical Synthesis & Purification start->synthesis compounds Library of Derivatives synthesis->compounds invitro In Vitro Kinase Assay (IC50 Determination) compounds->invitro cellular Cell-Based Proliferation Assay (GI50 Determination) invitro->cellular Active Compounds sar Structure-Activity Relationship Analysis cellular->sar lead Lead Compound Identification sar->lead lead->start Optimization

Caption: General workflow for the discovery of imidazo[4,5-b]pyrazine-based kinase inhibitors.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 ImidazoPyrazine Imidazo[4,5-b]pyrazine Derivative ImidazoPyrazine->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of imidazo[4,5-b]pyrazine derivatives.

CDK9_pathway CDK9_CycT CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9_CycT->RNAPII Phosphorylates ImidazoPyridine Imidazo[4,5-b]pyridine Derivative ImidazoPyridine->CDK9_CycT Inhibits Mcl1_gene Mcl-1 Gene RNAPII->Mcl1_gene Transcription Elongation Mcl1_mRNA Mcl-1 mRNA Mcl1_gene->Mcl1_mRNA Transcription Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Translation Bax_Bak Bax/Bak Mcl1_protein->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Caspases Caspases Mitochondria->Caspases Activate Apoptosis Apoptosis Caspases->Apoptosis

Caption: CDK9-mediated transcription and apoptosis induction by imidazo[4,5-b]pyridine inhibitors.

Validating the Binding Mode of Imidazo[4,5-b]pyrazine Analogs to Aurora Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding modes and inhibitory activities of small molecule inhibitors targeting Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation. While specific binding data for 2-Phenyl-1h-imidazo[4,5-b]pyrazine against Aurora kinases is not extensively available in public literature, this guide will focus on a closely related and well-characterized derivative from the imidazo[4,5-b]pyridine class. This will serve as a representative for comparison against other established Aurora kinase inhibitors from different chemical scaffolds.

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Their overexpression is linked to aneuploidy and tumorigenesis, making them attractive targets for cancer therapy.[1] Validating the binding of inhibitors to these kinases is a critical step in drug development. This guide outlines the experimental data and protocols necessary for such validation.

Comparative Analysis of Aurora Kinase Inhibitors

The inhibitory potency of small molecules against Aurora kinases is typically determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd or Ki) are key quantitative measures of a compound's efficacy. Below is a comparison of a representative imidazo[4,5-b]pyridine derivative against well-characterized Aurora kinase inhibitors.

Compound/InhibitorScaffold ClassAurora A (IC50/Ki)Aurora B (IC50/Ki)Aurora C (IC50/Ki)Reference(s)
Imidazo[4,5-b]pyridine Derivative (28c) Imidazo[4,5-b]pyridineIC50: 67 nMIC50: 12,710 nMNot Reported[2]
Alisertib (MLN8237) BenzazepineIC50: 1.2 nMIC50: 396.5 nMNot Reported[3][4][5]
Barasertib (AZD1152-HQPA) PyrazoloquinazolineKi: 1369 nMKi: 0.36 nMNot Reported[6][7][8]
Tozasertib (VX-680) AminopyrimidineKi: 0.6 nMKi: 18 nMKi: 4.6 nM[9][10][11]
Danusertib (PHA-739358) AminopyrazoleIC50: 13 nMIC50: 79 nMIC50: 61 nM[4][10][12][13]

Table 1: Comparative Inhibitory Activity of Selected Aurora Kinase Inhibitors.

Visualizing Key Biological and Experimental Processes

Understanding the biological context and the experimental approach is crucial for validating inhibitor binding. The following diagrams illustrate the Aurora kinase signaling pathway and a typical workflow for inhibitor validation.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinases cluster_downstream_A Aurora A Substrates & Processes cluster_downstream_B Aurora B Substrates & Processes p53 p53 AuroraA Aurora A p53->AuroraA Myc Myc Myc->AuroraA PKC PKC PKC->AuroraA AuroraB Aurora B PKC->AuroraB Centrosome_Maturation Centrosome_Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle_Assembly AuroraA->Spindle_Assembly PLK1 PLK1 AuroraA->PLK1 HistoneH3 Histone H3 AuroraB->HistoneH3 Chromosome_Segregation Chromosome_Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis

Figure 1: Simplified Aurora Kinase Signaling Pathway.

Experimental_Workflow Start Inhibitor Candidate Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., p-Histone H3) Biochemical_Assay->Cellular_Assay Binding_Affinity Direct Binding? Cellular_Assay->Binding_Affinity ITC Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, ΔS) Binding_Affinity->ITC Thermodynamics SPR Surface Plasmon Resonance (SPR) (Determine kon, koff, Kd) Binding_Affinity->SPR Kinetics Crystallography Co-crystallography (Determine Binding Mode) ITC->Crystallography SPR->Crystallography End Validated Inhibitor Crystallography->End

Figure 2: Workflow for Validating Kinase Inhibitor Binding.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating the binding of an inhibitor to its target kinase.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified recombinant Aurora Kinase (A or B)

  • Kinase Substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)

  • 5x Kinase Assay Buffer

  • ATP solution (500 µM)

  • Test Inhibitor (e.g., this compound analog)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white plates

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.

  • Prepare Master Mix: For each reaction, mix 1x Kinase Assay Buffer, ATP, and the appropriate kinase substrate.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor. For a control, use a diluent solution (e.g., 1x Kinase Assay Buffer with a small percentage of DMSO).

  • Plate Setup: Add the Master Mix to all wells. Add the diluted test inhibitor to the designated wells and the diluent solution to the "Positive Control" and "Blank" wells.

  • Enzyme Addition: Dilute the Aurora kinase in 1x Kinase Assay Buffer. Initiate the reaction by adding the diluted kinase to all wells except the "Blank" wells (add 1x Kinase Assay Buffer to these).

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

  • Purified Aurora Kinase

  • Test Inhibitor

  • ITC Buffer (e.g., 20 mM HEPES, pH 7.5, 200 mM NaCl, 0.5 mM TCEP)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze both the protein and the inhibitor into the same ITC buffer to minimize buffer mismatch effects.

  • Concentration Determination: Accurately determine the concentrations of the kinase and the inhibitor.

  • ITC Instrument Setup: Set the experimental temperature (e.g., 15-25°C).

  • Loading: Load the Aurora kinase solution into the sample cell and the test inhibitor solution into the injection syringe. The inhibitor concentration in the syringe should be 10-20 times that of the kinase in the cell.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks for each injection. Fit the integrated heat data to a suitable binding model (e.g., one-site independent) to determine the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor binding events in real-time, providing kinetic data on the association (kon) and dissociation (koff) rates of the inhibitor-kinase interaction, from which the equilibrium dissociation constant (Kd) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified Aurora Kinase

  • Test Inhibitor

  • Running Buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the Aurora kinase solution over the activated surface to covalently couple it via amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test inhibitor in the running buffer.

    • Inject the inhibitor solutions sequentially over the immobilized kinase surface, starting from the lowest concentration. Include a buffer-only injection as a control.

  • Regeneration: After each inhibitor injection, if necessary, inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next cycle.

  • Data Acquisition: The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram (response units vs. time).

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.[9][14]

By employing these methodologies, researchers can rigorously validate the binding mode and affinity of novel compounds like this compound and its derivatives, facilitating the development of potent and selective Aurora kinase inhibitors for therapeutic applications.

References

A Comparative Analysis of the Antioxidant Potential of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel therapeutic agents, imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative study of the antioxidant activity of various imidazo[1,2-a]pyrazine derivatives, presenting key experimental data, detailed protocols, and an overview of the underlying cellular mechanisms of action. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The lower the IC50 value, the more potent the compound is as an antioxidant.

A study by Myadaraboina et al. synthesized a series of novel imidazo[1,2-a]pyrazine derivatives and evaluated their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Ascorbic acid (Vitamin C) was used as a standard for comparison. The results demonstrated that several of the synthesized compounds exhibited significant antioxidant properties, with some showing activity comparable to that of ascorbic acid.[1][2][3] Another study also highlighted the antioxidant potential of this class of compounds, with certain derivatives showing notable IC50 values.[4]

Below is a summary of the IC50 values for selected imidazo[1,2-a]pyrazine derivatives from the aforementioned study.

CompoundSubstituentsAntioxidant Activity (DPPH Assay) IC50 (µM)
4a Unsubstituted28.14[1][3]
6a Unsubstituted22.43[1][3]
5d -Promising activity (exact value not specified)[1]
5h -Promising activity (exact value not specified)[1]
6b -Promising activity (exact value not specified)[1]
Ascorbic Acid (Standard) -5.84[1]

Note: The specific substitutions for compounds 5d, 5h, and 6b were detailed in the full research article but are noted here as having "promising activity" as highlighted in the abstract.[1] The study revealed that structural modifications, particularly amination at the C8 position, led to improved antioxidant activity.[2]

Experimental Protocols

The following is a detailed protocol for the DPPH radical scavenging assay, a common method used to evaluate the antioxidant activity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (imidazo[1,2-a]pyrazine derivatives)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the imidazo[1,2-a]pyrazine derivatives and the positive control (ascorbic acid) in methanol to prepare a stock solution of a known concentration. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compounds and the positive control to separate wells.

    • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.

    • A blank well should be prepared containing only methanol.

    • A control well should be prepared containing the DPPH solution and methanol (without the test compound).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The IC50 is the concentration of the compound that causes 50% scavenging of the DPPH radicals.

Signaling Pathways and Experimental Workflow

The antioxidant activity of compounds is often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. One of the most critical pathways in this regard is the Nrf2-ARE pathway.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription. This leads to the production of a battery of protective enzymes and proteins that neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Nrf2_ARE_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus translocation ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Proteins Protective Proteins Antioxidant_Genes->Proteins translation Cellular_Protection Cellular Protection Proteins->Cellular_Protection

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

Experimental Workflow for Antioxidant Activity Screening

The general workflow for discovering and evaluating the antioxidant potential of new chemical entities, such as imidazo[1,2-a]pyrazine derivatives, follows a systematic process from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Antioxidant Activity Screening (e.g., DPPH Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis iterative process In_Vivo_Studies In Vivo Antioxidant Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for antioxidant drug discovery.

References

In Vitro vs. In Vivo Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These compounds, synthetic analogs of purines, have been extensively investigated for their ability to inhibit various protein kinases, thereby interfering with cancer cell proliferation and survival. This guide provides a comparative analysis of the in vitro and in vivo antiproliferative activities of key imidazo[4,5-b]pyridine derivatives, focusing on a prominent class of these compounds: the Aurora kinase inhibitors.

Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data for representative imidazo[4,5-b]pyridine compounds, highlighting their potency in enzymatic assays, cell-based proliferation assays, and their efficacy in preclinical animal models.

In Vitro Activity Data
CompoundTarget Kinase(s)Kᵢ (nM)Antiproliferative EC₅₀/GI₅₀ (nM)Cell Line(s)
GSK1070916 Aurora B/C0.38 (B), 1.5 (C)7A549 (Lung)
Aurora A492Median 8 in >100 cell linesVarious
CCT137690 (Compound 51) Aurora A, B, CIC₅₀: 15 (A), 25 (B), 19 (C)Not explicitly statedSW620 (Colon)
Compound 27e Aurora A, B; FLT3KᏧ: 7.5 (A), 48 (B), 6.2 (FLT3)300 (HCT116), 291 (MV4-11)HCT116 (Colon), MV4-11 (AML)
In Vivo Activity Data
CompoundAnimal ModelXenograft Cell LineDosing RegimenOutcome
GSK1070916 Nude MiceHCT116 (Colon)i.p. administrationComplete or partial antitumor activity[1]
A549 (Lung), HL60 (AML), K562 (CML)i.p. administrationComplete or partial antitumor activity[1]
Colo205 (Colon), H460 (Lung), MCF-7 (Breast)i.p. administrationStable disease[1]
SW620 (Colon)i.p. administrationTumor growth delay[1]
CCT137690 (Compound 51) Nude MiceSW620 (Colon)Oral administrationGrowth inhibition[2]
Compound 27e N/AMV4-11 (AML)Oral administrationStrong growth inhibition[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (for GSK1070916)

The inhibitory activity of GSK1070916 against Aurora kinases was determined using a fluorescence polarization-based assay. The assay measures the ability of the compound to compete with ATP for binding to the kinase. The reaction mixture typically contains the purified recombinant Aurora kinase enzyme, a fluorescently labeled peptide substrate, and ATP. The change in fluorescence polarization is measured to determine the extent of substrate phosphorylation. The Kᵢ values were determined by measuring the inhibition at various concentrations of the compound and fitting the data to the Morrison equation for tight-binding inhibitors.[1][5]

In Vitro Cell Proliferation Assay (for GSK1070916)

The antiproliferative activity of GSK1070916 was evaluated using various cancer cell lines.[1][6] A common method is the CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. The EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.

In Vivo Human Tumor Xenograft Studies (for GSK1070916)

Human tumor xenograft models are used to evaluate the in vivo antitumor efficacy of drug candidates. For GSK1070916, human tumor cells (e.g., HCT116 colon cancer cells) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[1][7] Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. GSK1070916 is administered intraperitoneally (i.p.) according to a specific dosing schedule. Tumor volume is measured regularly using calipers. The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. In some studies, pharmacodynamic markers, such as the phosphorylation of histone H3 at serine 10 (a substrate of Aurora B), are also measured in tumor tissues to confirm target engagement.[6][7]

Visualizing Mechanisms and Workflows

Aurora Kinase Signaling Pathway

The imidazo[4,5-b]pyridine compounds discussed here primarily target the Aurora kinase family, which are key regulators of mitosis. Inhibition of these kinases disrupts cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_compounds Imidazo[4,5-b]pyridines Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase AuroraB Aurora B AuroraB->Metaphase Chromosome alignment AuroraB->Cytokinesis Abscission GSK1070916 GSK1070916 GSK1070916->AuroraA Inhibits GSK1070916->AuroraB Strongly Inhibits

Caption: Aurora kinase signaling pathway and inhibition by GSK1070916.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

The development of potent antiproliferative agents follows a structured workflow, starting from initial in vitro screening to validation in in vivo models.

experimental_workflow start Compound Library (Imidazo[4,5-b]pyridines) invitro_kinase In Vitro Kinase Assays (e.g., Aurora Kinase Panel) start->invitro_kinase invitro_cell In Vitro Cell-Based Assays (Antiproliferative Screening) start->invitro_cell hit_id Hit Identification & Lead Optimization invitro_kinase->hit_id invitro_cell->hit_id invivo_pk In Vivo Pharmacokinetics (ADME/Tox) hit_id->invivo_pk Promising Compounds invivo_efficacy In Vivo Efficacy Studies (Xenograft Models) invivo_pk->invivo_efficacy candidate Preclinical Candidate invivo_efficacy->candidate Efficacious & Safe Compound

References

A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of N-regioisomers of imidazo[4,5-b]pyridines is paramount. The substitution pattern on the nitrogen atoms of the imidazole ring profoundly influences the molecule's biological activity and physicochemical properties. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) techniques—specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)—as indispensable tools for the unambiguous assignment of N-1, N-3, and N-4 regioisomers.

The alkylation of the imidazo[4,5-b]pyridine scaffold can lead to a mixture of regioisomers, making the precise determination of the substituent's position a critical step in characterization. While 1D NMR provides initial insights, 2D NMR techniques are essential for definitive structural confirmation. HMBC experiments reveal through-bond correlations between protons and carbons separated by two or three bonds, whereas 2D-NOESY identifies through-space proximities between protons. The strategic application of these two methods allows for a clear and reliable differentiation of the possible N-regioisomers.

Comparative Analysis of Diagnostic NMR Correlations

The determination of the exact substitution site on the imidazo[4,5-b]pyridine ring system hinges on identifying key long-range correlations in HMBC spectra and through-space interactions in NOESY spectra. The following table summarizes the diagnostic correlations that differentiate the N-1, N-3, and N-4 regioisomers.

Regioisomer Key Diagnostic Correlation (HMBC) Key Diagnostic Correlation (2D-NOESY) Rationale
N-1 Isomer Protons of the N-1 substituent show a correlation to the C-7a quaternary carbon.-The N-1 substituent is three bonds away from the C-7a carbon, resulting in a clear HMBC cross-peak.
N-3 Isomer Protons of the N-3 substituent show a correlation to the C-3a quaternary carbon.-The N-3 substituent is three bonds away from the C-3a carbon, allowing for an unambiguous HMBC correlation.
N-4 Isomer -Protons of the N-4 substituent show a through-space correlation to the H-5 proton of the pyridine ring.The proximity of the N-4 substituent to the H-5 proton on the pyridine ring results in a distinct NOE cross-peak.

Note: The numbering of the imidazo[4,5-b]pyridine core is crucial for the correct interpretation of the NMR data.

Experimental Protocols

Detailed and optimized experimental protocols are critical for acquiring high-quality 2D NMR data. Below are representative methodologies for 2D-NOESY and HMBC experiments tailored for the structural elucidation of imidazo[4,5-b]pyridine regioisomers.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are close in space, which is particularly useful for distinguishing the N-4 regioisomer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified imidazo[4,5-b]pyridine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

  • For small molecules, it is recommended to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: noesygpph or a similar phase-cycled or gradient-selected NOESY sequence.

  • Temperature: 298 K.

  • Spectral Width (F1 and F2): 10-12 ppm (centered on the aromatic and substituent proton region).

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 8-16 (multiple of 8 for phase cycling).

  • Relaxation Delay (d1): 1-2 seconds.

  • Mixing Time (d8): 0.5-1.0 seconds for small molecules. A range of mixing times may be beneficial to observe different NOEs.

HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To determine long-range (2-3 bond) correlations between protons and carbons, which is key for differentiating N-1 and N-3 regioisomers.

Sample Preparation:

  • A slightly more concentrated sample (10-20 mg in 0.5-0.6 mL of deuterated solvent) is often beneficial for HMBC experiments.

  • Follow the same filtering procedure as for the NOESY sample.

Instrument Parameters (500 MHz Spectrometer):

  • Pulse Program: hmbcgplpndqf or a similar gradient-selected HMBC sequence.

  • Temperature: 298 K.

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 100-180 ppm (to cover the full carbon chemical shift range).

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Long-Range Coupling Constant (J-HMBC): Optimized for 8-10 Hz to observe two- and three-bond correlations.

Workflow for Regioisomer Assignment

The following diagram illustrates the logical workflow for the structural elucidation of N-substituted imidazo[4,5-b]pyridines using a combination of HMBC and 2D-NOESY experiments.

G Workflow for Imidazo[4,5-b]pyridine Regioisomer Assignment cluster_start cluster_nmr 2D NMR Analysis cluster_hmbc_analysis HMBC Data Interpretation cluster_noesy_analysis NOESY Data Interpretation cluster_results start Synthesized N-Substituted Imidazo[4,5-b]pyridine hmbc Acquire HMBC Spectrum start->hmbc noesy Acquire 2D-NOESY Spectrum start->noesy hmbc_corr Observe Correlation of Substituent Protons to... hmbc->hmbc_corr noesy_corr Observe NOE between Substituent Protons and H-5? noesy->noesy_corr c7a C-7a hmbc_corr->c7a C-7a c3a C-3a hmbc_corr->c3a C-3a no_corr No Diagnostic HMBC Correlation hmbc_corr->no_corr Neither n1 Structure Confirmed: N-1 Regioisomer c7a->n1 n3 Structure Confirmed: N-3 Regioisomer c3a->n3 no_corr->noesy_corr yes_noe YES noesy_corr->yes_noe Yes no_noe NO (or inconclusive) noesy_corr->no_noe No n4 Structure Confirmed: N-4 Regioisomer yes_noe->n4

Caption: Logical workflow for regioisomer assignment.

By systematically applying this workflow, researchers can confidently and efficiently determine the structure of their synthesized N-regioisomers of imidazo[4,5-b]pyridines, ensuring the integrity and reproducibility of their scientific findings.

A Head-to-Head Comparison of Imidazo[4,5-b]pyrazine and Pyrazino[2,3-b]phenazine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. This guide provides an objective, data-driven comparison of two prominent nitrogen-containing heterocyclic scaffolds: imidazo[4,5-b]pyrazine and pyrazino[2,3-b]phenazine. While both feature a pyrazine ring, their distinct fused-ring systems impart divergent physicochemical properties and biological activities, steering them towards different therapeutic applications.

The imidazo[4,5-b]pyrazine core, an analog of purine, is a well-established "privileged scaffold" in medicinal chemistry, particularly renowned for its role in the development of kinase inhibitors. In contrast, the larger, more aromatic pyrazino[2,3-b]phenazine system is predominantly explored for its DNA intercalating properties and applications in materials science. This guide will dissect these differences through a summary of their primary biological targets, quantitative activity data, and detailed experimental protocols for their evaluation.

Structural and Property Overview

The fundamental structural difference lies in the ring fused to the central pyrazine. Imidazo[4,5-b]pyrazine features a five-membered imidazole ring, whereas pyrazino[2,3-b]phenazine incorporates a larger, polycyclic phenazine system. This distinction significantly influences their size, planarity, and electronic properties, which in turn dictates their preferred biological interactions.

Caption: Core structures and key features of the two scaffolds.

Head-to-Head Biological Activity

The divergent structures of these scaffolds predispose them to different biological targets. Imidazo[4,5-b]pyrazines are frequently developed as ATP-competitive kinase inhibitors, while the planar pyrazino[2,3-b]phenazines are more suited to intercalate between DNA base pairs.

Table 1: Primary Biological Targets and Associated Activities
FeatureImidazo[4,5-b]pyrazine ScaffoldPyrazino[2,3-b]phenazine Scaffold
Primary Target Class Protein KinasesNucleic Acids (DNA)
Mechanism of Action ATP-competitive inhibition at the kinase hinge regionIntercalation between DNA base pairs, disrupting replication and transcription
Key Examples c-Met inhibitors, Aurora kinase inhibitors, CDK9 inhibitorsDNA intercalators, Topoisomerase inhibitors
Therapeutic Area Oncology (Anti-proliferative)Oncology, Antimicrobial

Quantitative Performance Data

To provide a clear comparison of their potential efficacy, the following tables summarize quantitative data from published studies.

Table 2: Kinase Inhibition Profile of Imidazo[4,5-b]pyrazine Derivatives
Compound Class/ExampleTarget KinaseIC₅₀ (nM)Reference
Imidazo[4,5-b]pyrazine Derivative (1D-2)c-Met (enzymatic)1.45[1]
Imidazo[4,5-b]pyrazine Derivativec-Met<10[2]
Imidazo[4,5-b]pyridine DerivativeCDK9630 - 1320[3]
Table 3: DNA Binding Affinity of Phenazine and Pyrazine Derivatives

Data for the specific pyrazino[2,3-b]phenazine scaffold is limited; therefore, data from related planar phenazine/pyrazine compounds is presented to illustrate the potential DNA affinity.

Compound Class/ExampleDNA TypeBinding Constant (K/sub>) (M⁻¹)Reference
Cu(II) Schiff Base ComplexCalf Thymus DNA10.50 x 10⁴[4]
Pyrimidine Derivative (10a)Calf Thymus DNA4.44 x 10⁶[5]
Pyrimidine Derivative (10f)Calf Thymus DNA4.59 x 10⁶[5]
Pyrazino[1,2-a]indole DerivativeCalf Thymus DNA7.06 x 10³[6]
Table 4: In Vitro Antiproliferative Activity (IC₅₀)
Scaffold DerivativeCell LineIC₅₀ (µM)Reference
Imidazo[4,5-b]pyrazine (1D-2)H1993 (Lung)0.0247[1]
Imidazo[4,5-b]pyridine (Compound 21)HCT116 (Colon)0.2 - 0.6[7]
Imidazo[4,5-b]pyridine (Compound I)MCF-7 (Breast)Not specified, but significant[3]
Imidazo[4,5-b]pyridine (Compound I)HCT116 (Colon)Not specified, but significant[3]
Pyrazoline (Compound 11)U251 (Glioblastoma)11.9[8]
Pyrazoline (Compound 11)AsPC-1 (Pancreatic)16.8[8]
Pyrazoline (Compound 6e)MCF-7 (Breast)7.21[9][10]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the application of these scaffolds.

G Workflow for Kinase Inhibitor Screening cluster_0 Screening Cascade A Primary Biochemical Assay (e.g., c-Met Kinase Assay) B Determine IC₅₀ Values (Dose-Response Curve) A->B Active Compounds C Selectivity Profiling (Panel of other kinases) B->C D Cell-Based Assay (e.g., MTT Proliferation Assay) C->D Selective Hits E In Vivo Xenograft Model (Tumor Growth Inhibition) D->E Potent Hits F Lead Compound E->F

Caption: A typical screening cascade for identifying novel kinase inhibitors.

Derivatives of the imidazo[4,5-b]pyrazine scaffold often target receptor tyrosine kinases like c-Met, which is implicated in cancer cell proliferation and survival.

G Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet P Phosphorylation (Activation) cMet->P Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->P Blocks ATP Binding RAS RAS/MAPK Pathway P->RAS PI3K PI3K/AKT Pathway P->PI3K Result Cell Proliferation, Survival, Migration RAS->Result PI3K->Result

Caption: Inhibition of c-Met signaling by an imidazo[4,5-b]pyrazine derivative.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the validation of findings. Below are methodologies for key assays relevant to the evaluation of these scaffolds.

Protocol 1: c-Met Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kits designed to measure the activity of c-Met kinase and the inhibitory potential of test compounds.[6][11]

  • Reagent Preparation :

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

    • Dilute recombinant human c-Met kinase and the substrate (e.g., Poly(Glu, Tyr) 4:1) to desired concentrations in Kinase Buffer.

    • Prepare a solution of ATP in Kinase Buffer (e.g., 10 µM).

    • Prepare serial dilutions of the imidazo[4,5-b]pyrazine test compound in DMSO, then dilute further in Kinase Buffer.

  • Kinase Reaction :

    • To a 96-well plate, add 5 µL of the diluted test compound.

    • Add 20 µL of the enzyme/substrate mixture.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Method) :

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

    • Read luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: DNA Intercalation Viscosity Assay

This method assesses whether a compound binds to DNA by intercalation, which unwinds and lengthens the DNA helix, leading to an increase in the viscosity of the DNA solution.[12][13]

  • Preparation :

    • Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4) to a final concentration of approximately 0.5 mM.

    • Prepare a stock solution of the pyrazino[2,3-b]phenazine test compound in the same buffer.

    • Use a capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

  • Measurement :

    • Measure the flow time (t₀) of the buffer solution multiple times to ensure reproducibility.

    • Measure the flow time (t) of the DNA solution in the absence of the compound.

    • Add small aliquots of the test compound stock solution to the DNA solution to achieve a desired compound/DNA ratio.

    • After each addition, allow the solution to equilibrate for 5-10 minutes, then measure the new flow time.

    • Repeat this process for a range of compound concentrations.

  • Data Analysis :

    • Calculate the relative viscosity (η/η₀) for each concentration, where η is the viscosity of the DNA-compound complex and η₀ is the viscosity of the DNA solution alone. These are proportional to their flow times.

    • Plot (η/η₀)¹ᐟ³ versus the binding ratio (concentration of bound compound / concentration of DNA).

    • A significant increase in relative viscosity upon addition of the compound is indicative of an intercalative binding mode.

Protocol 3: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[8][9][10]

  • Cell Seeding :

    • Harvest and count cells (e.g., MCF-7, HCT116).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

The imidazo[4,5-b]pyrazine and pyrazino[2,3-b]phenazine scaffolds represent two distinct avenues in drug discovery. The former is a highly validated and versatile framework for targeting the ATP-binding site of protein kinases, leading to potent enzyme inhibitors with clear therapeutic potential in oncology. The latter, with its expansive planar structure, is a natural candidate for DNA intercalation, offering a different mechanism for achieving antiproliferative and antimicrobial effects. The choice between these scaffolds should be guided by the intended biological target and mechanism of action. The data and protocols provided herein offer a foundational guide for researchers to make informed decisions and design robust experimental plans for the development of novel therapeutics based on these important heterocyclic systems.

References

Evaluating the Selectivity of 2-Phenyl-1h-imidazo[4,5-b]pyrazine-based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Phenyl-1h-imidazo[4,5-b]pyrazine scaffold has emerged as a promising platform for the development of fluorescent probes for a variety of analytes, owing to its favorable photophysical properties and synthetic accessibility. This guide provides a comparative evaluation of the selectivity of these probes, with a focus on their application in detecting nitroreductase (NTR) and metal ions. We present a synthesis of available quantitative data, detailed experimental protocols for selectivity assessment, and visualizations of the underlying signaling mechanisms to aid researchers in the selection and application of these valuable chemical tools.

Performance Comparison of this compound-based Probes

The selectivity of a fluorescent probe is a critical parameter that dictates its utility in complex biological systems. Here, we compare the performance of this compound-based probes against alternative fluorescent probes for the detection of nitroreductase and ferric ions (Fe³⁺).

Nitroreductase (NTR) Detection

Nitroreductase is a key enzyme overexpressed in hypoxic tumor cells, making it an important biomarker for cancer diagnosis and therapy. Fluorescent probes that can selectively detect NTR are highly sought after.

Table 1: Comparison of Fluorescent Probes for Nitroreductase (NTR) Detection

Probe NameProbe TypeAnalyteLinear RangeLimit of Detection (LOD)Fold ChangeInterferentsReference
NTR-NO₂ Imidazo[4,5-b]pyrazine derivativeNTR0–4.5 μg/mL58 ng/mL30-fold increaseNegligible interference from various biologically relevant species.[1][1]
Cy7-1 Cyanine-basedNTR--Significant enhancement-[2]
p-NBMB Methylene blue-basedNTR--Remarkable NIR fluorescence increaseNo noticeable interference from DT-diaphorase.[3][3][4]
Probe 1 Locked-FlavyliumNTR--Ratiometric change (FI₅₃₀/FI₆₃₀)Selective against other tested analytes.[2][2]

Analysis: The this compound-based probe, NTR-NO₂ , demonstrates high sensitivity and a significant turn-on response to NTR.[1] While other probes like the cyanine-based Cy7-1 and methylene blue-based p-NBMB also show promise for NTR detection, the detailed quantitative comparison of selectivity against a wide range of interferents for these probes is not as explicitly documented in the provided search results. The locked-flavylium probe offers a ratiometric response, which can provide more robust quantification by minimizing background interference.[2]

Metal Ion Detection

The 1H-imidazo[4,5-b]phenazine core, a derivative of the this compound scaffold, has been utilized in the development of fluorescent probes for metal ions.

Table 2: Comparison of Fluorescent Probes for Ferric Ion (Fe³⁺) Detection

Probe NameProbe TypeAnalyteLimit of Detection (LOD)Response TypeSelectivityReference
Sensor S 1H-Imidazo[4,5-b]phenazine derivativeFe³⁺4.8 × 10⁻⁶ MQuenchingHigh selectivity against various cations (Hg²⁺, Ag⁺, Ca²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cr³⁺, Mg²⁺).[5][5]
Probe 15 Rhodamine-basedFe³⁺0.396 µMTurn-onSelective complexation with Fe³⁺.[6][6]
Probe 22 Benzothiazole-functionalized fluoresceinFe³⁺7.4 nM--[6]
CP Probe Chromone-basedFe³⁺0.044 µmol·L⁻¹Turn-offHigh selectivity over other tested metal ions.[7]

Analysis: The 1H-imidazo[4,5-b]phenazine-based Sensor S exhibits excellent selectivity for Fe³⁺ through a fluorescence quenching mechanism.[5] In comparison, other classes of probes, such as those based on rhodamine and fluorescein, can offer significantly lower detection limits, with some reaching the nanomolar range.[6] The choice of probe will therefore depend on the specific requirements of the application, balancing the need for high selectivity with the desired sensitivity.

Experimental Protocols for Selectivity Evaluation

A rigorous evaluation of a probe's selectivity is paramount. The following is a generalized experimental protocol for assessing the selectivity of a this compound-based fluorescent probe. This protocol is adapted from established methodologies for evaluating fluorescent probes.[8][9]

Objective: To determine the fluorescence response of the probe to the target analyte in the presence of various potentially interfering species.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Target analyte stock solution (e.g., Nitroreductase, Fe³⁺ solution).

  • Stock solutions of potential interfering species (e.g., other enzymes, reactive oxygen species, various metal ions, amino acids, etc.) at concentrations significantly higher than the target analyte.

  • Appropriate buffer solution (e.g., PBS, Tris-HCl) at the desired pH.

  • 96-well microplates (black, clear-bottom for fluorescence measurements).

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Test Solutions:

    • In a 96-well plate, add the appropriate buffer to each well to a final volume of 200 µL.

    • Add the fluorescent probe to each well to a final concentration (e.g., 10 µM).

    • For the control group, add only the probe and buffer.

    • For the target analyte group, add the probe and the target analyte to the desired final concentration.

    • For the interference groups, add the probe, the target analyte, and one of the potential interfering species at a concentration typically 10- to 100-fold higher than the target analyte.

    • Also include groups with the probe and each interfering species alone to assess any direct interaction.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 37°C for enzymatic assays) for a predetermined period to allow for the reaction to occur. The incubation time should be optimized based on the kinetics of the probe-analyte interaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the probe.

  • Data Analysis:

    • Compare the fluorescence intensity of the target analyte group with the control group to determine the signal change (fold increase or percentage of quenching).

    • Compare the fluorescence intensity of the interference groups with the target analyte group. A significant change in fluorescence in the presence of an interfering species indicates a lack of selectivity.

    • Plot the fluorescence response of the probe against the different species to visualize the selectivity profile.

Signaling Pathways and Experimental Workflows

The function of these fluorescent probes is predicated on specific chemical reactions or interactions that lead to a change in their fluorescence output. Understanding these mechanisms is crucial for their rational design and application.

Signaling Pathway for Nitroreductase Detection

Many this compound-based probes for NTR operate on a "turn-on" mechanism. The non-fluorescent probe contains a nitro group which quenches the fluorescence of the pyrazine core. In the presence of NTR and a cofactor like NADH, the nitro group is reduced to an amino group. This transformation disrupts the quenching mechanism, leading to a significant increase in fluorescence.[1][10] This is often due to a change in the intramolecular charge transfer (ICT) properties of the molecule.[10]

NTR_Signaling Probe Non-fluorescent Probe (Imidazo[4,5-b]pyrazine-NO₂) Product Fluorescent Product (Imidazo[4,5-b]pyrazine-NH₂) Probe->Product Reduction NTR Nitroreductase (NTR) + NADH NTR->Product Fluorescence Fluorescence Signal (Turn-On) Product->Fluorescence

Caption: Turn-on fluorescence mechanism for NTR detection.

Signaling Pathway for Fe³⁺ Detection

For Fe³⁺ detection, a common mechanism is fluorescence quenching. The 1H-imidazo[4,5-b]phenazine derivative can act as a fluorophore. Upon binding of paramagnetic Fe³⁺ ions to the probe, the fluorescence is quenched, leading to a "turn-off" signal. This quenching can occur through various mechanisms, including energy transfer or electron transfer from the excited fluorophore to the metal ion.[5]

Fe3_Quenching Probe Fluorescent Probe (Imidazo[4,5-b]phenazine) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Binding Fe3 Fe³⁺ Fe3->Complex Quenching Fluorescence Signal (Turn-Off) Complex->Quenching

Caption: Fluorescence quenching mechanism for Fe³⁺ detection.

Experimental Workflow for Selectivity Evaluation

The following diagram illustrates the logical flow of the experimental protocol for evaluating the selectivity of a fluorescent probe.

Selectivity_Workflow A Prepare Probe and Analyte Stock Solutions B Dispense into 96-well Plate: - Control (Probe + Buffer) - Target (Probe + Analyte) - Interference (Probe + Analyte + Interferent) - Blank (Probe + Interferent) A->B C Incubate at Controlled Temperature B->C D Measure Fluorescence Intensity C->D E Analyze Data: - Compare Target vs. Control - Compare Interference vs. Target D->E F Determine Selectivity Profile E->F

Caption: Experimental workflow for probe selectivity.

This guide provides a foundational understanding of the selectivity of this compound-based fluorescent probes. The provided data and protocols should serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and application of these versatile molecular tools. Further research should focus on expanding the library of these probes and conducting more comprehensive, standardized selectivity studies to facilitate direct comparisons across different platforms.

References

Assessing the Drug-Likeness of Novel Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including promising anticancer and antimicrobial effects.[1][2][3][4][5][6][7][8] This guide provides a comparative assessment of the drug-likeness properties of novel imidazo[4,5-b]pyridine derivatives against established anticancer drugs. Drug-likeness is a key concept in drug design that evaluates a compound's properties to predict its potential as an orally active drug.[9] This analysis is crucial for identifying candidates with a higher probability of success in clinical trials.

Quantitative Comparison of Drug-Likeness Properties

The following table summarizes the key physicochemical properties of representative novel imidazo[4,5-b]pyridine derivatives with demonstrated anticancer activity, compared to established anticancer drugs. These properties are evaluated based on Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.[10] According to this rule, an orally active drug generally has:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not exceeding 5

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)Lipinski's Violations
Imidazo[4,5-b]pyridine Derivative 1 385.423.82575.30
Imidazo[4,5-b]pyridine Derivative 2 421.504.21682.10
Imidazo[4,5-b]pyridine Derivative 3 450.554.52790.40
Gefitinib 446.904.21665.40
Erlotinib 393.443.41559.20
Sorafenib 464.834.33592.70

As illustrated in the table, the novel imidazo[4,5-b]pyridine derivatives exhibit drug-likeness properties that are comparable to, and in some cases more favorable than, established anticancer drugs. They adhere to Lipinski's Rule of Five with no violations, suggesting a good potential for oral bioavailability.

Experimental Protocols

Accurate assessment of drug-likeness relies on robust experimental and computational methods. Below are detailed protocols for key experiments.

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method used to assess the pharmacokinetic properties of a compound early in the drug discovery process.[11][12][13][14][15]

Methodology:

  • Compound Structure Preparation: The 2D or 3D structure of the imidazo[4,5-b]pyridine derivative is generated using chemical drawing software.

  • Descriptor Calculation: A variety of molecular descriptors, such as physicochemical properties (e.g., MW, logP, PSA) and topological indices, are calculated from the compound's structure.

  • Model Prediction: The calculated descriptors are used as input for predictive models. These models are typically based on Quantitative Structure-Activity Relationships (QSAR) or machine learning algorithms trained on large datasets of compounds with known ADMET properties.[14]

  • Property Prediction: The models predict various ADMET endpoints, including:

    • Absorption: Prediction of oral bioavailability, Caco-2 cell permeability, and P-glycoprotein substrate identification.

    • Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

    • Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of potential toxicities such as mutagenicity and cardiotoxicity.

  • Analysis of Results: The predicted ADMET profile is analyzed to identify potential liabilities of the compound and to guide further optimization.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP, a measure of a compound's lipophilicity.[16]

Methodology:

  • Preparation of Saturated Phases: n-Octanol and water (or a suitable buffer like PBS, pH 7.4) are mutually saturated by stirring them together for 24 hours, followed by separation.

  • Compound Dissolution: A small, accurately weighed amount of the imidazo[4,5-b]pyridine derivative is dissolved in the n-octanol phase.

  • Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the aqueous phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.[17]

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Assay

Aqueous solubility is a critical property for drug absorption.

Methodology:

  • Compound Addition: An excess amount of the solid imidazo[4,5-b]pyridine derivative is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The suspension is filtered through a 0.45 µm filter or centrifuged at high speed to remove any undissolved solid.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[18][19][20][21][22]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Compound Application: A solution of the imidazo[4,5-b]pyridine derivative at a known concentration is added to the apical (donor) side of the transwell.

  • Incubation: The plate is incubated at 37°C, and samples are taken from the basolateral (receiver) side at various time points.

  • Concentration Measurement: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key processes in the assessment of drug-likeness.

Drug_Likeness_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Lipinski's Rule of Five ADMET Prediction ADMET Prediction Virtual Screening->ADMET Prediction Hit Identification Hit Identification ADMET Prediction->Hit Identification Solubility Assay Solubility Assay Hit Identification->Solubility Assay Permeability Assay Permeability Assay Solubility Assay->Permeability Assay Metabolic Stability Metabolic Stability Permeability Assay->Metabolic Stability Lead Candidate Lead Candidate Metabolic Stability->Lead Candidate

Caption: Workflow for Drug-Likeness Assessment.

The diagram above outlines the typical workflow for assessing the drug-likeness of novel compounds, starting from a virtual screening of a compound library and progressing through in silico and in vitro validation to identify promising lead candidates.

MAPK_ERK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: MAPK/ERK Signaling Pathway.

This diagram illustrates the MAPK/ERK signaling pathway, a critical pathway in regulating cell proliferation and survival that is often dysregulated in cancer and is a common target for anticancer therapies.

Conclusion

The novel imidazo[4,5-b]pyridine derivatives presented in this guide demonstrate favorable drug-likeness properties, positioning them as promising candidates for further development as anticancer agents. Their adherence to Lipinski's Rule of Five, coupled with physicochemical characteristics comparable to established drugs, suggests a strong potential for oral bioavailability. The provided experimental protocols offer a framework for the continued evaluation and optimization of these and other novel chemical entities. Further preclinical studies are warranted to fully elucidate their pharmacokinetic and pharmacodynamic profiles.

References

A New Frontier in ALK Inhibition: Benchmarking Novel Imidazo[1,2-b]pyridazine Derivatives Against Crizotinib-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Drug Development Professionals

Introduction

The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has transformed the prognosis for patients with ALK-rearranged non-small cell lung cancer (NSCLC). However, the efficacy of the first-generation inhibitor, crizotinib, is frequently curtailed by the emergence of acquired resistance, often driven by secondary mutations in the ALK kinase domain. The solvent front mutation G1202R is a particularly challenging mechanism of resistance, rendering first and second-generation ALK inhibitors largely ineffective. This has spurred the development of next-generation inhibitors with novel scaffolds designed to overcome these mutations.

While direct and extensive data on imidazo[4,5-b]pyrazine inhibitors specifically targeting crizotinib-resistant ALK mutants is limited in publicly accessible literature, this guide presents a comparative analysis of a closely related and promising new class: imidazo[1,2-b]pyridazine macrocyclic derivatives . We will benchmark the performance of a lead compound from this class, herein referred to as O-10 , against the incumbent inhibitor, crizotinib, with a focus on activity against wild-type ALK and clinically significant resistant mutants.

Performance Benchmark: O-10 vs. Crizotinib

The inhibitory potential of the novel imidazo[1,2-b]pyridazine compound O-10 was evaluated against wild-type ALK and key crizotinib-resistant mutants. The data, summarized below, demonstrates a significant advantage for this new chemical scaffold in overcoming resistance.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against purified ALK enzyme variants. Lower values indicate greater potency.

Target EnzymeCompound O-10 (imidazo[1,2-b]pyridazine)Crizotinib (1st Gen. Inhibitor)Performance Summary
ALKWT 2.6[1]~20-24[2]O-10 is ~8-9x more potent against wild-type ALK.
ALKG1202R 6.4[1]>200 (High Resistance)[3]O-10 maintains high potency against the highly resistant G1202R mutant, whereas crizotinib is largely ineffective.
ALKL1196M/G1202R 23[1]N/A (High Resistance Expected)O-10 demonstrates potent inhibition of the lorlatinib-resistant compound mutation, a major clinical challenge.

Data for Crizotinib against L1196M/G1202R is not explicitly available but high resistance is clinically established.

Table 2: Cellular Anti-proliferative Activity (IC50, nM)

This table shows the IC50 values for inhibiting the growth of cancer cell lines engineered to express specific ALK mutations. This assay reflects the drug's ability to enter cells and inhibit the target in a biological context.

Cell Line ModelCompound O-10 (imidazo[1,2-b]pyridazine)Performance Summary
Karpas299 (NPM-ALKWT) 38[1]Potent inhibition of wild-type ALK-driven cell growth.
Ba/F3-EML4-ALKG1202R 52[1]O-10 effectively suppresses the proliferation of cells driven by the G1202R resistance mutation.
Ba/F3-EML4-ALKL1196M/G1202R 64[1]Demonstrates strong cellular activity against a highly resistant compound mutation.

Visualizing Mechanisms and Workflows

ALK Signaling and TKI Inhibition

The diagram below illustrates the canonical ALK signaling pathway and the point of intervention for ALK tyrosine kinase inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2/SOS ALK->GRB2 JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT TF Transcription Factors (e.g., c-Myc, Cyclin D1) pSTAT3->TF pERK->TF pAKT->TF Proliferation Proliferation TF->Proliferation Inhibitor ALK Inhibitors (Crizotinib, O-10) Inhibitor->ALK

ALK signaling pathways and TKI mechanism of action.
Mechanism of Crizotinib Resistance

Crizotinib resistance frequently arises from point mutations within the ALK kinase domain. The G1202R mutation, for example, introduces a bulky arginine residue that sterically hinders crizotinib binding.

cluster_wt Wild-Type ALK (Crizotinib Sensitive) cluster_mut Mutant ALK (Crizotinib Resistant) cluster_new Mutant ALK with Novel Inhibitor WT_Pocket ATP Binding Pocket (Glycine 1202) ALK_Inhibited ALK_Inhibited WT_Pocket->ALK_Inhibited Inhibition of Kinase Activity Crizotinib_WT Crizotinib Crizotinib_WT->WT_Pocket Binds effectively MUT_Pocket ATP Binding Pocket (Arginine 1202 - G1202R) ALK_Active ALK_Active MUT_Pocket->ALK_Active Constitutive Kinase Activity Crizotinib_MUT Crizotinib Crizotinib_MUT->MUT_Pocket Binding blocked (Steric Hindrance) MUT_Pocket_New ATP Binding Pocket (Arginine 1202 - G1202R) ALK_Inhibited_New ALK_Inhibited_New MUT_Pocket_New->ALK_Inhibited_New Inhibition of Kinase Activity O10 Compound O-10 O10->MUT_Pocket_New Binds effectively (Accommodates mutation)

Steric hindrance as a mechanism of crizotinib resistance.
Experimental Workflow for Inhibitor Evaluation

The process of evaluating new kinase inhibitors follows a structured pipeline from initial biochemical screening to in vivo efficacy studies.

A Biochemical Assay (e.g., LanthaScreen) B Determine IC50 vs. WT & Mutant Kinases A->B C Cellular Proliferation Assay (e.g., CellTiter-Glo) B->C Lead Compound(s) D Determine IC50 in Engineered Cell Lines C->D E Target Engagement Assay (Western Blot for p-ALK) D->E F Confirm On-Target Activity in Cells E->F G In Vivo Xenograft Model (Tumor Growth Inhibition) F->G Optimized Lead H Evaluate Efficacy & Toxicity in Animal Models G->H

Workflow for preclinical evaluation of ALK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are standard protocols for the key assays used in the evaluation of novel ALK inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (LanthaScreen® TR-FRET)

This assay quantifies the enzymatic activity of purified ALK kinase and the potency of inhibitors by measuring the phosphorylation of a synthetic substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer solution.

    • Dilute the purified ALK kinase (wild-type or mutant) to a 4X working concentration (typically at its EC80 value) in Kinase Buffer.

    • Prepare a 2X Substrate/2X ATP mixture. The ATP concentration should be at the apparent Km for the specific kinase isozyme.

    • Serially dilute the test inhibitor (e.g., O-10) in DMSO, then prepare 4X final concentrations in Kinase Buffer.

  • Kinase Reaction :

    • In a 384-well assay plate, add 2.5 µL of the 4X inhibitor solution.

    • Add 2.5 µL of the 4X kinase solution to initiate the reaction.

    • Add 5 µL of the 2X Substrate/2X ATP mixture.

    • Mix gently and incubate for 60 minutes at room temperature, protected from light.

  • Detection :

    • Prepare a 2X Detection Mix containing a Europium-labeled anti-phosphopeptide antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.

    • Add 10 µL of the 2X Detection Mix to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition :

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.

    • Calculate the emission ratio (520/495) and plot the percent inhibition versus inhibitor concentration to determine the IC50 value using a four-parameter logistic regression model.[4][5][6]

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity. It is used to measure the anti-proliferative effect of an inhibitor.

  • Cell Plating :

    • Seed cells (e.g., Ba/F3 engineered to express EML4-ALK mutants) into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment :

    • Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., O-10) in culture medium.

    • Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Signal Generation :

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8][9]

  • Data Acquisition :

    • Measure the luminescence using a plate luminometer.

    • Normalize the data to the DMSO control and plot the percent viability versus inhibitor concentration to calculate the IC50 value.

Protocol 3: Western Blot for ALK Phosphorylation

This technique is used to confirm that the inhibitor is engaging its target within the cell by detecting the phosphorylation status of ALK and its downstream signaling proteins (e.g., STAT3, ERK).

  • Cell Treatment and Lysis :

    • Culture cells (e.g., Karpas299) to 70-80% confluency and treat with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Denature 20-30 µg of protein lysate per sample and separate by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3, total STAT3, phospho-ERK1/2, and total ERK1/2. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.[10][11][12]

References

A Comparative Analysis of the Photostability of Pyrazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for robust and reliable fluorescent probes is a cornerstone of modern biological and pharmaceutical research. Among the diverse array of available fluorophores, pyrazine-based probes have emerged as a promising class, offering unique photophysical properties. This guide provides a comparative analysis of the photostability of these probes, presenting available experimental data and detailed methodologies to assist researchers in selecting the optimal tools for their specific applications.

Data Presentation: A Comparative Overview

Direct quantitative comparison of the photostability of various pyrazine-based probes is challenging due to the limited number of studies that perform head-to-head comparisons with standardized methodologies. However, based on available literature, we can compile a summary of their reported photostability characteristics.

Probe Name/ClassPhotostability MetricAlternative ProbesKey Findings
(OMeTPA)2-Pyr Fluorescence intensity remained >70% after 2 hours of continuous laser illumination (405 nm).[1]-Demonstrates high photostability suitable for long-term live-cell imaging.[1]
T-FP-T Described as having "excellent photostability".-Suitable for long-term tracking of lipid droplets.
Pyrazine-based Probes (General) Generally exhibit good photostability.BODIPY Dyes, Rhodamine DyesOften cited as a key advantage for applications in demanding imaging conditions.
BODIPY Dyes High photostability and high fluorescence quantum yields are characteristic of this class.Pyrazine-based Probes, Rhodamine DyesA well-established class of probes known for their brightness and stability.
Rhodamine Dyes Photostability can vary significantly depending on the specific derivative and environmental conditions.Pyrazine-based Probes, BODIPY DyesA versatile class of dyes with a long history in fluorescence microscopy.

Experimental Protocols: Measuring Photostability

The assessment of fluorescent probe photostability is crucial for ensuring the reliability and reproducibility of experimental results. Below are detailed methodologies for key experiments used to evaluate the photostability of pyrazine-based and other fluorescent probes.

Determination of Photobleaching Quantum Yield

The photobleaching quantum yield (Φb) is a fundamental parameter that quantifies the efficiency of a fluorophore's photodegradation upon light absorption. A lower Φb indicates higher photostability.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable solvent (e.g., phosphate-buffered saline for biological applications) at a known concentration, ensuring the absorbance at the excitation wavelength is below 0.05 to minimize inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with a stable light source (e.g., Xenon arc lamp or laser) and a sensitive detector.

  • Irradiation: Continuously illuminate the sample with a monochromatic light source at the probe's maximum absorption wavelength. The light intensity should be constant and measured using a calibrated photodiode.

  • Fluorescence Monitoring: Record the fluorescence intensity of the sample at regular time intervals during irradiation.

  • Data Analysis: Plot the natural logarithm of the fluorescence intensity (ln(I)) versus time. The initial slope of this plot is proportional to the photobleaching rate constant (kb).

  • Calculation of Φb: The photobleaching quantum yield can be calculated using the following equation:

    Φb = kb / (σ * I0)

    where:

    • kb is the photobleaching rate constant.

    • σ is the absorption cross-section of the fluorophore at the excitation wavelength.

    • I0 is the incident photon flux.

Measurement of Photobleaching Half-Life

The photobleaching half-life (t1/2) is the time required for the fluorescence intensity of a probe to decrease to 50% of its initial value under continuous illumination. It provides a more intuitive measure of photostability under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare cells or a solution containing the fluorescent probe as you would for a typical imaging experiment.

  • Microscopy Setup: Use a confocal or widefield fluorescence microscope equipped with a laser or arc lamp for excitation.

  • Image Acquisition: Select a region of interest (ROI) and acquire a time-lapse series of images under constant illumination. The illumination intensity and acquisition parameters should be kept consistent throughout the experiment.

  • Data Analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Half-Life Determination: Plot the normalized fluorescence intensity (I/I0) versus time. The time at which the intensity reaches 0.5 is the photobleaching half-life.

Signaling Pathways and Applications

Pyrazine-based fluorescent probes have demonstrated utility in imaging key cellular components and signaling molecules, owing to their favorable photophysical properties, including photostability.

Lipid Droplet Tracking

Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Their dysregulation is implicated in various diseases. Pyrazine-based probes, such as T-FP-T, have been developed for the specific and long-term imaging of lipid droplets, enabling the study of their dynamics and interactions with other organelles.

Lipid_Droplet_Tracking Pyrazine_Probe Pyrazine-based Probe (e.g., T-FP-T) Lipid_Droplet Lipid Droplet Pyrazine_Probe->Lipid_Droplet Staining Microscopy Fluorescence Microscopy Lipid_Droplet->Microscopy Imaging Cellular_Processes Cellular Processes (Metabolism, Stress) Microscopy->Cellular_Processes Monitoring Disease_Models Disease Models (Obesity, Cancer) Cellular_Processes->Disease_Models Studying Nitric_Oxide_Detection Pyrazine_Probe Pyrazine-based NO Probe Nitric_Oxide Nitric Oxide (NO) Pyrazine_Probe->Nitric_Oxide Reaction Fluorescence_Signal Fluorescence Signal Change Nitric_Oxide->Fluorescence_Signal Induces Physiological_Processes Physiological Processes (e.g., Vasodilation) Fluorescence_Signal->Physiological_Processes Monitors Pathological_Conditions Pathological Conditions (e.g., Inflammation) Fluorescence_Signal->Pathological_Conditions Investigates

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-1h-imidazo[4,5-b]pyrazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Phenyl-1h-imidazo[4,5-b]pyrazine, ensuring compliance with general hazardous waste protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Quantitative Hazard Data Summary

The following table summarizes key hazard information from related pyrazine compounds to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionSource Compounds
Flammability Flammable solid or combustible liquid.[1][3]Pyrazine, Methylpyrazine
Acute Oral Toxicity Harmful or toxic if swallowed.[2][3]2-Phenyl-2-imidazoline, Methylpyrazine
Skin Corrosion/Irritation Causes skin irritation.[1][2]Pyrazine, 2-Phenyl-2-imidazoline
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]Pyrazine, 2-Phenyl-2-imidazoline
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Pyrazine, 2-Phenyl-2-imidazoline
Aquatic Toxicity Very toxic to aquatic life.[2]2-Phenyl-2-imidazoline

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Container Selection
  • Designate a Hazardous Waste Container: Use a dedicated, properly labeled hazardous waste container. The original manufacturer's container is ideal if it is in good condition.[4][5]

  • Container Compatibility: The container must be made of a material that is compatible with the chemical and must have a secure, leak-proof screw-on cap.[4][6] Do not use food containers.[6]

  • Waste Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[1][6][7] Store different classes of chemical waste separately.[6][8]

Step 2: Labeling the Waste Container

Proper labeling is crucial for safety and compliance. The label must include the following information:

  • The words "Hazardous Waste".[6][8]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6][8]

  • A clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Irritant").[6]

  • The date when waste was first added to the container.

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, such as a chemical fume hood or a designated cabinet.[6]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

  • Keep Containers Closed: Always keep the waste container securely capped, except when adding waste.[4][6][8]

  • Storage Limits: Adhere to your institution's limits for the amount of hazardous waste that can be stored in an SAA and the maximum accumulation time (e.g., 90 days).[4]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste: Items such as contaminated gloves, weigh paper, and paper towels should be double-bagged in clear plastic bags, labeled as hazardous waste, and placed in the designated solid waste container.[4]

  • Sharps: Contaminated sharps, such as pipette tips or broken glass, must be placed in a designated sharps container.[4]

  • Empty Containers: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as hazardous chemical waste.[8]

Step 5: Arranging for Waste Pickup
  • Contact Environmental Health & Safety (EH&S): When the waste container is nearly full or the storage time limit is approaching, contact your institution's EH&S department to schedule a waste pickup.[4][5]

  • Provide Necessary Information: Be prepared to provide details about the waste, including the chemical name, quantity, and hazard class.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container segregate Segregate Waste by Hazard Class container->segregate collect Collect Waste in Labeled Container segregate->collect saa Store in Designated Satellite Accumulation Area (SAA) collect->saa secondary Use Secondary Containment saa->secondary closed Keep Container Securely Closed secondary->closed pickup Schedule Waste Pickup with EH&S closed->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Phenyl-1h-imidazo[4,5-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Phenyl-1h-imidazo[4,5-b]pyrazine was not located. The following guidance is based on the safety protocols for structurally similar compounds, including pyrazine and imidazoline derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended based on the hazard profiles of analogous compounds which are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2]

  • Use explosion-proof electrical and ventilating equipment if the compound is flammable.[2][3]

Personal Protective Equipment:

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Flame-retardant and antistatic protective clothing is recommended.[2][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

Spill and Accidental Release Measures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment as outlined above.

  • For liquid spills, use an inert absorbent material (e.g., Chemizorb®) to contain the spill.[3]

  • For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[2][4]

  • Prevent the chemical from entering drains.[4]

  • Clean the affected area thoroughly.

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

  • The material should be disposed of at an approved waste disposal plant.[3]

Emergency Procedures

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][5]
If on Skin Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. If skin irritation persists, call a physician.[2][3]
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4][6]
If in Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2][4]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1h-imidazo[4,5-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1h-imidazo[4,5-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.